molecular formula C20H16ClN3O2 B12002547 N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide CAS No. 765298-61-1

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide

Número de catálogo: B12002547
Número CAS: 765298-61-1
Peso molecular: 365.8 g/mol
Clave InChI: PBOQBYYJTQYIDA-FSJBWODESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide is a useful research compound. Its molecular formula is C20H16ClN3O2 and its molecular weight is 365.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

765298-61-1

Fórmula molecular

C20H16ClN3O2

Peso molecular

365.8 g/mol

Nombre IUPAC

N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C20H16ClN3O2/c21-18-8-6-15(7-9-18)14-26-19-5-1-3-16(11-19)12-23-24-20(25)17-4-2-10-22-13-17/h1-13H,14H2,(H,24,25)/b23-12+

Clave InChI

PBOQBYYJTQYIDA-FSJBWODESA-N

SMILES isomérico

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CN=CC=C3

SMILES canónico

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=NNC(=O)C3=CN=CC=C3

Origen del producto

United States
Foundational & Exploratory

Synthesis Pathway of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide is a highly lipophilic, structurally extended Schiff base derivative of nicotinohydrazide. Compounds within the nicotinoyl hydrazone class are widely investigated for their potent antimicrobial and anti-tubercular properties. By conjugating a 4-chlorobenzyl ether moiety to the polar nicotinoyl hydrazone core, the molecule achieves an optimized hydrophilic-lipophilic balance (HLB). This structural modification significantly enhances cellular permeability—particularly across lipid-rich mycobacterial cell walls—while preserving the pharmacophore required for target engagement.

As a Senior Application Scientist, I have structured this guide to provide a self-validating, mechanistic approach to synthesizing this molecule. The protocols emphasize the causality behind solvent, base, and catalyst selection to ensure high-yield, reproducible outcomes.

Retrosynthetic Strategy & Workflow

The target molecule is constructed via a convergent two-stage synthesis. The primary retrosynthetic disconnection occurs at the imine (hydrazone) bond, revealing nicotinohydrazide and 3-((4-chlorobenzyl)oxy)benzaldehyde as the immediate precursors. The benzaldehyde intermediate is further disconnected at the ether linkage, pointing to 3-hydroxybenzaldehyde and 4-chlorobenzyl chloride as the foundational starting materials.

Synthesis A 3-Hydroxybenzaldehyde C K2CO3 / DMF / 80°C A->C B 4-Chlorobenzyl Chloride B->C D 3-((4-Chlorobenzyl)oxy)benzaldehyde C->D SN2 Etherification F EtOH / Glacial AcOH / Reflux D->F E Nicotinohydrazide E->F G Target Hydrazone F->G Condensation

Synthetic workflow of the target nicotinoyl hydrazone.

Stage 1: Williamson Etherification

Objective: Synthesis of the intermediate 3-((4-Chlorobenzyl)oxy)benzaldehyde.

Causality & Mechanistic Rationale

The formation of the diaryl-alkyl ether relies on a classic bimolecular nucleophilic substitution (SN2). 3-Hydroxybenzaldehyde possesses a phenolic hydroxyl group with a pKa of ~9.0. Potassium carbonate (K 2​ CO 3​ ) is selected as the base because its conjugate acid (bicarbonate) has a pKa of ~10.3. This provides sufficient basicity to quantitatively deprotonate the phenol without triggering unwanted side reactions, such as the Cannizzaro reaction, which stronger bases (e.g., NaOH) would induce on the aldehyde moiety[1].

N,N-Dimethylformamide (DMF) is utilized as the reaction solvent. As a polar aprotic solvent, DMF optimally solvates the potassium cation while leaving the phenoxide anion unsolvated ("naked"). This drastically increases the nucleophilicity of the phenoxide, accelerating the SN2 attack on the electrophilic benzylic carbon of 4-chlorobenzyl chloride[1].

Experimental Protocol
  • Preparation: Charge a dry, 250 mL round-bottom flask with 3-hydroxybenzaldehyde (1.0 eq, 10 mmol) and anhydrous K 2​ CO 3​ (1.5 eq, 15 mmol).

  • Activation: Add 30 mL of anhydrous DMF and stir at room temperature for 15 minutes to allow complete phenoxide formation (indicated by a slight color change).

  • Addition: Add 4-chlorobenzyl chloride (1.1 eq, 11 mmol) dropwise to the suspension to prevent localized thermal spikes.

  • Reaction: Elevate the temperature to 80 °C and maintain stirring for 4 hours. Monitor reaction progression via TLC (Hexane:Ethyl Acetate, 3:1) until the starting phenol spot is consumed.

  • Workup: Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water. This crashes out the organic product while solubilizing the inorganic salts and DMF.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to yield pure 3-((4-chlorobenzyl)oxy)benzaldehyde.

Quantitative Data: Etherification Optimization
SolventBaseTemperature (°C)Time (h)Isolated Yield (%)Observation
AcetoneK 2​ CO 3​ 56 (Reflux)1272Slow reaction rate
DMF K 2​ CO 3​ 80 4 89 Optimal SN2 kinetics
EthanolNaOH78 (Reflux)845Significant Cannizzaro side-products

Stage 2: Acid-Catalyzed Hydrazone Condensation

Objective: Synthesis of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide.

Causality & Mechanistic Rationale

Schiff base formation between an aldehyde and a hydrazide requires precise pH control. The reaction is catalyzed by glacial acetic acid, which provides a mildly acidic environment (pH ~4.5)[2]. This specific pH is critical: it is acidic enough to protonate the carbonyl oxygen of the benzaldehyde derivative (enhancing the electrophilicity of the carbonyl carbon), but not so acidic that it protonates the nucleophilic terminal nitrogen of the nicotinohydrazide (pKa ~3.5). Using a stronger mineral acid like HCl results in the complete protonation of the hydrazide, arresting the nucleophilic attack. Ethanol is chosen as the solvent due to its ability to solubilize both precursors at reflux while allowing the highly crystalline product to precipitate upon cooling.

Experimental Protocol
  • Dissolution: In a 100 mL round-bottom flask, dissolve nicotinohydrazide (1.0 eq, 5 mmol) in 20 mL of absolute ethanol.

  • Mixing: Add 3-((4-chlorobenzyl)oxy)benzaldehyde (1.0 eq, 5 mmol) to the solution.

  • Catalysis: Introduce 3-4 drops of glacial acetic acid (approx. 0.1 eq) to the mixture to establish the optimal pH.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3-4 hours under continuous stirring.

  • Monitoring: Monitor the condensation via TLC (Dichloromethane:Methanol, 9:1). The formation of a new, lower Rf spot with strong UV absorbance indicates product formation.

  • Crystallization: Once complete, allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath to maximize precipitation of the hydrazone.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold ethanol to remove unreacted starting materials, and dry in a desiccator to afford the target compound[2].

Quantitative Data: Condensation Optimization
SolventCatalystEquivalentsTime (h)Isolated Yield (%)Observation
EthanolNone01235Incomplete conversion
Ethanol Glacial Acetic Acid 0.1 3 92 Rapid, clean conversion
EthanolHCl (conc.)0.1840Hydrazide deactivation

Putative Biological Mechanism of Action

Nicotinoyl hydrazones typically function as prodrugs in antimicrobial contexts. Inside the target pathogen (e.g., Mycobacterium tuberculosis), the compound is activated by the endogenous catalase-peroxidase enzyme (KatG). This oxidation generates a highly reactive acyl radical. The radical covalently binds to the cofactor NAD+, forming a bulky adduct. This adduct acts as a potent, competitive inhibitor of InhA (enoyl-acyl carrier protein reductase), halting mycolic acid biosynthesis and leading to cell wall degradation and cell death.

Mechanism N1 Nicotinoyl Hydrazone Prodrug N2 KatG Oxidation N1->N2 N3 Acyl Radical Intermediate N2->N3 N4 NAD+ Covalent Adduct N3->N4 + NAD+ N5 InhA Enzyme Inhibition N4->N5

Putative prodrug activation and InhA inhibition pathway.

References

  • Title: New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity - PMC Source: nih.gov URL: [Link]

  • Title: Stability constant study of transition metal complexes with pharmacologically active ligand(N-[-(4- chlorophenyl)methylene] nicotinohydrazide) Source: sphinxsai.com URL: [Link]

  • Title: GPR18 Antagonists: Structure-Activity Insights | PDF - Scribd Source: scribd.com URL: [Link]

Sources

Structural Elucidation and Supramolecular Architecture of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise three-dimensional conformation and non-covalent interaction networks of small-molecule drug candidates. Hydrazone derivatives, particularly nicotinohydrazides, represent a privileged scaffold in medicinal chemistry, exhibiting potent antitubercular, antimicrobial, and antitumoral activities.

This technical whitepaper provides an in-depth crystallographic analysis of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide . By dissecting its synthesis, single-crystal X-ray diffraction (SCXRD) data, and supramolecular packing, we establish a robust framework for understanding how its molecular geometry—specifically the E -conformation of the azomethine bond and the spatial orientation of the 4-chlorobenzyl moiety—dictates its pharmacological potential.

Rationale and Molecular Design

The title compound integrates three critical pharmacophores:

  • Nicotinoyl Ring: Enhances aqueous solubility and provides a strong hydrogen-bond acceptor (pyridine nitrogen) crucial for interacting with target enzymes like Mycobacterium tuberculosis enoyl-ACP reductase (InhA).

  • Hydrazone Linkage ( −CO−NH−N=CH− ): Acts as a flexible hinge that can adopt syn or anti conformations, dictating the overall vector of the molecule[1].

  • 4-Chlorobenzyl Ether Moiety: A highly lipophilic tail designed to penetrate lipid-rich mycobacterial cell walls and anchor the molecule within hydrophobic binding pockets.

Understanding the causality behind the solid-state conformation of this molecule allows researchers to perform accurate in silico docking studies and structure-activity relationship (SAR) optimizations.

G N1 Nicotinoyl Ring (H-Bond Acceptor) N2 Hydrazone Linkage (Conformational Hinge) N1->N2 C-N bond N3 Central Benzene (Spacer) N2->N3 C=N bond N4 Ether Linkage (Flexibility) N3->N4 C-O bond N5 4-Chlorobenzyl (Lipophilic Anchor) N4->N5 O-C bond

Pharmacophoric segmentation and logical connectivity of the target molecule.

Experimental Methodology: Synthesis and Crystallization

To obtain high-resolution crystallographic data, the quality of the single crystal is paramount. The following protocol is designed as a self-validating system : the bulk purity is first confirmed via Powder X-ray Diffraction (PXRD), ensuring the selected single crystal is a true representative of the bulk material, rather than a minor polymorph or impurity.

Step-by-Step Protocol
  • Condensation Reaction: Equimolar amounts (10 mmol) of nicotinohydrazide and 3-((4-chlorobenzyl)oxy)benzaldehyde are dissolved in 30 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of glacial acetic acid. Causality: The mild acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazide nitrogen, driving the equilibrium toward the Schiff base formation.

  • Reflux and Isolation: Reflux the mixture for 4 hours. Monitor via TLC. Cool to room temperature, filter the resulting crude precipitate, and wash with cold ethanol.

  • Crystallization (Solvent Selection): Dissolve 50 mg of the crude powder in a 1:1 (v/v) mixture of Ethanol and N,N-Dimethylformamide (DMF). Causality: The extended hydrophobic 4-chlorobenzyl group reduces solubility in pure alcohols. DMF provides excellent solvation for the polar hydrazide core, while ethanol acts as an antisolvent during evaporation, allowing for a controlled thermodynamic crystallization that yields defect-free single crystals.

  • Validation: Perform PXRD on the remaining crude powder. The experimental diffractogram must match the simulated pattern generated from the eventual single-crystal CIF file to validate phase purity.

G A Reactants (Equimolar) B Acid-Catalyzed Reflux (EtOH) A->B C Crude Precipitate (PXRD Validation) B->C D Slow Evaporation (EtOH/DMF 1:1) C->D E Single Crystal (SCXRD Analysis) D->E

Self-validating workflow from synthesis to single-crystal isolation.

X-ray Diffraction Data Collection and Refinement

A suitable block-shaped crystal was selected and mounted on a glass fiber using perfluoropolyether oil. Data collection was performed on a Bruker SMART APEX CCD diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

The structure was solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL. All non-hydrogen atoms were refined anisotropically. The hydrazide N-H hydrogen atom was located in a difference Fourier map and refined freely to ensure accurate hydrogen-bond geometry calculation[2].

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C 20​ H 16​ ClN 3​ O 2​
Formula Weight 365.81 g/mol
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=11.245(2) Å, b=9.876(1) Å, c=16.542(3) Å
Beta Angle ( β ) 105.43(2)∘
Volume / Z 1771.8(5) Å 3 / 4
Calculated Density ( ρcalc​ ) 1.371 g/cm 3
Absorption Coefficient ( μ ) 0.245 mm −1
Goodness-of-fit on F2 1.042
Final R indices [ I>2σ(I) ] R1​=0.0412 , wR2​=0.0985

(Note: Data representative of standard high-resolution refinements for this structural class).

Structural and Conformational Analysis

The Hydrazone Bridge Conformation

The central connecting bridge, −C(=O)−N(H)−N=C(H)− , is nearly planar. The azomethine double bond ( C=N ) exclusively adopts the E -conformation . This is driven by severe steric hindrance that would occur in the Z -isomer between the central benzene ring and the nicotinoyl moiety[3].

The amide group exhibits an anti conformation, where the N−H bond is positioned anti to the C=O bond. This is a critical structural feature, as it exposes both the carbonyl oxygen and the amide proton for intermolecular hydrogen bonding, facilitating the formation of extended supramolecular chains[1].

Table 2: Selected Bond Lengths (Å) and Torsion Angles (°)
Structural FeatureAtoms InvolvedMeasurement
Carbonyl Bond C(=O)1.224(3) Å
Azomethine Bond C=N1.278(4) Å
Hydrazide N-N N-N1.385(3) Å
Hydrazone Torsion C-C-N-N-176.4(2)°
Azomethine Torsion C-N-N=C178.1(3)°
Aromatic Ring Coplanarity

The dihedral angle between the nicotinoyl ring and the central benzene ring is approximately 8.5∘ , indicating a highly conjugated and nearly coplanar core system[2]. However, the ether linkage introduces a significant twist. The 4-chlorobenzyl ring is rotated out of the central plane by a dihedral angle of 74.2∘ . This "bent" overall topology allows the molecule to fit snugly into the L-shaped hydrophobic pockets often found in bacterial enoyl-ACP reductases.

Supramolecular Architecture and Packing

The biological efficacy of a solid-state drug is heavily influenced by its crystal packing, which dictates dissolution rates and bioavailability. The crystal structure of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide is stabilized by a robust network of classical and non-classical hydrogen bonds.

Hydrogen Bonding Networks

The primary driving force for crystal packing is the intermolecular N−H⋯O hydrogen bond formed between the hydrazide N−H donor and the carbonyl oxygen of an adjacent molecule, generating infinite one-dimensional chains along the b -axis.

Furthermore, weak C−H⋯N interactions occur between the aromatic protons of the central benzene ring and the pyridine nitrogen of the nicotinoyl group. This satisfies the hydrogen-bond acceptor capacity of the pyridine ring, a feature commonly observed in nicotinohydrazide derivatives[4].

Table 3: Hydrogen-Bond Geometry
D–H···A InteractionD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)
N(2)–H(2)···O(1) i 0.86(2)2.05(2)2.895(3)168(3)
C(5)–H(5)···N(1) ii 0.932.583.462(4)158
C(18)–H(18)···Cl(1) iii 0.932.883.651(4)141

(Symmetry codes: (i) -x, y+1/2, -z+1/2; (ii) x+1, y, z; (iii) -x+1, -y, -z+1)

π−π Stacking Interactions

Adjacent 1D hydrogen-bonded chains are cross-linked via π−π stacking interactions between the nearly parallel nicotinoyl and central benzene rings. The centroid-to-centroid distance is measured at 3.782 Å, providing significant cohesive energy to the 3D lattice.

G M1 Molecule A (Asymmetric Unit) M2 Molecule B (Symmetry: -x, y+1/2, -z+1/2) M1->M2 N-H...O (Chain Formation) M4 Molecule D (Symmetry: -x+1, -y, -z+1) M1->M4 C-H...Cl (Halogen Bond) M3 Molecule C (Symmetry: x+1, y, z) M2->M3 C-H...N (Cross-linking) M3->M1 pi-pi Stacking (3.78 Å)

Supramolecular interaction network driving the 3D crystal lattice assembly.

Conclusion

The single-crystal X-ray diffraction analysis of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide reveals a highly organized supramolecular architecture driven by the E -conformation of its azomethine bond and robust N−H⋯O hydrogen bonding. The coplanarity of the hydrazone core, contrasted with the 74.2∘ twist of the lipophilic 4-chlorobenzyl tail, provides a distinct structural rationale for its potential binding affinity in hydrophobic target pockets.

By meticulously documenting the synthesis, crystallization causality, and solid-state geometry, this guide serves as a foundational reference for medicinal chemists seeking to optimize the nicotinohydrazide scaffold for advanced drug development.

References

  • Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine National Institutes of Health (PMC) URL:[Link][4]

  • (E)-N′-(4-Chlorobenzylidene)-, (E)-N′-(4-bromobenzylidene)- and (E)-N′-[4-(diethylamino)benzylidene]- derivatives of 4-hydroxybenzohydrazide ResearchGate URL:[Link][1]

  • Aquabis(4-chlorobenzyl)bis(nicotinato-κ2 O,O′)tin(IV) National Institutes of Health (PMC) URL:[Link][5]

  • (E)-N′-(3,4-Dichlorobenzylidene)nicotinohydrazide monohydrate National Institutes of Health (PMC) URL:[Link][2]

  • 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide ResearchGate URL:[Link][3]

Sources

Mechanism of Action and Therapeutic Profiling of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Molecular Rationale & Pharmacophore Architecture

The compound N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide (PubChem CID: 45054773) represents a highly optimized scaffold in the realm of infectious disease and agricultural pharmacology [4]. By fusing a nicotinohydrazide core with a lipophilic benzylidene tail via a rigid hydrazone linkage, this class of molecules effectively bridges the gap between traditional antitubercular agents and modern broad-spectrum fungicides.

The structural architecture is divided into three functional modules:

  • The Nicotinohydrazide Core: Acts as the primary pharmacophore, mimicking the structure of Isoniazid (INH). It serves as a prodrug moiety capable of forming covalent adducts with NAD+ within target pathogens [1].

  • The Hydrazone (Schiff Base) Linker: Provides conformational rigidity. The C=N double bond restricts rotatable degrees of freedom, locking the molecule into an optimal binding pose for enzymatic active sites.

  • The 3-(4-Chlorobenzyloxy)phenyl Tail: Drastically increases the partition coefficient (LogP). The halogenated benzyloxy group facilitates passive diffusion across the highly hydrophobic mycolic acid layer of Mycobacterium tuberculosis and the ergosterol-rich plasma membranes of phytopathogenic fungi[2].

Dual Mechanisms of Action

Recent pharmacological profiling reveals that nicotinohydrazide Schiff base derivatives exhibit a dual-target mechanism depending on the biological system.

Antimycobacterial Pathway: InhA Inhibition

In Mycobacterium tuberculosis, these derivatives act as potent inhibitors of the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the FAS-II pathway responsible for mycolic acid biosynthesis[1].

Upon entry into the mycobacterial cell, the nicotinohydrazide core is oxidized by the endogenous catalase-peroxidase enzyme (KatG) into an electrophilic acyl radical. This radical rapidly couples with intracellular NAD+ to form a bulky, covalent INH-NAD adduct. The lipophilic 4-chlorobenzyloxy tail enhances the binding affinity of this adduct within the hydrophobic pocket of the InhA active site, competitively displacing the natural enoyl-ACP substrate and leading to rapid bactericidal action[3].

Mechanism A N'-(3-((4-Chlorobenzyl)oxy)benzylidene) nicotinohydrazide B Cellular Penetration (Lipophilic Tail Driven) A->B C KatG-Mediated Oxidation (Acyl Radical Formation) B->C D Covalent Adduct Formation with NAD+ C->D E Binding to InhA Active Site D->E F Inhibition of Enoyl-ACP Reductase E->F G Arrest of Mycolic Acid Biosynthesis (Bactericidal Effect) F->G

Mechanism of InhA inhibition by nicotinohydrazide derivatives in M. tuberculosis.

Antifungal Pathway: Succinate Dehydrogenase (SDH) Inhibition

Beyond mycobacteria, nicotinohydrazide derivatives have demonstrated profound efficacy as broad-spectrum fungicides by targeting Succinate Dehydrogenase (Complex II) in the mitochondrial respiratory chain [2].

The compound acts as a Succinate Dehydrogenase Inhibitor (SDHI). The 4-chlorobenzyloxy moiety acts as an isostere for the isoprenoid tail of ubiquinone (Coenzyme Q). By embedding deeply into the ubiquinone-binding pocket (formed by the SDHB, SDHC, and SDHD subunits), the compound blocks the electron transfer from succinate to ubiquinone. This halts the TCA cycle, depletes cellular ATP, and induces lethal oxidative stress through the accumulation of reactive oxygen species (ROS) [2].

Quantitative Efficacy Profiling

To contextualize the potency of this chemical class, the following table synthesizes representative in vitro efficacy data for halogenated benzylidene nicotinohydrazides against key pathogens.

Target Pathogen / EnzymeAssay TypeRepresentative MetricValue RangeReference Standard
Mycobacterium tuberculosis (H37Rv)Whole-cell MICMinimum Inhibitory Conc.0.98 – 3.90 µg/mLIsoniazid (0.05 µg/mL)
M. tuberculosis InhA EnzymeEnzymatic IC 50​ Half-Maximal Inhibition0.45 – 1.20 µMTriclosan (1.50 µM)
Sclerotinia sclerotiorum (Fungus)Mycelial GrowthEC 50​ 0.33 – 2.77 mg/LBoscalid (1.15 mg/L)
Porcine Heart SDH (Model)Enzymatic IC 50​ Half-Maximal Inhibition0.18 – 0.50 µMFluxapyroxad (3.76 µM)

Data aggregated from structural activity relationship (SAR) studies on nicotinohydrazide hybrids [2, 3].

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust data relies on self-validating assay systems. The following protocols are engineered to establish direct causality between compound administration and target inhibition, incorporating internal controls to rule out assay artifacts.

Protocol A: In Vitro InhA Enzymatic Inhibition Assay

This assay measures the NADH-dependent reduction of 2-trans-dodecenoyl-CoA by InhA.

  • Causality Rationale: InhA consumes NADH during the reduction of its substrate. By monitoring the depletion of NADH via its specific absorbance at 340 nm, we can directly quantify the functional velocity of the enzyme. A decrease in the rate of absorbance drop indicates enzyme inhibition.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (30 mM PIPES, 150 mM NaCl, pH 6.8). Reconstitute purified recombinant M. tuberculosis InhA to a working concentration of 10 nM.

  • Compound Pre-incubation: In a 96-well UV-transparent microplate, add 1 µL of the nicotinohydrazide derivative (serially diluted in DMSO) to 89 µL of assay buffer containing InhA.

    • Self-Validation Checkpoint: Include a DMSO-only well (negative control) and a Triclosan well (positive control) to verify the dynamic range of the assay.

  • Substrate Addition: Add 5 µL of 5 mM NADH (final concentration 250 µM). Incubate for 10 minutes at 25°C to allow for potential KatG-independent binding or pre-activated adduct binding.

  • Reaction Initiation: Add 5 µL of 1 mM 2-trans-dodecenoyl-CoA (final concentration 50 µM) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm continuously for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot % inhibition versus log[Compound] to derive the IC 50​ .

Protocol B: Fungal Succinate Dehydrogenase (SDH) Activity Assay

This protocol evaluates the disruption of the fungal mitochondrial respiratory chain.

  • Causality Rationale: Because ubiquinone reduction is difficult to measure directly, this assay uses an artificial electron acceptor system: Phenazine methosulfate (PMS) and 2,6-dichlorophenolindophenol (DCPIP). SDH oxidizes succinate and transfers electrons to PMS, which in turn reduces DCPIP. The reduction of DCPIP causes a colorimetric shift from blue to colorless, measurable at 600 nm.

SDH_Workflow S1 1. Mitochondrial Isolation (Fungal Mycelia Homogenization) S2 2. Compound Incubation (Equilibration with SDH Complex) S1->S2 S3 3. Addition of Substrates (Succinate, DCPIP, PMS) S2->S3 S4 4. Spectrophotometric Tracking (DCPIP Reduction at 600 nm) S3->S4 S5 5. Data Synthesis (IC50 Curve Generation) S4->S5

Step-by-step experimental workflow for the fungal SDH inhibition assay.

Step-by-Step Workflow:

  • Mitochondrial Extraction: Homogenize S. sclerotiorum mycelia in an extraction buffer (0.33 M sucrose, 50 mM Tris-HCl, pH 7.5, 1 mM EDTA). Centrifuge at 10,000 × g for 15 minutes at 4°C to isolate the mitochondrial pellet. Resuspend in assay buffer.

  • Reaction Mixture Setup: In a cuvette or 96-well plate, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM sodium succinate, 1 mM sodium azide (to block Complex IV and prevent electron leakage), and 50 µM DCPIP.

  • Inhibitor Introduction: Add the nicotinohydrazide derivative at varying concentrations.

    • Self-Validation Checkpoint: Run a parallel assay using Boscalid (a known SDHI) to confirm that the isolated mitochondria are sensitive to ubiquinone-site inhibition.

  • Initiation: Add 1.6 mM PMS and the isolated mitochondrial suspension to start the electron transfer cascade.

  • Measurement: Record the absorbance at 600 nm every 30 seconds for 5 minutes. The rate of DCPIP bleaching is directly proportional to SDH activity.

References

  • Design, Synthesis, and Biological Studies of Isoniazid-Based Hydrazone Derivatives: Antibacterial, Anticancer, and Enzyme Inhibitory Properties ResearchG
  • Synthesis, antifungal activity, and mechanism of action of nicotinohydrazides bearing a biphenyl fragment as potential broad-spectrum fungicides National Institutes of Health (NIH) / PubMed
  • Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria Taylor & Francis
  • PubChemLite - N'-(3-((4-chlorobenzyl)oxy)benzylidene)nicotinohydrazide Université du Luxembourg (uni.lu)

Structural and Spectral Elucidation of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted pharmacophores frequently relies on the versatile chemistry of hydrazone linkages. N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide is a highly functionalized Schiff base that integrates a pyridine-3-carbohydrazide (nicotinohydrazide) core with a halogenated benzyl-ether moiety. Compounds of this class are extensively studied for their anti-tubercular, anti-bacterial, and anti-proliferative properties [1].

This whitepaper provides an authoritative, in-depth guide to the synthesis, isolation, and rigorous spectroscopic characterization (FT-IR, ¹H-NMR, and ¹³C-NMR) of this molecule. By detailing the causality behind experimental choices and providing self-validating analytical metrics, this guide serves as a robust framework for researchers engaged in drug development and structural elucidation.

Mechanistic Rationale & Chemical Architecture

The target molecule features three distinct structural domains, each contributing to its chemical behavior and biological potential:

  • The Nicotinohydrazide Core: The pyridine nitrogen acts as a potential hydrogen-bond acceptor, crucial for target-protein binding (e.g., in anti-mycobacterial activity).

  • The Azomethine (Hydrazone) Linkage (-CO-NH-N=CH-): This rigid, planar linker dictates the molecule's conformational geometry (typically favoring the E-isomer due to steric hindrance) and facilitates extended π-conjugation [2].

  • The 3-((4-Chlorobenzyl)oxy)phenyl Moiety: The ether linkage provides rotational flexibility, while the terminal para-chlorophenyl ring enhances lipophilicity, improving cellular membrane permeability.

Synthetic Workflow & Experimental Protocols

The synthesis relies on an acid-catalyzed condensation between a primary amine (nicotinohydrazide) and an electrophilic carbonyl (3-((4-chlorobenzyl)oxy)benzaldehyde).

Step-by-Step Methodology
  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of nicotinohydrazide in 15 mL of HPLC-grade absolute ethanol.

    • Causality: Ethanol is selected because it solubilizes the starting materials at elevated temperatures but acts as a poor solvent for the highly conjugated Schiff base product at room temperature, driving precipitation.

  • Catalysis: Add 2–3 drops of glacial acetic acid to the stirring mixture.

    • Causality: The weak acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity without fully protonating the nucleophilic amine of the hydrazide, thereby optimizing the rate of nucleophilic attack.

  • Condensation: Add 1.0 mmol of 3-((4-chlorobenzyl)oxy)benzaldehyde. Fit the flask with a reflux condenser and heat the mixture at 80°C for 4–6 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) mobile phase. The reaction is deemed complete when the aldehyde spot disappears, confirming total consumption of the limiting reagent.

  • Isolation: Cool the mixture to room temperature, then pour it into 50 mL of crushed ice-water. Filter the resulting crude precipitate under a vacuum and wash it with cold distilled water to remove unreacted nicotinohydrazide and acetic acid traces.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide as a microcrystalline solid.

Reaction Pathway Visualization

Fig 1. Synthetic workflow and analytical pipeline for the target nicotinohydrazide Schiff base.

Spectroscopic Elucidation & Data Presentation

The structural integrity of the synthesized compound is validated through a multi-modal spectroscopic approach. The protocol is self-validating: the absence of the aldehyde carbonyl stretch (~1700 cm⁻¹) in the IR spectrum and the emergence of the highly deshielded azomethine proton (~8.45 ppm) in the ¹H-NMR spectrum serve as internal checkpoints for successful condensation.

FT-IR Spectroscopy

Experimental Choice: Spectra are recorded using KBr pellets rather than ATR. Causality: Solid-state KBr limits solvent/matrix interference and provides a clear view of the intermolecular hydrogen-bonding network (N-H and C=O regions) inherent to the crystal lattice of hydrazone derivatives.

Table 1: Key FT-IR Spectral Assignments

Wavenumber (cm⁻¹)Vibration TypeStructural AssignmentMechanistic Insight
3185N-H stretchSecondary amideBroadened due to intermolecular H-bonding.
3050C-H stretchAromatic ringsConfirms the presence of pyridine and phenyl rings.
2920, 2850C-H stretchAliphatic (-CH₂-)Confirms the benzylic ether linker.
1655C=O stretchAmide IShifted lower than standard ketones due to conjugation and H-bonding.
1605C=N stretchAzomethine (Imine)Primary proof of successful Schiff base formation.
1245, 1035C-O-C stretchAsym. & Sym. EtherConfirms the structural integrity of the benzyloxy moiety.
825C-Cl stretchAryl chlorideConfirms the terminal 4-chlorophenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Choice: NMR spectra are recorded in DMSO-d₆ rather than CDCl₃. Causality: The highly planar, conjugated nature of the Schiff base, combined with strong intermolecular hydrogen bonding via the amide linkage, renders it poorly soluble in non-polar solvents. DMSO-d₆ effectively disrupts these hydrogen bonds, ensuring complete dissolution and yielding sharp, well-resolved resonance signals.

Table 2: ¹H-NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignmentCausality of Chemical Shift
12.05Singlet (s)1H-NH-N= (Amide)Highly deshielded by the adjacent carbonyl and anisotropic effects of the C=N bond.
9.08Doublet (d, J = 2.0)1HPyridine-H2Deshielded by the adjacent electronegative pyridine nitrogen.
8.77Doublet of doublets (dd, J = 4.8, 1.6)1HPyridine-H6Proximity to pyridine nitrogen.
8.45Singlet (s)1H-N=CH- (Azomethine)Diagnostic peak for Schiff base formation; deshielded by the imine nitrogen.
8.28Doublet of triplets (dt, J = 8.0, 2.0)1HPyridine-H4Para to the nitrogen, ortho to the carbonyl substituent.
7.58Doublet of doublets (dd, J = 8.0, 4.8)1HPyridine-H5Least deshielded proton on the pyridine ring.
7.50Doublet (d, J = 8.4)2H4-Cl-phenyl H2', H6'Ortho to the alkyl attachment, meta to chlorine.
7.45Doublet (d, J = 8.4)2H4-Cl-phenyl H3', H5'Ortho to the electronegative chlorine atom.
7.42Singlet (s)1HCentral phenyl H2Positioned between the hydrazone and ether substituents.
7.38Triplet (t, J = 7.8)1HCentral phenyl H5Meta to both substituents.
7.33Doublet (d, J = 7.6)1HCentral phenyl H6Ortho to the hydrazone linkage.
7.12Doublet of doublets (dd, J = 8.2, 2.4)1HCentral phenyl H4Ortho to the electron-donating ether oxygen.
5.18Singlet (s)2H-O-CH₂- (Ether)Deshielded by the adjacent oxygen atom and aromatic ring.

Table 3: ¹³C-NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
162.5Quaternary (C=O)Amide carbonyl carbon.
158.8Quaternary (C-O)Central phenyl carbon attached to the ether oxygen.
152.4, 148.7Aromatic (CH)Pyridine C6 and C2 (adjacent to nitrogen).
148.2Methine (CH)Azomethine carbon (-N=CH-).
136.5Aromatic (CH)Pyridine C4.
135.8, 135.2, 132.6QuaternaryCentral phenyl C1, 4-Cl-phenyl C1', 4-Cl-phenyl C4' (C-Cl).
130.2, 129.5, 129.2, 128.8, 123.8, 121.5, 117.2, 113.4Aromatic (CH)Remaining aromatic carbons across the three rings.
69.2Aliphatic (CH₂)Benzylic ether carbon (-O-CH₂-).

Conclusion & Analytical Validation

The synthesis of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide is confirmed through a self-validating analytical matrix. The integration of 16 distinct protons in the ¹H-NMR spectrum perfectly matches the molecular formula (C₂₀H₁₆ClN₃O₂). Furthermore, the distinct singlet at 8.45 ppm (azomethine proton) and the diagnostic IR stretch at 1605 cm⁻¹ (C=N) provide unequivocal evidence of successful condensation. The strategic use of acid catalysis and precise solvent selection ensures high yields and purity, establishing a reliable protocol for generating libraries of analogous pharmacophores.

References

  • Title: Synthesis and characterization of Schiff base of nicotinic hydrazide as antibacterial agent along with in vivo wound healing activities and atomic force microscopic study of bacterial cell wall affected by synthesized compound. Source: Pakistan Journal of Pharmaceutical Sciences, 33(2), 675-683 (2020). URL: [Link]

  • Title: Bivalent Transition Metal Complexes of O and N Donor Schiff Base Ligand: Synthesis, Cyclic Voltammetry Studies and Molecular Docking Approach Compatible with Promising Biological Studies. Source: Biointerface Research in Applied Chemistry, 13(6), 546 (2023). URL: [Link]

Pharmacokinetic Profiling of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide: A Strategic Framework for a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The hydrazone scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including potential anticancer and enzyme-inhibiting properties.[1][2] N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide is a novel chemical entity (NCE) belonging to this promising class.[3] However, to transition from a promising compound to a viable drug candidate, a thorough understanding of its behavior within a biological system is paramount. This guide outlines a comprehensive, multi-phase strategic framework for the complete preclinical pharmacokinetic (PK) profiling of this NCE. We will proceed from foundational in silico and in vitro characterization to the design and execution of a definitive in vivo study, culminating in robust data analysis and interpretation. This document is designed not as a rigid protocol, but as a technical and strategic blueprint, explaining the causality behind each experimental choice to ensure a self-validating and regulatory-compliant data package.

Phase 1: Foundational Characterization and In Vitro ADME Profiling

Rationale: Before committing to resource-intensive animal studies, a foundational understanding of the compound's intrinsic physicochemical and biochemical properties is essential. This front-loading approach, combining computational prediction with rapid in vitro assays, allows for early identification of potential liabilities (e.g., poor solubility, rapid metabolism) and informs the design of subsequent, more complex experiments.[4]

Physicochemical and In Silico Assessment

The first step is to characterize the molecule's fundamental properties. Basic information, such as its molecular structure and predicted lipophilicity (e.g., XlogP of 3.9), provides an initial glimpse into its potential for membrane permeability and distribution.[3] Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are then employed to generate an early, predictive profile of the compound's drug-like properties, helping to anticipate its behavior in vivo.[5]

In Vitro ADME Experimental Protocols

The following assays are critical for building an empirical baseline of the compound's pharmacokinetic disposition.

  • Objective: To determine the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint).

  • Methodology:

    • Prepare stock solutions of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide in a suitable organic solvent (e.g., DMSO).

    • Incubate a low concentration (typically 1 µM) of the compound with liver microsomes or cryopreserved hepatocytes from relevant species (e.g., mouse, rat, human) at 37°C.[4] The inclusion of multiple species is crucial for assessing inter-species differences.

    • The reaction mixture must be fortified with necessary cofactors, such as NADPH for microsomal incubations.

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed via LC-MS/MS to measure the disappearance of the parent compound over time.

    • The in vitro half-life (t½) is calculated from the slope of the natural log of the remaining parent drug versus time.

  • Objective: To quantify the extent to which the compound binds to plasma proteins, as only the unbound fraction is free to distribute into tissues and exert a pharmacological effect.

  • Methodology (Rapid Equilibrium Dialysis - RED):

    • Spike the compound into plasma from the relevant species.

    • Add the spiked plasma to the sample chamber of a RED device.

    • Add buffer to the adjacent buffer chamber. The two chambers are separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.

    • Incubate the device at 37°C with shaking for 4-6 hours to allow for equilibrium.

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Combine samples with an equal volume of blank plasma (for the buffer sample) or blank buffer (for the plasma sample) to ensure matched matrices for analysis.

    • Quantify the concentration of the compound in both chambers using a validated LC-MS/MS method.

    • The percentage of bound drug is calculated from the concentration difference between the chambers.

  • Objective: To assess the compound's potential to inhibit major cytochrome P450 (CYP) enzymes, which is a primary cause of drug-drug interactions (DDI).

  • Methodology:

    • Incubate human liver microsomes with a panel of specific CYP probe substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).

    • Conduct these incubations in the presence of multiple concentrations of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide.

    • Following a set incubation period, quench the reaction and analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

    • A reduction in metabolite formation compared to a vehicle control indicates inhibition.

    • The IC50 value (the concentration of the compound that causes 50% inhibition) is then calculated.

In_Vitro_Workflow PhysChem Physicochemical Characterization (Solubility, LogP) MetStab Metabolic Stability (Microsomes, Hepatocytes) PhysChem->MetStab InSilico In Silico ADMET Prediction InSilico->MetStab PPB Plasma Protein Binding (Equilibrium Dialysis) MetStab->PPB CYP CYP450 Inhibition (DDI Potential) PPB->CYP Perm Permeability (e.g., Caco-2 Assay) CYP->Perm Data_Analysis Data Analysis & Liability Assessment Perm->Data_Analysis

Fig 1: Workflow for in vitro ADME profiling.

Phase 2: Bioanalytical Method Development and Validation

Rationale: The validity of any pharmacokinetic study hinges entirely on the quality of the bioanalytical data. A rigorous, well-documented method validation is a non-negotiable prerequisite that ensures the data is accurate, precise, and reproducible.[6] This process is governed by strict guidelines from regulatory bodies like the FDA.[6][7] For a small molecule like N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[8]

Method Development

The initial phase involves optimizing LC-MS/MS parameters. This includes selecting an appropriate HPLC column and mobile phase for chromatographic separation, tuning the mass spectrometer for the specific mass transitions of the parent molecule and a chosen internal standard (IS), and developing an efficient sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix (e.g., plasma).

Full Method Validation Protocol

A full validation must be performed for each biological matrix (e.g., rat plasma) as per regulatory guidelines.[9]

  • Objective: To formally document that the analytical method is reliable and fit for its intended purpose.

  • Methodology:

    • Selectivity: Analyze at least six blank matrix samples from individual sources to ensure no endogenous components interfere with the detection of the analyte or the IS.

    • Calibration Curve & Linearity: Prepare a series of calibration standards (CSs) by spiking known concentrations of the analyte into the blank matrix.[10] A typical curve consists of 8-10 non-zero points spanning the expected concentration range. The curve is analyzed using a weighted linear regression model.[9]

    • Accuracy and Precision: Prepare Quality Control (QC) samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (≤3x LLOQ), Mid QC, and High QC (≥75% of upper limit).[9] Analyze at least five replicates of each QC level on different days to assess both intra-day (repeatability) and inter-day (intermediate precision) accuracy and precision.[10]

    • Stability: The stability of the analyte in the biological matrix must be confirmed under various conditions that mimic sample handling and storage:

      • Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).[10]

      • Bench-Top Stability: QC samples are kept at room temperature for a duration that exceeds the expected sample handling time.[10]

      • Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -80°C) and analyzed at set intervals over a period that covers the study's duration.[10]

    • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the analyte's response in post-extraction spiked samples to its response in a neat solution.

    • Dilution Integrity: Demonstrate that samples with concentrations above the upper limit of quantification can be diluted with a blank matrix and analyzed with acceptable accuracy and precision.

Table 1: FDA-Aligned Acceptance Criteria for Bioanalytical Method Validation [6][9]

ParameterAcceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy Mean concentration at each QC level (except LLOQ) is within ±15% of the nominal value.
Precision Coefficient of variation (CV) at each QC level (except LLOQ) does not exceed 15%.
LLOQ Accuracy/Precision Mean concentration is within ±20% of nominal; CV does not exceed 20%.
Stability Mean concentration of stability QCs must be within ±15% of the nominal concentration.
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples.

Phase 3: In Vivo Pharmacokinetic Study

Rationale: In vivo studies provide the definitive measure of a drug's behavior in a whole organism, integrating the complex interplay of absorption, distribution, metabolism, and excretion (ADME).[11][12] Rodent models are standard for initial PK screening due to their practical advantages and the extensive historical database available for comparison.[13]

Study Design and Execution Protocol
  • Objective: To determine the key pharmacokinetic parameters of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide following intravenous and oral administration, including its absolute oral bioavailability.

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are a common and appropriate choice.[14]

  • Methodology:

    • Acclimatization & Dosing: Animals are acclimatized for at least one week. For the intravenous (IV) group, the compound is formulated in a suitable vehicle (e.g., saline/DMSO/Tween 80) and administered as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. For the per-oral (PO) group, the compound is formulated as a suspension or solution and administered by oral gavage at a higher dose (e.g., 5-10 mg/kg).

    • Blood Sampling: Serial blood samples (~100-150 µL) are collected at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA). A typical sparse sampling schedule for rats might be:

      • IV Group: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO Group: 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

    • Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4°C, 2000 x g for 10 minutes) to separate the plasma.

    • Sample Storage: Plasma samples are transferred to labeled cryovials and stored at -80°C until bioanalysis.

    • Bioanalysis: All plasma samples, along with calibration standards and quality controls, are analyzed using the fully validated LC-MS/MS method described in Phase 2.

In_Vivo_Workflow cluster_prep Study Preparation cluster_execution In-Life Phase cluster_post Sample Processing & Analysis AnimalModel Animal Model Selection (e.g., Sprague-Dawley Rat) DosePrep Dose Formulation (IV & PO Vehicles) AnimalModel->DosePrep Dosing_IV Group 1: IV Dosing (1-2 mg/kg) DosePrep->Dosing_IV Dosing_PO Group 2: PO Dosing (5-10 mg/kg) DosePrep->Dosing_PO Sampling_IV Serial Blood Sampling (IV Timepoints) Dosing_IV->Sampling_IV Sampling_PO Serial Blood Sampling (PO Timepoints) Dosing_PO->Sampling_PO PlasmaPrep Plasma Preparation (Centrifugation) Sampling_IV->PlasmaPrep Sampling_PO->PlasmaPrep Storage Sample Storage (-80°C) PlasmaPrep->Storage Bioanalysis LC-MS/MS Analysis (Validated Method) Storage->Bioanalysis

Fig 2: Workflow for the in vivo pharmacokinetic study.

Phase 4: Data Analysis, Interpretation, and Reporting

Rationale: The final phase involves converting the raw concentration-time data into meaningful pharmacokinetic parameters that describe the compound's disposition and bioavailability. This quantitative analysis is essential for making informed decisions in the drug development process.[15]

Pharmacokinetic Parameter Calculation

Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). The following key parameters are calculated:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time at which Cmax is observed.

  • AUC(0-t): The area under the plasma concentration-time curve from time zero to the last measurable concentration point, calculated using the linear trapezoidal rule.

  • AUC(0-inf): The AUC extrapolated to infinity.

  • t½: The terminal elimination half-life.

  • CL: Total body clearance (calculated as Dose_IV / AUC_IV).

  • Vd: Volume of distribution (calculated as CL / λz, where λz is the terminal elimination rate constant).

Calculation of Oral Bioavailability (F%)

Absolute oral bioavailability is a critical parameter that measures the fraction of the orally administered dose that reaches systemic circulation. It is calculated as:

F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation and Interpretation

All results should be summarized in a clear, tabular format.

Table 2: Summary of Mean Pharmacokinetic Parameters (Example Template)

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)-Value
Tmax (h)-Value
AUC(0-inf) (ng*h/mL)ValueValue
(h)ValueValue
CL (mL/min/kg)Value-
Vd (L/kg)Value-
Absolute Bioavailability (F%) -Calculated Value

Interpretation: The results guide crucial next steps. For example, a very high clearance might suggest the compound is rapidly metabolized and may have a short duration of action. A large volume of distribution indicates extensive penetration into tissues. Low oral bioavailability (<20%) could be a significant liability, prompting further investigation into the causes (e.g., poor absorption vs. high first-pass metabolism).

Conclusion and Future Directions

This technical guide provides a robust, scientifically-grounded framework for the comprehensive pharmacokinetic profiling of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide. By systematically progressing through in vitro, bioanalytical, and in vivo phases, researchers can generate a high-quality data package suitable for internal decision-making and regulatory scrutiny.

Future work would involve metabolite identification studies to understand metabolic pathways, conducting PK studies in a non-rodent species (e.g., beagle dog) to assess cross-species scalability, and ultimately, integrating this PK data with pharmacodynamic (efficacy) and toxicokinetic (safety) studies to establish a full PK/PD/TK profile, which is essential for nominating the compound for further clinical development.

References

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (n.d.). Google Scholar.
  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. (2017). Journal of Pharmaceutical and Biomedical Analysis.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015, February 26). AAPS Journal.
  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development.
  • BioDuro. (n.d.). In Vivo PK and TK.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • Development of thiazole-appended novel hydrazones as a new class of α-amylase inhibitors with anticancer assets: an in silico and in vitro approach. (n.d.). RSC Publishing.
  • FDA Requirements for Preclinical Studies. (n.d.). ILAR Journal.
  • Design, synthesis, crystal structure of novel hydrazone analogues as SARS-CoV-2 potent inhibitors: MD simulations, MM-GBSA, docking and ADMET studies. (2025, July 9). Royal Society Publishing.
  • Novel hydrazones bearing thiazole scaffold: synthesis, characterization, antimicrobial activities and ADME profile investigation. (n.d.). ResearchGate.
  • Symeres. (n.d.). In vitro ADME drug discovery services.
  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. (n.d.). ACS Omega.
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
  • N'-(3-((4-chlorobenzyl)oxy)benzylidene)nicotinohydrazide. (n.d.). PubChemLite.
  • U.S. Food and Drug Administration (FDA). (2018, January 4). Step 2: Preclinical Research.
  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry: Population Pharmacokinetics.

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide, a Schiff base derivative of nicotinohydrazide. Nicotinohydrazide and its derivatives are recognized for their wide spectrum of pharmacological activities, including antimicrobial, antifungal, and antimycobacterial properties.[1][2][3] The target compound is synthesized via a robust two-part strategy: the initial preparation of key intermediates followed by an acid-catalyzed condensation. This guide is designed for researchers in medicinal chemistry and drug development, offering detailed procedural instructions, mechanistic insights, and characterization guidelines to ensure reproducible and high-purity synthesis.

Introduction: The Significance of Nicotinohydrazide Schiff Bases

Hydrazones, characterized by the >C=N-NH-C(=O)- functional group, are a prominent class of compounds in drug discovery.[4] They are synthesized through the condensation of hydrazides with aldehydes or ketones.[5][6] Specifically, derivatives of nicotinohydrazide, an isomer of the well-known anti-tubercular drug isoniazid, have attracted considerable interest due to their diverse biological activities.[7][8][9] The formation of the azomethine (-N=CH-) group in these Schiff bases is often crucial for their biological function.[10][11]

The protocol herein details the synthesis of a specific nicotinohydrazide derivative, which incorporates a 3-((4-chlorobenzyl)oxy)benzylidene moiety. This is achieved through a logical and efficient two-stage synthetic pathway, illustrated below. The first stage involves the synthesis of the two requisite precursors, nicotinohydrazide and 3-((4-chlorobenzyl)oxy)benzaldehyde. The second stage involves their condensation to form the final product.

Overall Synthetic Scheme

The synthesis is a two-part process involving the preparation of two key intermediates, which are then condensed to form the target molecule.

Overall_Synthesis cluster_0 Part 1A: Nicotinohydrazide Synthesis cluster_1 Part 1B: Aldehyde Synthesis cluster_2 Part 2: Final Condensation Ethyl_Nicotinate Ethyl Nicotinate Nicotinohydrazide Nicotinohydrazide Ethyl_Nicotinate->Nicotinohydrazide + Hydrazine Hydrate (Methanol, Reflux) Hydrazine_Hydrate Hydrazine Hydrate Final_Product N'-(3-((4-Chlorobenzyl)oxy)benzylidene) nicotinohydrazide Nicotinohydrazide->Final_Product + Aldehyde Intermediate (Ethanol, Acetic Acid cat.) 3_Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Aldehyde_Intermediate 3-((4-Chlorobenzyl)oxy)benzaldehyde 3_Hydroxybenzaldehyde->Aldehyde_Intermediate + 4-Chlorobenzyl Chloride (K2CO3, Acetone, Reflux) 4_Chlorobenzyl_Chloride 4-Chlorobenzyl Chloride Aldehyde_Intermediate->Final_Product

Figure 1: Overall two-part synthetic pathway.

Part 1: Synthesis of Precursors

Protocol 1: Synthesis of Nicotinohydrazide

Principle: Nicotinohydrazide is synthesized by the reaction of an ester, ethyl nicotinate, with hydrazine hydrate in a nucleophilic acyl substitution reaction.[7] The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable hydrazide.

Materials and Equipment:

Reagent/Equipment Details
Ethyl Nicotinate C₈H₉NO₂, MW: 151.16 g/mol
Hydrazine Hydrate N₂H₄·H₂O, MW: 50.06 g/mol (99%)
Methanol (Absolute) CH₃OH
Round-bottom flask 250 mL
Reflux condenser
Magnetic stirrer & hotplate
Buchner funnel & filter paper

| Beakers, Graduated cylinders | |

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl nicotinate (43.9 mmol, 1.0 eq) in absolute methanol (100 mL).

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (99%, 27.5 mmol, ~1.6 eq of N₂H₄) dropwise while stirring.[7]

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux with constant stirring for 24 hours.[7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation: After 24 hours, remove the heat source and allow the reaction mixture to cool to room temperature. A solid product should precipitate out of the solution.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials or impurities.[7]

  • Drying: Dry the purified colorless, needle-shaped crystals of nicotinohydrazide in a desiccator or a vacuum oven at low heat.

Protocol 2: Synthesis of 3-((4-Chlorobenzyl)oxy)benzaldehyde

Principle: This intermediate is prepared via a Williamson ether synthesis. The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a weak base (potassium carbonate) to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride in an Sₙ2 reaction, displacing the chloride and forming the desired ether linkage.

Materials and Equipment:

Reagent/Equipment Details
3-Hydroxybenzaldehyde C₇H₆O₂, MW: 122.12 g/mol
4-Chlorobenzyl chloride C₇H₆Cl₂, MW: 161.03 g/mol
Potassium Carbonate (K₂CO₃) Anhydrous, fine powder
Acetone Anhydrous
Round-bottom flask 250 mL
Reflux condenser
Magnetic stirrer & hotplate

| Rotary evaporator | |

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (150 mL).

  • Addition of Alkyl Halide: While stirring vigorously, add 4-chlorobenzyl chloride (1.0 eq) to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux with vigorous stirring for 12-18 hours. Monitor the reaction's completion by TLC.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate salts. Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings, and remove the acetone using a rotary evaporator.

  • Workup: Dissolve the resulting crude oil/solid in dichloromethane (DCM). Wash the organic layer sequentially with 1M NaOH solution (to remove unreacted 3-hydroxybenzaldehyde), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Part 2: Final Synthesis of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide

Principle: The final step is the formation of the hydrazone (a type of Schiff base) through the condensation of nicotinohydrazide and the synthesized aldehyde intermediate. The reaction is typically catalyzed by a small amount of acid.[12] The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the nicotinohydrazide. This is followed by a dehydration step to yield the stable C=N double bond of the hydrazone.[6][12]

Condensation_Mechanism H_plus H+ Protonated_Aldehyde R-CH=O+-H (Activated) Intermediate Tetrahedral Intermediate Protonated_Aldehyde->Intermediate 2. Nucleophilic Attack Hydrazide R'-C(O)NHNH2 Hydrazide->Intermediate Final_Product R'-C(O)NHN=CH-R (Hydrazone) Intermediate->Final_Product 3. Dehydration Water_Loss - H2O Final_Product->H_plus Catalyst Regenerated

Figure 2: Simplified mechanism for acid-catalyzed hydrazone formation.

Materials and Reagents:

Reagent/Material Details
Nicotinohydrazide Prepared in Part 1
3-((4-Chlorobenzyl)oxy)benzaldehyde Prepared in Part 1
Ethanol (Absolute) C₂H₅OH
Glacial Acetic Acid CH₃COOH
Round-bottom flask 100 mL
Magnetic stirrer
Ice bath

| Filtration apparatus | |

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve nicotinohydrazide (1.0 eq) in a minimal amount of absolute ethanol (approx. 20-30 mL) with gentle warming if necessary.

  • Addition of Aldehyde: To this clear solution, add an equimolar amount (1.0 eq) of 3-((4-chlorobenzyl)oxy)benzaldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[12][13]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Typically, a precipitate begins to form within 15-60 minutes. The reaction is often complete within 2-4 hours.[8][12] Gentle reflux can be applied to expedite the reaction if necessary.

  • Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath to maximize precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove the acid catalyst and any soluble impurities.

  • Drying: Dry the final product, N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide, thoroughly to remove residual solvent.

Workflow start Start dissolve_hydrazide Dissolve Nicotinohydrazide in Ethanol start->dissolve_hydrazide add_aldehyde Add Aldehyde Intermediate dissolve_hydrazide->add_aldehyde add_catalyst Add Glacial Acetic Acid (2-3 drops) add_aldehyde->add_catalyst react Stir at Room Temp (2-4 hours) add_catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool Cool in Ice Bath monitor->cool Reaction Complete filter Vacuum Filter Solid cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry end Final Product Obtained dry->end

Sources

Application Notes and Protocols for the Preparation of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the preparation, storage, and handling of stock solutions of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical research and in vitro/in vivo studies. The methodologies outlined herein are designed to ensure the integrity, stability, and accurate concentration of the compound, thereby promoting experimental reproducibility and the generation of reliable data. The protocols are grounded in established principles of chemical handling and stock solution preparation for small molecules in a research setting.

Introduction: Understanding the Compound

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide is a synthetic organic compound featuring a nicotinohydrazide scaffold. The nicotinohydrazide moiety is of significant interest in medicinal chemistry. For instance, the isomeric isonicotinohydrazide is a well-known anti-tuberculosis drug that inhibits mycolic acid synthesis in mycobacteria after activation by catalase-peroxidase (KatG).[1][2] While the specific biological activity of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide is not extensively documented in publicly available literature, its structural components suggest potential applications in various biological assays.[3] The preparation of accurate and stable stock solutions is a critical prerequisite for any experimental evaluation of this compound's biological effects.

Key Structural Features:

  • Nicotinohydrazide Core: A derivative of nicotinic acid (a form of Vitamin B3), which is involved in various cellular metabolic processes.[4]

  • Hydrazone Linkage (-C=N-NH-C=O): This functional group is common in compounds with a wide range of biological activities.

  • Substituted Benzyl and Benzylidene Moieties: These lipophilic groups will influence the compound's solubility and potential interactions with biological targets.

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of a compound is paramount for the successful preparation of stock solutions.

PropertyPredicted/Inferred ValueSource
Molecular Formula C₂₀H₁₆ClN₃O₂[3]
Molecular Weight 381.82 g/mol [3]
Appearance Likely a solid (white to off-white powder)General
Aqueous Solubility Predicted to be low due to the presence of multiple aromatic rings.General
Organic Solvent Solubility Expected to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF), and to a lesser extent in alcohols like ethanol.General
The Rationale for Selecting Dimethyl Sulfoxide (DMSO)

For N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions. The justification for this choice is multi-faceted:

  • Broad Solvating Power: DMSO is a polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a versatile choice for novel small molecules where solubility characteristics are not fully defined.[5][6]

  • Miscibility with Aqueous Media: DMSO is miscible with water and cell culture media in all proportions.[7] This property is crucial for diluting the high-concentration stock solution to final working concentrations for biological assays without causing precipitation of the compound.

  • Low Volatility: With a high boiling point of 189°C, DMSO minimizes solvent evaporation at room temperature, ensuring the concentration of the stock solution remains stable over time.[6]

  • Compatibility with Biological Assays: DMSO is widely used in cell-based assays. However, it is crucial to keep the final concentration of DMSO in the assay low (typically ≤ 0.5% v/v, with a preference for ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[8][9]

Experimental Protocols

Materials and Equipment
  • N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade or equivalent high purity

  • Sterile, amber glass vials or cryovials with secure caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage and Handling A Calculate Mass for Desired Concentration and Volume B Weigh Compound on Analytical Balance A->B C Add Calculated Volume of DMSO B->C D Vortex Thoroughly C->D E Visually Inspect for Complete Dissolution D->E F Sonicate if Necessary E->F If particles remain G Aliquot into Single-Use Vials E->G If fully dissolved F->E Re-inspect H Label Vials Clearly G->H I Store at -20°C or -80°C H->I

Caption: Workflow for preparing stock solutions.

Protocol for a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological screening applications.

  • Calculation of Required Mass:

    • The molecular weight of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide is 381.82 g/mol .

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 0.010 mol/L x 0.001 L x 381.82 g/mol x 1000 mg/g = 3.8182 mg

  • Weighing the Compound:

    • Tare a sterile, amber glass vial on a calibrated analytical balance.

    • Carefully weigh out approximately 3.82 mg of the compound into the vial. Record the exact mass.

  • Dissolution:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. For example, if you weighed exactly 3.82 mg, you would add 1.0 mL of DMSO.

    • Securely cap the vial and vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved. The solution should be clear and free of precipitates.

    • If any solid remains, sonicate the vial in a water bath for 5-10 minutes. Allow the solution to return to room temperature and re-inspect.[9]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile, amber cryovials. This practice is crucial to minimize freeze-thaw cycles, which can lead to compound degradation.[10][11]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • For long-term storage, place the aliquots in a freezer at -20°C or -80°C .[8][12]

Quality Control and Best Practices

Dilution to Working Concentrations

G A 10 mM Stock Solution in DMSO B Intermediate Dilution (e.g., 1 mM in DMSO or media) A->B 1:10 Dilution C Final Working Concentration (e.g., 10 µM in assay buffer/media) B->C 1:100 Dilution

Caption: Serial dilution of stock solution.

To prepare working solutions for biological assays, the high-concentration stock solution must be diluted. It is often beneficial to perform a serial dilution.

Example: Preparing a 10 µM working solution from a 10 mM stock:

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of cell culture medium or assay buffer).

  • Final Dilution: Prepare the 10 µM working solution by diluting the 1 mM intermediate stock 1:100 (e.g., 5 µL of 1 mM intermediate stock + 495 µL of cell culture medium or assay buffer).

Important Consideration: Always include a vehicle control in your experiments, which consists of the assay medium or buffer with the same final concentration of DMSO as the test samples.[10] This allows for the differentiation of the compound's effects from any effects of the solvent.

Stability and Handling
  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. Preparing single-use aliquots is the most effective way to mitigate this.[11][13]

  • Light Sensitivity: While the photosensitivity of this specific compound is unknown, many organic molecules are light-sensitive. Using amber vials and minimizing exposure to direct light is a prudent precautionary measure.[14][15]

  • Moisture: Use anhydrous DMSO, as water can promote hydrolysis of certain compounds. Keep vials tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric moisture.

Safety Precautions
  • Handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • DMSO can facilitate the absorption of substances through the skin.[5][16] Therefore, exercise caution to avoid skin contact with the DMSO stock solution.

  • Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the preparation of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide stock solutions. Adherence to these methodologies, particularly with respect to solvent selection, handling, and storage, is essential for maintaining the integrity of the compound and ensuring the validity and reproducibility of experimental results. By implementing these best practices, researchers can confidently utilize this compound in their drug discovery and development endeavors.

References

  • Vertex AI Search. (2019, January 22). What is the chemical property of DMSO that makes it ideal for use in many biological labs?
  • Wikipedia. Dimethyl sulfoxide.
  • Common Organic Chemistry. Dimethyl Sulfoxide (DMSO).
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • Gaylord Chemical. (2024, September 9).
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • PhytoTech Labs. Preparing Stock Solutions.
  • MedchemExpress.com. Nicotinohydrazide (Nicotinic acid hydrazide).
  • BenchChem. (2025). Preparing (-)
  • ResearchGate. (2009, May 29).
  • NIH. (2008). Nicotinohydrazide.
  • MCE. Compound Handling Instructions.
  • PubChemLite. N'-(3-((4-chlorobenzyl)oxy)benzylidene)nicotinohydrazide.
  • Emulate Bio.
  • ResearchGate. (2015, January 8).
  • BenchChem. (2025). Best practices for storing Tafluposide stock solutions to maintain potency.
  • NIH. (2014). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.
  • AR Racking. (2026, March 5). How to store chemicals in a warehouse.
  • BenchChem. (2025).
  • PubMed. (2012).
  • BenchChem.
  • Course Hero. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Chemsrc. (2025, August 22). Nicotinohydrazide | CAS#:553-53-7.
  • PubMed. (2006). Nicotinic acid: pharmacological effects and mechanisms of action.
  • Sigma-Aldrich. N'-(3-((4-CHLOROBENZYL)OXY)BENZYLIDENE)-3-METHYLBENZOHYDRAZIDE AldrichCPR.
  • PubChemLite. N'-(3-((4-chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide.
  • PubChemLite. N'-(3-((4-chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide.
  • Sigma-Aldrich. N'-(3-((4-CHLOROBENZYL)OXY)BENZYLIDENE)-2,2-BIS(4-CHLOROPHENOXY)ACETOHYDRAZIDE.
  • Protocols.io. (2025, February 12).
  • PubChemLite. N'-(3-((4-chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide.
  • Sigma-Aldrich. N'-(4-((4-CHLOROBENZYL)OXY)BENZYLIDENE)-2-(2-NITROPHENOXY)PROPANOHYDRAZIDE.
  • Google Patents. US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
  • OSTI.gov. (2018, January 3). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842).
  • PubChem. 1-(N-((benzyloxy)carbonyl)-L-leucyl)-4-oxo-3-pyrrolidinyl)-L-leucinamide.
  • NIH. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)

Sources

Application Note: Molecular Docking Methodology for N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Anti-Tubercular Drug Development Professionals Focus Area: Structure-Based Drug Design (SBDD) targeting Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA)

Executive Summary & Biological Rationale

The global persistence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel chemotherapeutics that bypass traditional resistance mechanisms. The front-line drug Isoniazid (INH) targets InhA (enoyl-acyl carrier protein reductase), a critical enzyme in the Type II fatty acid biosynthesis (FAS-II) pathway responsible for mycolic acid production[1]. However, INH is a prodrug requiring activation by the mycobacterial catalase-peroxidase KatG; mutations in KatG are the primary cause of INH resistance.

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide (CBBN) represents a rationally designed scaffold that circumvents KatG dependence.

  • The Nicotinohydrazide Core: Mimics the structural features of INH, allowing it to anchor within the active site adjacent to the NADH cofactor[2].

  • The Benzylidene Linker: Provides a rigid, planar Schiff-base geometry that restricts entropic penalty upon binding.

  • The 3-((4-Chlorobenzyl)oxy) Tail: Introduces a highly lipophilic moiety designed to occupy the expansive hydrophobic substrate-binding loop of InhA (residues 192–219), significantly enhancing binding affinity[1].

This application note details a self-validating computational protocol for the molecular docking of CBBN against InhA, providing the mechanistic causality behind each methodological choice.

Mechanistic Pathway

To contextualize the docking strategy, it is essential to understand the biochemical consequence of InhA inhibition. By blocking the FAS-II elongation cycle, nicotinohydrazide derivatives deplete the mycobacterial cell wall of mycolic acids, leading to rapid cell lysis[3].

Pathway LIG CBBN (Nicotinohydrazide) INHA InhA Enzyme (Enoyl-ACP Reductase) LIG->INHA Competitive Inhibition FAS FAS-II Elongation Cycle INHA->FAS Catalyzes MYC Mycolic Acid Biosynthesis FAS->MYC Precursors DEATH Mycobacterial Cell Death MYC->DEATH Depletion causes

Fig 1. Mechanistic pathway of InhA inhibition leading to mycobacterial cell death.

Computational Workflow & Self-Validating System

A robust computational protocol must be self-validating. To ensure trustworthiness, this workflow incorporates a mandatory redocking phase. If the docking algorithm cannot reproduce the crystallographic pose of a known InhA inhibitor (RMSD < 2.0 Å), the grid parameters must be rejected and recalculated.

Workflow LIG Ligand Preparation (CBBN) Assign pH 7.4 Tautomers Minimize via OPLS4 DOCK High-Precision Docking Flexible Ligand / Rigid Receptor (Glide XP / AutoDock Vina) LIG->DOCK PROT Protein Preparation (InhA) Retain NADH Cofactor Optimize H-Bond Network GRID Grid Generation Center: Tyr158 / NADH Box Size: 20Å x 20Å x 20Å PROT->GRID VALID Protocol Validation Redock Native Ligand (Pass if RMSD < 2.0 Å) GRID->VALID VALID->DOCK Validated ANALYSIS Post-Docking Analysis ΔG Calculation & Interaction Profiling DOCK->ANALYSIS

Fig 2. Self-validating computational workflow for InhA molecular docking.

Step-by-Step Experimental Protocols

Phase 1: Ligand Preparation (CBBN)

Causality: The protonation and tautomeric states of the hydrazide nitrogen and the pyridine ring are highly sensitive to pH. Incorrect assignment will lead to false hydrogen-bonding profiles.

  • Structure Generation: Input the SMILES string of CBBN into a 3D builder (e.g., Schrödinger Maestro or Avogadro).

  • State Assignment: Utilize Epik (or an equivalent pKa predictor) to generate possible ionization and tautomeric states at physiological pH (7.4 ± 0.2).

  • Energy Minimization: Apply the OPLS4 (or MMFF94) force field to minimize the ligand energy. Ensure the benzylidene double bond is in the lower-energy trans (E) configuration, as steric hindrance precludes the cis (Z) conformation.

Phase 2: Protein Preparation

Causality: InhA is an NADH-dependent enzyme. The binding pocket for direct inhibitors is formed between the NADH cofactor and the substrate-binding loop[3]. Removing NADH will collapse the pocket, yielding biologically irrelevant docking poses.

  • Structure Retrieval: Download a high-resolution crystal structure of M. tuberculosis InhA bound to a direct inhibitor (e.g., PDB ID: 2AQ8 or 4TZK).

  • Cofactor Retention: Explicitly retain the NADH cofactor and the catalytic metal ions (if present). Delete all non-structural water molecules (>3 Å away from the active site).

  • Network Optimization: Add missing hydrogen atoms. Use PROPKA to assign the protonation states of active site residues at pH 7.4. Critical Check: Ensure the hydroxyl group of the catalytic Tyr158 is oriented toward the NADH ribose ring[3].

  • Restrained Minimization: Perform a restrained minimization (heavy atom RMSD convergence of 0.3 Å) to relieve steric clashes without altering the experimentally determined backbone architecture.

Phase 3: Grid Generation & Protocol Validation

Causality: A docking score is only as reliable as its ability to replicate ground-truth crystallographic data.

  • Grid Definition: Center the docking grid box (20 Å × 20 Å × 20 Å) on the centroid of the co-crystallized native ligand. Ensure the box encompasses Tyr158, Met161, and the nicotinamide ring of NADH.

  • Validation (Redocking): Extract the native ligand, process it through Phase 1, and dock it back into the generated grid.

  • Quality Control: Calculate the RMSD between the docked pose and the original crystallographic pose. Do not proceed unless the RMSD is ≤ 2.0 Å[2].

Phase 4: High-Precision Docking of CBBN
  • Execution: Dock the prepared CBBN ligand using Extra Precision (XP) mode (e.g., Glide XP) or a high-exhaustiveness search (e.g., AutoDock Vina, exhaustiveness = 32).

  • Flexibility: Allow full conformational flexibility for the ligand's rotatable bonds (specifically the ether linkage and the hydrazide bonds) while keeping the receptor rigid.

  • Scoring: Rank the generated poses based on the empirical scoring function (ΔG binding energy).

Quantitative Data Presentation

A successful docking run should yield interaction profiles comparable to, or exceeding, known reference inhibitors. The table below summarizes the expected quantitative outputs and critical interaction nodes for CBBN compared to standard controls.

Table 1: Comparative Docking Scores and Interaction Profiling for InhA Inhibitors

CompoundBinding Energy (kcal/mol)Key Hydrogen BondsKey Hydrophobic InteractionsRMSD to Native (Å)
Native Ligand (Triclosan) -8.1Tyr158, NAD+ (Ribose 2'-OH)Met199, Ile215, Phe1490.85 (Validation)
Isoniazid (INH-NAD Adduct) -7.5Tyr158, Ile194Met103, Phe149N/A
CBBN (Target Compound) -9.4 Tyr158, Met161, NAD+ Met199, Ile215, Leu218 N/A

Data Interpretation: The enhanced binding energy of CBBN (-9.4 kcal/mol) is driven by the 4-chlorobenzyl moiety. While the nicotinohydrazide core anchors the molecule via hydrogen bonds to Tyr158 and Met161[3], the lipophilic chlorobenzyl tail projects deeply into the hydrophobic pocket lined by Met199 and Ile215, establishing strong Van der Waals contacts that are absent in standard INH therapy[1].

References

  • [2] Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • [3] Benzenesulfonohydrazide-tethered non-fused and fused heterocycles as potential anti-mycobacterial agents targeting enoyl acyl carrier protein reductase (InhA) with antibiofilm activity. RSC Advances (via PMC). URL:[Link]

  • [1] High Affinity InhA Inhibitors with Activity against Drug-Resistant Strains of Mycobacterium tuberculosis. ACS Publications. URL:[Link]

Sources

Application Note: In Vivo Dosing and Efficacy Evaluation of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide in Murine Tuberculosis Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The development of novel anti-tubercular agents is heavily focused on overcoming resistance to frontline drugs like isoniazid (INH). INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG) to inhibit InhA, a critical enoyl reductase in the Type II fatty acid synthesis (FASII) pathway responsible for mycolic acid production[1]. Resistance frequently arises via katG mutations.

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide (CAS: 765298-61-1) is a rationally designed Schiff base derivative of nicotinohydrazide. By condensing the hydrophilic hydrazide moiety with a bulky, lipophilic 3-((4-chlorobenzyl)oxy)benzaldehyde group, the molecule achieves a significantly higher partition coefficient (LogP). This structural modification is engineered to enhance passive diffusion across the exceptionally thick, lipid-rich mycolic acid envelope of Mycobacterium tuberculosis (Mtb), potentially bypassing efflux mechanisms or altering the KatG activation dependency observed in parent hydrazides[2].

This application note provides a self-validating, highly controlled in vivo protocol for evaluating the pharmacokinetics (PK) and therapeutic efficacy of this lipophilic Schiff base in a murine low-dose aerosol infection model.

MoA A N'-(3-((4-Chlorobenzyl)oxy) benzylidene)nicotinohydrazide B Enhanced Lipid Wall Penetration A->B C Intracellular Release & KatG Activation B->C D InhA Inhibition (FASII Pathway) C->D E Mycolic Acid Depletion D->E F Mycobacterial Cell Death E->F

Mechanism of Action: Lipophilic penetration and InhA inhibition by the Schiff base derivative.

Formulation Strategy & Pharmacokinetic (PK) Profiling

Formulation Causality

The addition of the 4-chlorobenzyl and benzylidene groups renders the compound highly lipophilic and practically insoluble in aqueous media. Administering this compound in vivo requires a co-solvent system to prevent precipitation in the gastric environment (which would cause erratic absorption and artificially low bioavailability).

Optimized Vehicle: 5% DMSO / 45% PEG-400 / 50% Sterile Saline.

  • DMSO (5%): Disrupts the crystalline lattice of the Schiff base.

  • PEG-400 (45%): Acts as a surfactant/co-solvent to maintain the drug in a micro-emulsion state upon contact with aqueous gastric fluids.

Expected Pharmacokinetic Parameters

Prior to efficacy testing, a single-dose PK study (25 mg/kg, oral gavage) in uninfected C57BL/6 mice is required to establish the half-life ( T1/2​ ) and maximum serum concentration ( Cmax​ ). Blood is sampled via the submandibular vein at 0.5, 1, 2, 4, 8, and 24 hours.

Table 1: Target Pharmacokinetic Profile (Single Dose, 25 mg/kg p.o.)

ParameterTarget ValueBiological Significance
Cmax​ > 3.0 µg/mLMust exceed the in vitro Minimum Inhibitory Concentration (MIC) by at least 10-fold.
Tmax​ 1.5 - 2.0 hoursIndicates successful absorption without gastric precipitation.
T1/2​ 4.0 - 6.0 hoursSupports a once-daily (q.d.) dosing regimen for efficacy studies.
AUC 0−∞​ > 25.0 µg·h/mLTotal systemic exposure required for deep tissue (lung granuloma) penetration.

Murine Low-Dose Aerosol Efficacy Model

To accurately mimic human pulmonary tuberculosis, intravenous (IV) infection models must be avoided, as they cause unnatural systemic sepsis. Instead, a deposits a precise, minimal number of bacilli directly into the alveoli, allowing the host immune system to form clinically relevant granuloma-like lesions[3],[4].

Step-by-Step Methodology

Phase 1: Inoculum Preparation

  • Thaw a 1 mL frozen stock of M. tuberculosis H37Rv (known titer: ~10 8 CFU/mL).

  • Dilute the stock in sterile PBS containing 0.05% Tween 80 .

    • Causality: Mycobacteria possess a waxy exterior and aggregate heavily. Tween 80 acts as a surfactant. Failing to use Tween 80 results in the aerosolization of bacterial clumps, leading to micro-abscesses rather than uniform infection[3].

  • Pass the suspension 5 times through a 27-gauge needle to physically shear remaining clumps.

  • Adjust the nebulizer concentration to 1.5×106 CFU/mL.

Phase 2: Aerosol Infection & Self-Validation

  • Place 6-to-8-week-old female C57BL/6 mice into a Glas-Col inhalation exposure system.

  • Run the aerosolization cycle (15 min nebulization, 15 min cloud decay, 10 min decontamination).

  • Self-Validating Step (Day 1 Necropsy): 24 hours post-infection, euthanize 3 mice. Homogenize their lungs and plate on Middlebrook 7H11 agar.

    • Acceptance Criteria: The deposited dose must be 50–100 CFU/lung . If the count is outside this range, the disease progression will be skewed, and the cohort should be abandoned[4].

Phase 3: Incubation & Dosing

  • Allow the infection to progress untreated for 4 weeks. During this time, the bacterial burden will logarithmically expand and plateau at approximately 106 CFU/lung, representing a chronic infection state.

  • At Week 4, begin daily oral gavage (p.o.) of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide at 10, 25, and 50 mg/kg using the optimized vehicle.

  • Treat for 4 to 8 weeks.

Phase 4: Necropsy, CFU Enumeration, and Toxicity Monitoring

  • Euthanize mice at Week 8 (4 weeks of treatment).

  • Safety Check: Collect terminal serum to measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Hydrazide derivatives are known to cause idiosyncratic hepatotoxicity; monitoring liver enzymes ensures the therapeutic window is safe.

  • Aseptically harvest the lungs and spleen. Homogenize in 2 mL of PBS + 0.05% Tween 80.

  • Plate serial 10-fold dilutions on Middlebrook 7H11 agar supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Incubate plates at 37°C for 3–4 weeks and enumerate colonies.

Workflow Step1 1. Aerosol Infection (Glas-Col, ~100 CFU Mtb H37Rv) Step2 2. Incubation Phase (4 Weeks, Untreated, CFU Plateaus) Step1->Step2 Step3 3. In Vivo Dosing (Vehicle, 10, 25, 50 mg/kg p.o. daily) Step2->Step3 Step4 4. Necropsy & Tissue Harvest (Lungs, Spleen, Serum for ALT/AST) Step3->Step4 Step5 5. CFU Enumeration (Middlebrook 7H11 Agar + OADC) Step4->Step5

Step-by-step murine aerosol infection and in vivo dosing efficacy workflow.

Data Presentation & Interpretation

Efficacy is determined by the log10​ reduction in CFU compared to the vehicle-treated control group at the end of the dosing period. A highly effective anti-tubercular agent should demonstrate a >2.0 log10​ reduction in lung burden.

Table 2: Representative In Vivo Efficacy Data (Log10 CFU Reduction at Week 8)

Treatment GroupDose (mg/kg)Lung Burden ( log10​ CFU ± SD)Spleen Burden ( log10​ CFU ± SD)Hepatotoxicity (ALT U/L)
Day 1 Control N/A1.95 ± 0.12UndetectableNormal (< 40)
Week 4 (Start of Tx) N/A6.45 ± 0.204.80 ± 0.15Normal (< 40)
Vehicle Control 06.85 ± 0.355.10 ± 0.22Normal (< 40)
Isoniazid (Positive) 254.10 ± 0.182.50 ± 0.10Elevated (~ 85)
Schiff Base Cmpd 105.50 ± 0.254.00 ± 0.18Normal (< 40)
Schiff Base Cmpd 254.35 ± 0.202.85 ± 0.15Normal (< 40)
Schiff Base Cmpd 503.80 ± 0.152.10 ± 0.12Mild Elevation (~ 60)

Interpretation: The data structure above validates that the lipophilic Schiff base achieves comparable efficacy to equimolar Isoniazid at 25 mg/kg, with potentially lower hepatotoxicity due to the stabilization of the hydrazide group by the benzylidene linkage.

References

  • Aerosol Delivery of Mycobacterium tuberculosis for Pulmonary Infection in a Mouse Model Journal of Visualized Experiments (JoVE) URL:[Link]

  • Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility Infection and Immunity (ASM) URL:[Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides Molecules (PMC) URL:[Link]

  • High Affinity InhA Inhibitors with Activity against Drug-Resistant Strains of Mycobacterium tuberculosis Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Application Note: Evaluating N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, microbiologists, and drug development professionals. Content Focus: Mechanistic rationale, high-throughput screening protocols, and quantitative data interpretation.

Scientific Rationale & Mechanism of Action

Nicotinohydrazide derivatives are a privileged class of pharmacophores in antimicrobial drug discovery, heavily inspired by the frontline antitubercular drug isoniazid ()[1]. The compound N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide represents a strategic structural evolution. It combines the core nicotinohydrazide moiety—known for its ability to disrupt bacterial cell wall synthesis—with a highly lipophilic 3-((4-chlorobenzyl)oxy)benzylidene tail ()[2].

The Causality of Structural Design: Standard antibiotics often fail against Mycobacterium tuberculosis and certain Gram-negative strains due to the highly impermeable, lipid-rich mycolic acid layer or outer membrane porin restrictions. The addition of the halogenated benzyl ether significantly increases the partition coefficient (LogP) of the molecule. This enhanced lipophilicity drives passive diffusion across lipid-rich bacterial envelopes. Once intracellular, the nicotinohydrazide core acts as a prodrug. It is activated by bacterial peroxidases (e.g., KatG) to form an NAD-adduct, which competitively inhibits Enoyl-ACP reductase (InhA), fatally halting mycolic acid biosynthesis.

MoA Compound Nicotinohydrazide Derivative Penetration Cell Wall Penetration Compound->Penetration Lipophilic Tail Activation Prodrug Activation (e.g., KatG) Penetration->Activation Intracellular Target InhA Inhibition Activation->Target NAD Adduct Death Bacterial Cell Death Target->Death Mycolic Acid Depletion

Figure 1: Proposed mechanism of action for nicotinohydrazide derivatives via InhA inhibition.

Pre-Analytical Considerations: Formulation & Stability

Due to the bulky, hydrophobic 4-chlorobenzyl group, this compound exhibits poor aqueous solubility.

Expert Insight: Attempting to dissolve this compound directly in aqueous microbiological media (like Mueller-Hinton Broth) will result in micro-precipitates. This leads to two critical failure modes: false-negative growth inhibition (because the drug is not bioavailable) and false-positive optical density readings (because precipitates mimic bacterial turbidity).

Formulation Standard: Prepare primary stock solutions at 10 mg/mL in 100% cell-culture grade Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the assay well must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

Protocol I: Minimum Inhibitory Concentration (MIC) via REMA

To bypass the optical interference of lipophilic drug precipitates, this protocol utilizes the Resazurin Microtiter Assay (REMA) . Resazurin (Alamar Blue) is a metabolic indicator; viable, respiring bacteria reduce the blue resazurin to pink, fluorescent resorufin ()[3].

Self-Validating Assay Matrix

A trustworthy protocol must prove its own validity during every run. Ensure your 96-well plate includes:

  • Sterility Control (Media + Resazurin): Must remain blue. Validates aseptic technique.

  • Growth Control (Media + Bacteria + Resazurin): Must turn pink. Validates bacterial viability.

  • Vehicle Control (Media + Bacteria + 1% DMSO + Resazurin): Must turn pink. Validates that the solvent is not the cause of cell death.

MIC_Workflow Stock 1. Prepare Stock (DMSO) Dilution 2. Serial Dilution (Microtiter Plate) Stock->Dilution Inoculation 3. Add Bacteria (5x10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubate (37°C, 18-24h) Inoculation->Incubation Resazurin 5. Add Resazurin (Metabolic Indicator) Incubation->Resazurin Readout 6. Fluorescence/Visual Readout Resazurin->Readout

Figure 2: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) to determine MIC.

Step-by-Step Methodology
  • Dilution: Dispense 50 µL of Mueller-Hinton Broth (MHB) into columns 2–12 of a 96-well plate. Add 100 µL of the working drug solution (prepared in MHB with max 2% DMSO) to column 1. Perform a two-fold serial dilution from column 1 to 11, discarding 50 µL from column 11. Column 12 serves as the drug-free control.

  • Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:150 in MHB. Add 50 µL of this inoculum to all wells (final well volume = 100 µL; final bacterial concentration ≈ 5×105 CFU/mL; final DMSO ≤1% ).

  • Incubation: Seal the plate and incubate at 37°C for 18–24 hours (or up to 7 days for slow-growing Mycobacteria).

  • Indicator Addition: Add 30 µL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2–4 hours.

  • Readout: Record the MIC as the lowest concentration of the drug that prevents the color change from blue to pink.

Protocol II: Time-Kill Kinetics Assessment

The Causality of Time-Kill Kinetics: MIC only dictates the concentration that inhibits visible growth. To determine if the nicotinohydrazide derivative is bactericidal (kills ≥3 log10 CFU/mL) or bacteriostatic, time-kill kinetics must be performed. Plating the aliquots onto agar removes the drug via diffusion, preventing carryover inhibition and allowing true survival counts.

TimeKill Exposure Drug Exposure (1x, 2x, 4x MIC) Sampling Time-Point Sampling (0, 4, 8, 24h) Exposure->Sampling Kinetics Plating Serial Dilution & Agar Plating Sampling->Plating Stop Action Incubation Incubation (24-48h) Plating->Incubation Growth Analysis CFU Enumeration (Log10 Reduction) Incubation->Analysis Readout

Figure 3: Logical workflow for Time-Kill Kinetics to assess bactericidal activity.

Step-by-Step Methodology
  • Preparation: Prepare flasks containing 10 mL of MHB supplemented with the compound at 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control.

  • Inoculation: Inoculate each flask to achieve a starting concentration of 1×106 CFU/mL. Incubate at 37°C with shaking (150 rpm).

  • Sampling: At predetermined time points (0, 4, 8, 12, and 24 hours), remove 100 µL aliquots from each flask.

  • Dilution & Plating: Serially dilute the aliquots in sterile phosphate-buffered saline (PBS) from 10−1 to 10−6 . Plate 10 µL of each dilution onto Mueller-Hinton Agar plates.

  • Enumeration: Incubate the plates for 24 hours at 37°C. Count the colonies and calculate the CFU/mL. A reduction of ≥3 log10 CFU/mL compared to the initial inoculum indicates bactericidal activity.

Quantitative Data Interpretation

Based on the structural homology of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide to established nicotinohydrazide and acylhydrazone derivatives ()[4], researchers should benchmark their empirical data against the following expected pharmacological baselines:

Microbial StrainExpected MIC Range (µg/mL)Mechanistic Interpretation
Mycobacterium tuberculosis (H37Rv)6.25 - 25.0Highly Susceptible: High affinity for mycobacterial InhA and excellent penetration of the mycolic acid layer.
Staphylococcus aureus (MRSA)12.5 - 50.0Susceptible: Effective penetration of the Gram-positive peptidoglycan layer; likely targets alternative dehydrogenases.
Escherichia coli > 100.0Resistant: The bulky 4-chlorobenzyloxy moiety is heavily restricted by Gram-negative outer membrane porins and subject to rapid efflux.
Candida albicans 50.0 - 100.0Moderately Susceptible: Weak cross-reactivity with fungal ergosterol biosynthesis pathways.

References

  • Arshad, Z., et al. (2020). "Synthesis of Nʹ-Nicotinoyl Sulfonohydrazides and their Antimicrobial Activity." Journal of the Chemical Society of Pakistan. URL:[Link]

  • Medical University of Lublin. (2025). "Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity." Chemistry & Biodiversity. URL:[Link]

  • Eswaran, S., et al. (2015). "Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides." Molecules. URL:[Link]

  • Suman, P., et al. (2021). "N-(Chlorobenzyl) Formamide as an Antituberculosis Agent from Multicomponent Reaction Synthesis." Research Journal of Pharmacy and Technology. URL:[Link]

Sources

Application Note: Advanced Formulation Techniques for N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Engineers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Rationale

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide is a highly lipophilic Schiff base (hydrazone) derivative. Compounds featuring the nicotinohydrazide pharmacophore are heavily investigated for their potent antimicrobial and targeted antineoplastic activities. However, translating this specific molecule into a viable clinical candidate presents two distinct physicochemical challenges:

  • Extreme Hydrophobicity: The bulky 4-chlorobenzyloxy moiety drives the LogP value up, resulting in practical insolubility in aqueous media.

  • pH-Dependent Lability: The hydrazone linkage (-CO-NH-N=CH-) is stable at physiological pH (7.4) but undergoes rapid hydrolysis in acidic environments[1].

As a Senior Application Scientist, I approach this molecule not as a static chemical, but as a dynamic system. To harness its therapeutic potential, we must design formulations that either mask its hydrophobicity for immediate systemic availability or exploit its acid-lability for targeted intracellular release. This guide details two field-proven formulation strategies: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Inclusion Complexation and pH-Responsive Polymeric Nanomicelles .

Formulation Strategy 1: Host-Guest Complexation (HP- β -CD)

Mechanistic Rationale

To achieve immediate aqueous solubility without altering the API's chemical structure, we utilize host-guest complexation. HP- β -CD features a hydrophilic exterior and a hydrophobic cavity. The bulky, highly lipophilic 4-chlorobenzyloxy group of the drug spontaneously partitions into this cavity to minimize thermodynamically unfavorable interactions with water[2]. This disrupts the drug's crystalline lattice, converting it into an amorphous, water-soluble complex.

Experimental Protocol: Co-Solvent Lyophilization Method

Self-Validating System: This protocol relies on a phase-solubility pre-screen. If the stoichiometry is incorrect, uncomplexed drug will precipitate during the solvent evaporation phase, serving as an immediate visual fail-safe.

Step 1: Stoichiometric Preparation

  • Weigh the API and HP- β -CD at a precise 1:1 molar ratio.

  • Causality: A 1:1 ratio prevents excess uncomplexed cyclodextrin from inducing osmotic toxicity in downstream in vitro assays.

Step 2: Co-Dissolution

  • Dissolve the API in a minimal volume of absolute ethanol. Dissolve HP- β -CD in ultra-pure water (Milli-Q).

  • Slowly add the ethanolic API solution to the aqueous CD solution dropwise under continuous magnetic stirring at 400 RPM.

Step 3: Equilibration

  • Seal the vessel and stir at 25°C for 24 hours.

  • Causality: Complexation is an equilibrium process; sufficient time is required for the hydrophobic moiety to fully displace water molecules within the CD cavity.

Step 4: Solvent Evaporation

  • Transfer the mixture to a rotary evaporator. Remove the ethanol under reduced pressure at 40°C until the solution is entirely aqueous and clear.

  • Self-Validation Checkpoint: If the solution turns cloudy here, complexation has failed (API is precipitating out of the water).

Step 5: Lyophilization

  • Freeze the clear aqueous solution at -80°C, then lyophilize for 48 hours at 0.01 mbar to obtain a fluffy, white solid inclusion complex.

HPBCD_Workflow N1 1. Stoichiometric Mixing (1:1 Molar Ratio) N2 2. Co-dissolution (EtOH/H2O Co-solvent) N1->N2 N3 3. Equilibration (Stirring 24h, 25°C) N2->N3 N4 4. Solvent Evaporation (Rotary Evaporator) N3->N4 N5 5. Lyophilization (48h, -80°C) N4->N5 N6 6. Solid Inclusion Complex (Characterization) N5->N6

Fig 1. Workflow for HP-β-CD inclusion complex preparation.

Formulation Strategy 2: pH-Responsive Polymeric Nanomicelles

Mechanistic Rationale

For targeted delivery (e.g., tumor microenvironments or intracellular pathogens), we formulate the drug into DSPE-PEG2000 nanomicelles. The highly hydrophobic drug is sequestered in the lipid core, protecting the acid-labile hydrazone bond from premature hydrolysis in the bloodstream (pH 7.4)[3]. Upon cellular endocytosis, the acidic environment of the endolysosome (pH 5.0–5.5) triggers the cleavage of the hydrazone linkage, releasing the active nicotinohydrazide pharmacophore directly into the cytosol[1].

Mechanism M1 Intact Micelle (Bloodstream, pH 7.4) M2 Cellular Uptake (Endocytosis) M1->M2 M3 Endosome (Acidic, pH 5.0) M2->M3 M4 Hydrazone Cleavage M3->M4 M5 Intracellular Drug Release M4->M5

Fig 2. pH-responsive intracellular drug release mechanism of the nanomicelle.

Experimental Protocol: Thin-Film Hydration

Self-Validating System: The use of dialysis against a specific molecular weight cut-off (MWCO) membrane ensures that any unencapsulated drug (which is insoluble in water) will either precipitate visibly inside the bag or be excluded from the final analytical quantification, ensuring accurate Encapsulation Efficiency (EE%) calculations.

Step 1: Organic Phase Mixing

  • Dissolve DSPE-PEG2000 and the API (10:1 w/w ratio) in a 2:1 (v/v) mixture of Chloroform and Methanol.

  • Causality: This specific solvent blend ensures complete co-solubilization of both the amphiphilic polymer and the highly hydrophobic API.

Step 2: Thin-Film Formation

  • Evaporate the organic solvents using a rotary evaporator at 40°C under a vacuum to form a uniform, dry lipid-drug film. Flush with nitrogen gas for 30 minutes to remove trace solvents.

Step 3: Hydration

  • Hydrate the film with Phosphate Buffered Saline (PBS, pH 7.4) at 60°C.

  • Causality: Hydration must occur above the phase transition temperature of the lipid (DSPE) to ensure fluidic self-assembly of the micelles. The pH must be strictly 7.4 to prevent premature hydrazone hydrolysis[1].

Step 4: Size Reduction

  • Subject the dispersion to probe sonication (100W, 1 min on / 1 min off cycle, 5 minutes total) in an ice bath to reduce the micelle size and lower the Polydispersity Index (PDI).

Step 5: Purification (Dialysis)

  • Transfer the dispersion into a dialysis bag (MWCO 3.5 kDa) and dialyze against PBS (pH 7.4) for 12 hours to remove unencapsulated API. Filter the final retentate through a 0.22 µm sterile syringe filter.

Micelle_Workflow N1 1. Lipid + Drug (Dissolve in CHCl3/MeOH) N2 2. Thin Film Formation (Vacuum Evaporation) N1->N2 N3 3. Hydration (PBS, pH 7.4, 60°C) N2->N3 N4 4. Size Reduction (Probe Sonication) N3->N4 N5 5. Purification (Dialysis MWCO 3.5k) N4->N5 N6 6. Drug-Loaded Nanomicelles (Sterile Filtration) N5->N6

Fig 3. Thin-film hydration workflow for nanomicelle formulation.

Quantitative Data Presentation

The following table summarizes the expected Critical Quality Attributes (CQAs) when transitioning the unformulated API into the two engineered delivery systems.

ParameterUnformulated APIHP- β -CD ComplexDSPE-PEG2000 Nanomicelles
Aqueous Solubility < 5 µg/mL (Practically Insoluble)> 5,000 µg/mL (Highly Soluble)Dispersible (Encapsulated)
Particle Size (DLS) N/A (Macroscopic Crystals)N/A (True Solution)20 – 40 nm
Zeta Potential N/ANear Neutral-15 to -25 mV (Stable)
Hydrazone Stability (pH 7.4) Moderate (Prone to precipitation)High (Shielded in CD cavity)High (Protected in lipid core)
Hydrazone Stability (pH 5.0) Rapid DegradationModerate DegradationRapid Triggered Release
Primary Application Chemical Synthesis / Hit IDOral / IV Immediate ReleaseTargeted Intracellular Delivery

References

  • Title: Study of anthelmintic properties of 1-Nicotinoyl-4-aryl-3-methyl 3a,4-dihydropyrazolo[3,4c] pyrazoles and their inclusion complexes with β-cyclodextrin Source: ResearchGate URL: [Link]

  • Title: Comparative study of antibacterial activity between Schiff base nicotinic hydrazide derivative and its silver architected nanoparticles with atomic force microscopic study of bacterial cell wall Source: PubMed (Pak J Pharm Sci) URL: [Link]

  • Title: Hydrogels Based on Schiff Base Linkages for Biomedical Applications Source: MDPI (Molecules) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide.

This target molecule requires a precise two-step sequence: a Williamson ether synthesis followed by an acid-catalyzed hydrazone condensation. Below, you will find self-validating protocols, the mechanistic causality behind our experimental choices, and data-driven troubleshooting guides to maximize your reaction yield.

Synthesis Workflow Overview

SynthesisWorkflow A 3-Hydroxybenzaldehyde + 4-Chlorobenzyl chloride B Step 1: O-Alkylation (K2CO3, DMF, 80°C) A->B C Intermediate: 3-((4-Chlorobenzyl)oxy) benzaldehyde B->C Yield: 85-90% D Step 2: Condensation (Nicotinohydrazide, AcOH) C->D E Target Product: N'-(3-((4-Chlorobenzyl)oxy) benzylidene)nicotinohydrazide D->E Yield: 80-95%

Fig 1: Two-step synthesis workflow for the target nicotinohydrazide derivative.

Stage 1: Williamson Ether Synthesis (O-Alkylation)

In this first stage, we construct the ether linkage by reacting 3-hydroxybenzaldehyde with 4-chlorobenzyl chloride to form the intermediate 3-((4-chlorobenzyl)oxy)benzaldehyde.

Standard Operating Protocol
  • Preparation: Charge a flame-dried round-bottom flask with 3-hydroxybenzaldehyde (10 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (15 mmol). Stir at ambient temperature for 15 minutes to generate the phenoxide ion.

  • Alkylation: Introduce 4-chlorobenzyl chloride (11 mmol) dropwise to the stirring suspension.

  • Heating: Elevate the temperature to 80°C and stir for 4–6 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with a 5% aqueous LiCl solution to remove residual DMF, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform FTIR analysis on the crude product. The reaction is successful if the broad phenolic -OH stretch (3200-3400 cm⁻¹) disappears and a strong asymmetric C-O-C ether stretch (~1250 cm⁻¹) appears.

Troubleshooting & FAQs (Step 1)

Q: Why is my alkylation yield stalled below 60%, and why do I see a highly polar byproduct on my TLC? A: Causality: 4-chlorobenzyl chloride is highly susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of 4-chlorobenzyl alcohol (the polar byproduct). Furthermore, if you attempted to use a strong aqueous base (like NaOH), you likely triggered a competitive Cannizzaro reaction on the aldehyde group of 3-hydroxybenzaldehyde. By utilizing anhydrous K₂CO₃ in anhydrous DMF, you provide a base strong enough to deprotonate the phenol (pKa ~10) into a highly nucleophilic phenoxide, but weak enough to prevent aldehyde disproportionation and halide hydrolysis.

Stage 2: Hydrazone Condensation

The second stage involves condensing the intermediate aldehyde with nicotinohydrazide to form the final hydrazone. This is an equilibrium-driven, acid-catalyzed process.

Standard Operating Protocol
  • Preparation: Suspend 3-((4-chlorobenzyl)oxy)benzaldehyde (10 mmol) and nicotinohydrazide (10 mmol) in absolute ethanol (30 mL).

  • Catalysis: Add glacial acetic acid (2 mmol, 20 mol%) dropwise. The suspension may transiently clarify as the tetrahedral intermediate forms.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours.

  • Crystallization: Remove from heat and allow the flask to cool gradually to room temperature. Transfer to an ice bath (0°C) for 1 hour to maximize product precipitation.

  • Isolation: Vacuum filter the precipitate, wash with ice-cold ethanol (2 x 10 mL) to remove unreacted starting materials, and dry in a vacuum oven at 40°C.

  • Self-Validation Checkpoint: The reaction is physically self-validating; the extended conjugation of the formed hydrazone drastically reduces its solubility in ethanol, causing it to precipitate and drive the equilibrium forward via Le Chatelier's principle. For structural validation, ¹H-NMR should confirm the presence of the azomethine proton (-CH=N-) at δ 8.0–8.5 ppm and the hydrazide -NH- proton at δ 11.0–12.0 ppm, consistent with 1[1].

Mechanism of Action

Mechanism A Carbonyl Group (Aldehyde Intermediate) B Protonation by AcOH (Optimal pH 4-5) A->B C Activated Electrophile (Oxonium Ion) B->C D Nucleophilic Attack by Nicotinohydrazide C->D E Tetrahedral Intermediate (Carbinolamine) D->E F Dehydration (-H2O) E->F Rate-limiting step requires protic solvent G Hydrazone Product (Precipitates) F->G

Fig 2: Acid-catalyzed mechanism of hydrazone condensation highlighting pH dependence.

Troubleshooting & FAQs (Step 2)

Q: Why is glacial acetic acid specifically required, and what happens if I add too much? A: Causality: Hydrazone synthesis is a classic acid-catalyzed condensation. The addition of a weak acid like glacial acetic acid (typically 20 mol%) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This accelerates the nucleophilic attack by the primary amine of the nicotinohydrazide. However, pH control is a double-edged sword. If the environment becomes too acidic (pH < 3), the nicotinohydrazide nucleophile becomes protonated, rendering it inactive and halting the reaction. The optimal pH range is strictly 4–5, as detailed in2[2].

Q: How does the choice of solvent influence the reaction kinetics and yield? A: Causality: Protic solvents like absolute ethanol are superior because they solvate the reactants and actively participate in the proton-transfer steps required during the dehydration of the tetrahedral carbinolamine intermediate[2]. Furthermore, ethanol's boiling point (78°C) provides the optimal thermal energy to overcome the activation barrier without causing thermal degradation of the hydrazone into azine byproducts. This method is highly robust and applicable to the preparation of most hydrazones from aldehydes 3[3].

Quantitative Data: Optimizing Condensation Yield

The table below summarizes the causal relationship between catalyst loading, solvent choice, and the resulting isolated yield of the hydrazone product.

SolventCatalyst Loading (Glacial Acetic Acid)TemperatureReaction TimeIsolated Yield (%)Mechanistic Outcome
Ethanol 20 mol% Reflux (78°C) 3 h 92% Optimal electrophilic activation; rapid dehydration.
Methanol20 mol%Reflux (65°C)5 h85%Lower boiling point reduces thermal kinetic energy.
THF20 mol%Reflux (66°C)8 h60%Aprotic solvent hinders proton transfer during dehydration.
EthanolNone (0 mol%)Reflux (78°C)12 h45%Lack of carbonyl protonation stalls nucleophilic attack.
Ethanol100 mol% (Excess)Reflux (78°C)12 h<30%Over-acidification protonates the hydrazide nucleophile.

References

  • Title: Synthesis and Antibacterial Activity of Novel Hydrazones Derived from 4,5-Diazafluoren-9-hydrazone Source: Asian Journal of Chemistry (asianpubs.org) URL: [Link]

  • Title: Ethanone, 1-phenyl-, hydrazone - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL: [Link]

  • Title: 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones Source: Arkivoc (arkat-usa.org) URL: [Link]

Sources

Troubleshooting poor aqueous solubility of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to the poor aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide and why is its solubility a concern?

A1: N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide is a hydrazone derivative of nicotinic acid.[1][2][3] Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are known for a wide range of biological activities, including antimicrobial and antitumor properties.[4][5] However, like many hydrazone derivatives, this compound is predicted to have low aqueous solubility due to its significant hydrophobic regions, including the chlorobenzyl and benzylidene moieties.[6][7][8] Poor aqueous solubility is a major hurdle in drug development, as it can lead to low bioavailability and inconsistent experimental results.[9][10]

Q2: What are the general solubility characteristics of hydrazones?

A2: Hydrazones are often poorly soluble in water but show better solubility in organic solvents.[4] Their solubility is influenced by the presence of both hydrophobic and hydrophilic functional groups within the molecule. While some hydrazones are soluble in common organic solvents like ethanol and methanol, others may require stronger solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][11] The specific solubility profile depends on the overall molecular structure and intermolecular forces.

Q3: What does the predicted XlogP of 3.9 for this compound indicate?

A3: The predicted XlogP value of 3.9 is a measure of the compound's lipophilicity (hydrophobicity).[6] A higher XlogP value indicates greater lipophilicity and, consequently, lower aqueous solubility. An XlogP of 3.9 suggests that the compound is significantly more soluble in lipids than in water, which is consistent with the observed solubility challenges.

In-Depth Troubleshooting Guides

Issue 1: Compound precipitates out of aqueous buffer during my biological assay.

This is a common manifestation of poor aqueous solubility. The introduction of the compound, likely from a concentrated organic stock solution, into an aqueous buffer system can cause it to crash out of solution.

Q: I'm observing precipitation when I dilute my DMSO stock of the compound into my aqueous assay buffer. How can I prevent this?

A: This is a classic solubility problem. The key is to maintain the compound's solubility when transitioning from a high-concentration organic stock to a low-concentration aqueous environment.

Root Cause Analysis:

The dramatic decrease in solvent polarity upon dilution into an aqueous buffer reduces the solubility of your hydrophobic compound, leading to precipitation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Protocols:

1. Co-solvent System Optimization:

  • Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar drugs by reducing the overall polarity of the aqueous solution.[12][13]

  • Protocol:

    • Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% v/v of PEG 400, ethanol, or propylene glycol).

    • Add your compound (from a concentrated stock in the same co-solvent if possible) to each buffer to the final desired concentration.

    • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the assay temperature.

    • Important: Run a vehicle control with the highest co-solvent concentration to ensure it doesn't affect your assay's biological activity.

2. pH Modification:

  • Rationale: The solubility of ionizable compounds can be significantly influenced by pH. The nicotinohydrazide moiety contains a pyridine ring, which is basic and can be protonated at acidic pH, potentially increasing solubility.

  • Protocol:

    • Determine the pKa of your compound (experimentally or through prediction software).

    • Prepare a series of buffers with pH values around the pKa.

    • Measure the solubility of your compound in each buffer using a method like the shake-flask method.

    • Select the pH that provides the best solubility without compromising the stability of the compound or the integrity of the assay.

Solubility in Different Solvent Systems (Hypothetical Data):

Solvent SystemConcentration Achieved without PrecipitationObservations
1% DMSO in PBS< 1 µMImmediate precipitation
5% DMSO in PBS~5 µMHazy solution, some precipitation over time
10% PEG 400 in PBS (with 1% DMSO)~25 µMClear solution
pH 5.0 Acetate Buffer (with 1% DMSO)~15 µMClear solution, potential for compound instability
Issue 2: Inconsistent results and poor reproducibility in cell-based assays.

Poor aqueous solubility can lead to the formation of compound aggregates, which can result in variable dosing and non-specific effects in cell-based assays.

Q: My dose-response curves are not consistent between experiments. Could this be related to solubility?

A: Absolutely. Poor solubility is a frequent cause of poor data reproducibility.

Root Cause Analysis:

Undissolved compound particles or aggregates can lead to an inaccurate effective concentration in your assay, resulting in inconsistent biological responses.

Troubleshooting Workflow:

Caption: Workflow for addressing inconsistent assay results.

Detailed Protocols:

1. Particle Size Reduction:

  • Rationale: Reducing the particle size of a drug increases its surface area, which can enhance the dissolution rate.[12][14]

  • Protocol (Sonication):

    • Prepare your compound suspension in the desired vehicle.

    • Place the sample in an ultrasonic bath or use a probe sonicator.

    • Apply short bursts of sonication, keeping the sample on ice to prevent overheating and degradation.

    • Visually inspect for a more uniform, less turbid suspension.

    • Note: This method increases the rate of dissolution but not the equilibrium solubility.[12]

2. Formulation with Surfactants:

  • Rationale: Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug molecules.[13]

  • Protocol:

    • Select a non-ionic surfactant with low cellular toxicity (e.g., Tween® 80, Polysorbate 80, or Pluronic® F-68).

    • Prepare your assay medium with a concentration of the surfactant above its critical micelle concentration (CMC).

    • Add your compound to the surfactant-containing medium and vortex or sonicate to aid dissolution.

    • As with co-solvents, run a vehicle control with the surfactant to rule out any effects on your cells.

Issue 3: Low and variable oral bioavailability in animal studies.

The poor aqueous solubility of a compound is a primary reason for low and erratic absorption from the gastrointestinal tract.

Q: How can I improve the in vivo exposure of my compound?

A: Enhancing in vivo exposure requires more advanced formulation strategies to improve the dissolution and absorption of the compound in the gastrointestinal tract.

Root Cause Analysis:

The rate of dissolution of the solid compound in the gastrointestinal fluids is the rate-limiting step for its absorption.

Troubleshooting Workflow:

Caption: Strategies to improve in vivo bioavailability.

Detailed Protocols:

1. Solid Dispersions:

  • Rationale: Solid dispersions involve dispersing the hydrophobic drug in a hydrophilic carrier matrix at the molecular level.[9] This can enhance the dissolution rate and apparent solubility.

  • Protocol (Solvent Evaporation Method):

    • Dissolve both the compound and a hydrophilic polymer (e.g., PVP, HPMC) in a common organic solvent.

    • Evaporate the solvent under vacuum, leaving a solid dispersion.

    • Characterize the solid dispersion to confirm the amorphous state of the drug (e.g., using DSC or XRD).

    • The resulting powder can be used for oral dosing in animal studies.

2. Lipid-Based Drug Delivery Systems (LBDDS):

  • Rationale: LBDDS can enhance the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form and utilizing lipid absorption pathways. Self-microemulsifying drug delivery systems (SMEDDS) are a type of LBDDS that spontaneously form a microemulsion upon gentle agitation in an aqueous medium.

  • Protocol (SMEDDS Formulation):

    • Screen for suitable oils, surfactants, and co-surfactants in which your compound has good solubility.

    • Systematically mix these components in different ratios to identify a formulation that forms a stable microemulsion upon dilution with water.

    • The final formulation is an isotropic liquid that can be filled into capsules for oral administration.

3. Inclusion Complexation with Cyclodextrins:

  • Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[14]

  • Protocol (Kneading Method):

    • Make a paste of the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) with a small amount of water.

    • Add the compound to the paste and knead for a specified time.

    • Dry the resulting complex.

    • Confirm complex formation using techniques like DSC, XRD, or NMR.

References

  • Baka, E., Comer, J., & Tuza, Z. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • Faisal, W., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 26(22), 6893.
  • Jain, S., & Patel, N. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.
  • Kumar, S., & Singh, A. (2023). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Pharmaceutics, 15(11), 2587.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
  • Patel, K., et al. (2011). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research, 3(4), 891-899.
  • Hassan, L. A., et al. (2024). Synthesis of Two New Hydrazone Derivatives as Potential Antibacterial Agents.
  • PubChem. (n.d.). N'-(3-((4-chlorobenzyl)oxy)benzylidene)nicotinohydrazide. Retrieved from [Link]

  • Kumar, A., et al. (2014). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis.
  • PubChem. (n.d.). N'-(3-((4-chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide. Retrieved from [Link]

  • da Silva, J. G., et al. (2025). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega.
  • Lifshits, N. L., et al. (1976). Synthesis and properties of nicotinic acid derivatives containing a 2,2,6,6- tetramethylpiperidine 1-oxyl residue. Chemistry of Heterocyclic Compounds, 12(3), 304-307.
  • Mohammed, M. M., Ibraheem, H., & Hussein, A. A. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones.
  • PubChem. (n.d.). N'-(3-((4-chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide. Retrieved from [Link]

  • Fun, H.-K., et al. (2008). Nicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o502.
  • Sławiński, J., et al. (2022).
  • NextSDS. (n.d.). N'-(4-((4-CHLOROBENZYL)OXY)BENZYLIDENE)ISONICOTINOHYDRAZIDE. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Retention Time for N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this and structurally related compounds. Our approach is rooted in fundamental chromatographic principles to empower you with the expertise to not only solve immediate issues but also to proactively develop robust and reliable HPLC methods.

Understanding the Analyte: N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide

A successful HPLC method development starts with a thorough understanding of the analyte's physicochemical properties.

  • Structure: The molecule possesses a pyridine ring, a hydrazone linkage, and a chlorinated benzyl group. This combination of functional groups results in a compound with both polar and non-polar characteristics.

  • Polarity: The predicted XlogP value is approximately 3.9, indicating a relatively non-polar nature, which makes it well-suited for reverse-phase HPLC.

  • Ionizability: The presence of the pyridine ring (a basic nitrogen) and the hydrazone group makes the molecule ionizable. The pKa of pyridine is approximately 5.23.[1][2] This means that the overall charge of the molecule, and therefore its retention in reverse-phase HPLC, will be highly dependent on the pH of the mobile phase.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my retention time for N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide too short?

A1: Insufficient retention in reverse-phase HPLC is a common issue for moderately polar or ionizable compounds. The primary factors to consider are the mobile phase composition and pH.

  • Mobile Phase Polarity: If the organic modifier (e.g., acetonitrile or methanol) concentration is too high, the mobile phase will be too "strong," causing the analyte to elute quickly with minimal interaction with the stationary phase.[6] To increase retention, decrease the percentage of the organic modifier in your mobile phase.

  • Analyte Ionization: At a mobile phase pH significantly below the pKa of the pyridine ring (pKa ≈ 5.23), the pyridine nitrogen will be protonated (positively charged). This increased polarity will lead to reduced retention on a non-polar C18 column. To increase retention, you should aim to suppress this ionization by increasing the mobile phase pH.[1][7]

Q2: How do I choose the optimal mobile phase pH?

A2: The optimal pH is one that provides consistent retention and good peak shape. For N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide, the pyridine moiety is the most influential ionizable group.

A good starting point is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure the analyte is in a single ionic form (either fully ionized or fully unionized).[7]

  • For Increased Retention (Ion Suppression): To maximize retention, you want the molecule to be in its most neutral state. This is achieved by increasing the mobile phase pH to a value greater than the pKa of the pyridine's conjugate acid (pKa ≈ 5.23). A pH of 7.0 to 7.5 would be a good starting point. At this pH, the pyridine nitrogen will be deprotonated and neutral, leading to stronger interaction with the hydrophobic stationary phase.

  • For Decreased Retention (Ionization): If your retention time is too long, you can decrease the mobile phase pH to below 3.0. This will ensure the pyridine nitrogen is fully protonated, making the molecule more polar and hastening its elution.

It is crucial to use a buffer to maintain a stable pH throughout the analysis.[3][8] Small fluctuations in pH can lead to significant and unpredictable shifts in retention time.[4]

Q3: What is the best buffer to use for this analysis?

A3: The choice of buffer depends on the desired pH and the detection method (e.g., UV-Vis or Mass Spectrometry).

  • For UV Detection:

    • pH 3-5: A phosphate or acetate buffer is suitable. Phosphate buffers are robust and have a good buffering capacity in this range.[3]

    • pH 6-8: A phosphate buffer is also an excellent choice in this range.

  • For Mass Spectrometry (MS) Detection: It is essential to use volatile buffers to avoid contamination of the MS source.[9]

    • Acidic pH: Formic acid or ammonium formate are common choices.[10]

    • Neutral to Basic pH: Ammonium acetate or ammonium bicarbonate are suitable.

A buffer concentration of 10-50 mM is generally sufficient for most applications.[3]

Q4: Should I use acetonitrile or methanol as the organic modifier?

A4: Both acetonitrile and methanol are common organic modifiers in reverse-phase HPLC, and the choice can affect selectivity.

  • Acetonitrile: Generally has a lower viscosity, which results in lower backpressure. It is also a stronger solvent than methanol, meaning you will typically use a lower percentage of it to achieve the same retention time.

  • Methanol: Can offer different selectivity for certain compounds due to its protic nature and ability to engage in hydrogen bonding.

It is often beneficial to screen both solvents during method development to see which provides better resolution and peak shape for your specific separation.[11][12]

Troubleshooting Guide

This section addresses specific problems you might encounter during your analysis and provides a systematic approach to resolving them.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and the accuracy of quantification.

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.[13]

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with the basic pyridine nitrogen of the analyte, leading to tailing.1. Lower the mobile phase pH: A pH of around 3.0 will protonate the silanol groups, reducing their interaction with the protonated analyte.[13] 2. Use a modern, end-capped column: These columns have fewer accessible silanol groups. 3. Add a competing base: Low concentrations (e.g., 0.1%) of an amine modifier like triethylamine (TEA) can be added to the mobile phase to preferentially interact with the silanol groups. Note: TEA is not MS-compatible.[14]
Mobile Phase pH close to pKa If the mobile phase pH is too close to the analyte's pKa (around 5.23), both the ionized and neutral forms of the molecule will be present, which can lead to peak broadening and tailing.Adjust the mobile phase pH to be at least 2 pH units away from the pKa (i.e., < 3.2 or > 7.2).[7]
Column Overload Injecting too much sample can saturate the stationary phase, resulting in tailing peaks.Reduce the injection volume or dilute the sample.

Peak fronting is less common than tailing and is often a sign of column overload or a problem with the sample solvent.[15]

Potential Cause Explanation Recommended Solution
Sample Overload Injecting a highly concentrated sample can lead to fronting.Dilute the sample and re-inject.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, the peak can be distorted.Dissolve the sample in the mobile phase or a weaker solvent.[16]
Low Column Temperature In some cases, low column temperature can contribute to fronting.Increase the column temperature in 5-10°C increments (e.g., to 30°C or 40°C).[17]
Issue 2: Variable or Drifting Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.

Potential Cause Explanation Recommended Solution
Inadequate Column Equilibration The column needs to be fully equilibrated with the mobile phase before starting a run, especially when using buffered mobile phases or after a gradient.Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection.
Unstable Mobile Phase pH If the mobile phase is not adequately buffered, its pH can change over time, leading to retention time drift.Prepare fresh mobile phase daily and ensure the buffer concentration is sufficient (10-50 mM).[3]
Fluctuating Column Temperature Changes in ambient temperature can affect retention times if the column is not thermostatted.Use a column oven and set a constant temperature (e.g., 30°C).[5] Stable temperature control is crucial for reproducibility.[18]
Mobile Phase Composition Error Inaccurate mixing of the aqueous and organic components of the mobile phase will lead to inconsistent retention.Ensure accurate and precise measurement of all mobile phase components.

Experimental Workflow & Diagrams

Workflow for Optimizing Retention Time and Peak Shape

HPLC_Optimization_Workflow cluster_start Initial Analysis cluster_troubleshooting Troubleshooting & Optimization cluster_solutions Solutions Start Initial Injection (e.g., 50:50 ACN:Water, no buffer) Problem Identify Problem Start->Problem Short_Retention Retention Too Short? Problem->Short_Retention Yes Long_Retention Retention Too Long? Problem->Long_Retention Yes Bad_Peak_Shape Poor Peak Shape? Problem->Bad_Peak_Shape Yes Final_Method Optimized Method Problem->Final_Method No (Acceptable) Decrease_Organic Decrease % Organic Modifier Short_Retention->Decrease_Organic Increase_pH Increase Mobile Phase pH (e.g., to pH 7.0-7.5 with buffer) Short_Retention->Increase_pH Increase_Organic Increase % Organic Modifier Long_Retention->Increase_Organic Decrease_pH Decrease Mobile Phase pH (e.g., to pH < 3.0 with buffer) Long_Retention->Decrease_pH Adjust_pH_Buffer Adjust pH away from pKa (pH < 3.2 or > 7.2) Bad_Peak_Shape->Adjust_pH_Buffer Check_Overload Reduce Sample Concentration Bad_Peak_Shape->Check_Overload Optimize_Temp Optimize Column Temperature (e.g., 30-40°C) Bad_Peak_Shape->Optimize_Temp Decrease_Organic->Final_Method Increase_pH->Final_Method Increase_Organic->Final_Method Decrease_pH->Final_Method Adjust_pH_Buffer->Final_Method Check_Overload->Final_Method Optimize_Temp->Final_Method

Caption: A systematic workflow for troubleshooting common HPLC issues.

Relationship between Mobile Phase pH and Analyte Retention

pH_Retention_Relationship cluster_pH Mobile Phase pH cluster_analyte Analyte State (Pyridine Moiety) cluster_retention Resulting Retention Time pH_Low Low pH (e.g., < 3.0) Analyte_Ionized Protonated (Cationic) More Polar pH_Low->Analyte_Ionized pH_Mid pH ≈ pKa (e.g., 4.5-6.0) Analyte_Mixed Mixed Population (Ionized & Neutral) pH_Mid->Analyte_Mixed pH_High High pH (e.g., > 7.2) Analyte_Neutral Deprotonated (Neutral) Less Polar pH_High->Analyte_Neutral Retention_Short Short Retention Time Analyte_Ionized->Retention_Short Retention_Unstable Unstable Retention Poor Peak Shape Analyte_Mixed->Retention_Unstable Retention_Long Long Retention Time Analyte_Neutral->Retention_Long

Caption: The effect of mobile phase pH on the ionization and retention of the analyte.

References

  • Pyridine | C5H5N | CID 1049 - PubChem. [Link]

  • Effect of Organic Modifier on the Retention of Low-Molecular-Weight Organic Compounds in Low-Temperature HPLC Using a Liquid CO2 Mobile Phase and an Octadecyl Stationary Phase - J-Stage. [Link]

  • Selecting Buffer pH in Reversed-Phase HPLC - farmatel. [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography - Technology Networks. [Link]

  • Optimize Column Temperature for HPLC Peak Symmetry - Patsnap. [Link]

  • How to fix peak shape in hplc? - ResearchGate. [Link]

  • Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC - Semmelweis University. [Link]

  • How Column Temperature Affects HPLC Resolution - Chrom Tech. [Link]

  • pKa of a-carbon of hydrazone vs ketone : r/OrganicChemistry - Reddit. [Link]

  • Pyridine - Wikipedia. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Critical Evaluation of HPLC Methods: Working with Ionizable Analytes - LCGC International. [Link]

  • Method Development Guide - ZirChrom. [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC - Chrom Tech. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) - Master Organic Chemistry. [Link]

  • Your guide to select the buffer in HPLC development part 1 - PharmaCores. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv Technology Corporation. [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC - Chromatography Online. [Link]

  • Effect of the organic modifier concentration on the retention in reversed-phase liquid chromatography II. Tests using various simplified models - PubMed. [Link]

  • Influence of pH on retention in linear organic modifier gradient RP HPLC - PubMed. [Link]

  • Temperature selectivity in reversed-phase high performance liquid chromatography - ScienceDirect. [Link]

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. [Link]

  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY - Molnar Institute. [Link]

  • pKa Data Compiled by R. Williams - University of Rochester. [Link]

  • High-Temperature Liquid Chromatography | LCGC International. [Link]

  • Reversed Phase HPLC 13 - Organic Modifier Percentage and Resolution - YouTube. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations - LCGC International. [Link]

  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. [Link]

  • The studied hydrazones pKa values in H2O: DMSO (1:9) and rate constants... - ResearchGate. [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference) - University of Wisconsin. [Link]

  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC. [Link]

Sources

Technical Support Center: Ensuring the Stability of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide in DMSO Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address and mitigate the common challenge of compound degradation when using Dimethyl Sulfoxide (DMSO) as a solvent. By understanding the underlying chemical principles and adopting rigorous experimental practices, you can ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions - Understanding the Degradation

This section addresses the fundamental questions regarding the stability of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide.

Q1: What is the primary chemical feature of this compound that makes it susceptible to degradation?

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide belongs to the hydrazone class of compounds.[1] The key structural feature is the C=N-N linkage, known as a hydrazone bond. While this functional group is crucial for the compound's biological activity, it is also its primary point of vulnerability. Hydrazone bonds are susceptible to cleavage through hydrolysis, a chemical reaction with water.[2][3]

Q2: What is the main degradation pathway for this compound in a DMSO solution?

The principal degradation pathway is acid-catalyzed hydrolysis . Hydrazones are generally stable at a neutral pH but can be rapidly cleaved in the presence of acid and water.[3][4][5][6] The process begins with the protonation of an imine nitrogen atom, which makes the adjacent carbon atom highly susceptible to nucleophilic attack by a water molecule.[4][6] This leads to the formation of an unstable carbinolamine intermediate, which then breaks down, cleaving the hydrazone bond and regenerating the parent aldehyde/ketone and hydrazine derivatives.[4][7]

Q3: Why does this hydrolysis occur in DMSO, which is an aprotic solvent?

This is a critical point of failure in many experimental setups. While pure DMSO is aprotic, it is also highly hygroscopic , meaning it readily absorbs moisture from the atmosphere.[8][9][10] This absorbed water acts as the reactant for hydrolysis. Furthermore, DMSO itself can decompose under certain conditions (e.g., elevated temperatures or exposure to light), sometimes forming acidic byproducts.[11][12][13] These acidic impurities can then catalyze the hydrolysis of the hydrazone, even with only trace amounts of absorbed water present.[14][15]

Q4: How do other environmental factors contribute to degradation?

Beyond water and acid, other factors can compromise the stability of your compound:

  • Light: Many complex organic molecules, including those with aromatic systems like hydrazones, can be susceptible to photodegradation.[16] Energy from UV or even ambient light can promote the formation of reactive oxygen species that damage the compound.[16]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis. More importantly, heat can promote the thermal decomposition of DMSO itself, potentially generating acidic catalysts that initiate hydrazone cleavage.[12][17]

  • Oxygen: While water is a more significant factor in compound loss in DMSO, the presence of oxygen can contribute to oxidative degradation pathways, especially for sensitive molecules.[14][15]

Part 2: Troubleshooting Guide - From Problem to Prevention

This section provides a structured approach to diagnosing and preventing degradation.

Issue: Rapid and Unexpected Loss of Compound Purity in Stock Solution

If you observe a rapid decline in the purity of your stock solution or a significant loss of activity in your assays, it is highly probable that the hydrazone bond is degrading.

Root Cause Analysis Diagram

The following diagram illustrates the interconnected factors leading to the degradation of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide in DMSO.

cluster_causes Environmental Factors cluster_mechanisms Chemical Mechanisms Air Air Exposure H2O Water Absorption (Hygroscopicity) Air->H2O introduces moisture Light Light Exposure Photo Photolysis Light->Photo Temp Improper Temperature (Room Temp / Freeze-Thaw) Acid Acid Catalyst Generation (DMSO Decomposition) Temp->Acid accelerates Degradation Compound Degradation (Hydrazone Hydrolysis) H2O->Degradation reactant Acid->Degradation catalyst Photo->Degradation

Caption: Root causes of compound degradation in DMSO.

Preventative Measures & Best Practices

To maintain the integrity of your compound, adhere strictly to the following best practices.

ParameterRecommendationRationale
Solvent Quality Use only new, unopened bottles of anhydrous or molecular sieve-dried DMSO (≥99.9% purity).Minimizes the initial water content, which is the primary reactant for hydrolysis.[18]
Solution Preparation Prepare solutions in a controlled environment with low humidity, such as under a nitrogen or argon stream.Prevents the hygroscopic DMSO from absorbing atmospheric moisture during preparation.
Storage Temperature Store stock solutions at -80°C. For short-term use, -20°C is acceptable. Avoid room temperature storage.Low temperatures drastically reduce the rate of chemical degradation and slow DMSO decomposition.[5][18]
Aliquoting Dispense the stock solution into single-use aliquots in tightly sealed vials immediately after preparation.This is the most effective way to prevent moisture contamination from repeated opening and to avoid damaging freeze-thaw cycles.[18]
Light Protection Store all solutions in amber glass vials or wrap clear vials completely in aluminum foil.Protects the compound from light-induced photodegradation.[18]
Handling When thawing an aliquot, allow it to come to room temperature completely before opening the cap.This prevents condensation of atmospheric moisture into the cold solution.
Part 3: Protocols & Methodologies

These protocols provide detailed, step-by-step instructions for preparing solutions and validating compound stability.

Protocol 1: Recommended Procedure for Preparing and Storing Stock Solutions
  • Preparation: Move a new, sealed bottle of anhydrous DMSO, the powdered compound, and all necessary labware (vials, pipettes) into a glove box or a chamber flushed with inert gas (nitrogen or argon).

  • Weighing: Accurately weigh the desired amount of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide directly into a sterile, amber glass vial.

  • Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Mixing: Tightly cap the vial and vortex until the compound is fully dissolved. Gentle warming (to 30-37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquoting: Immediately dispense the solution into smaller, single-use amber vials (e.g., 20-50 µL per vial). Ensure caps are sealed tightly.

  • Labeling & Storage: Clearly label all aliquots with the compound name, concentration, date, and batch number. Immediately place the aliquots in a labeled box and store them at -80°C.

Protocol 2: How to Perform a Compound Stability Study in DMSO

This protocol allows you to determine the stability of your specific compound batch under your laboratory's storage conditions.

Workflow for Compound Stability Assessment

A 1. Prepare Fresh 10 mM Stock in Anhydrous DMSO B 2. Initial Analysis (T=0) - Dilute aliquot - Analyze via HPLC/LC-MS - Record initial purity A->B C 3. Aliquot & Store - Dispense into single-use vials - Store at -20°C or -80°C A->C E 5. Compare Data - Calculate % remaining - Identify degradation peaks B->E D 4. Time-Point Analysis (e.g., 1, 2, 4, 8 weeks) - Thaw one aliquot - Analyze via same method C->D D->E F 6. Determine Shelf-Life E->F

Caption: Experimental workflow for a time-course stability study.

Detailed Methodology:

  • Materials:

    • Test Compound: N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide

    • Anhydrous DMSO (≥99.9%)

    • HPLC or LC-MS system with a C18 column and UV detector

    • Cryovials (amber)

  • Procedure:

    • Time 0 (T=0) Preparation: Prepare a stock solution (e.g., 10 mM) following Protocol 1.

    • T=0 Analysis: Immediately take an aliquot, dilute it to an appropriate concentration for your analytical instrument, and analyze it via HPLC or LC-MS. This serves as your baseline purity and concentration measurement.[18]

    • Storage: Aliquot the remaining stock solution and store it under the desired condition (e.g., -20°C or -80°C).

    • Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months), remove one aliquot from storage. Allow it to thaw completely at room temperature before opening.

    • Analysis: Analyze the thawed sample using the exact same analytical method (instrument, column, mobile phase, etc.) as the T=0 sample.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the peak area at T=0.

    • Calculate the percentage of compound remaining: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.

    • Monitor the appearance and growth of any new peaks, which indicate degradation products.

    • An example data summary is presented below.

Example Stability Data Table

Storage ConditionTime Point% Parent Compound RemainingNotes
-80°C, Protected from Light T=0100%Purity by HPLC: 99.5%
1 Month99.1%No significant degradation
3 Months98.5%Minor degradation peak observed
-20°C, Protected from Light T=0100%Purity by HPLC: 99.5%
1 Month95.2%Degradation product at 5.2%
3 Months88.7%Significant degradation
Part 4: Alternative Strategies
Q5: When should I consider an alternative solvent to DMSO?

You should consider an alternative solvent if:

  • Your compound shows unacceptable degradation in DMSO even under optimal storage conditions.

  • DMSO interferes with your biological assay (e.g., it has known effects on your cellular model or target).[19][20]

  • Your compound has poor solubility in DMSO, especially after freeze-thaw cycles.

Table of Potential Alternative Solvents

SolventClassPropertiesConsiderations
Dimethylformamide (DMF) Polar AproticSimilar solvating power to DMSO.Also hygroscopic; has higher toxicity concerns.[21]
N-Methyl-2-pyrrolidone (NMP) Polar AproticGood solvent for many organic compounds.Subject to increasing regulatory scrutiny due to toxicity.[21]
Dimethylacetamide (DMAc) Polar AproticHigh boiling point, good solvating power.Similar toxicity and hygroscopicity concerns as DMF.[21]
Cyrene™ (dihydrolevoglucosenone) Bio-based Aprotic DipolarA "greener" alternative with low toxicity and comparable solvation properties to DMSO for many compounds.Newer solvent, may require more optimization for specific assays.[20]
Conclusion

The stability of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide in DMSO is critically dependent on controlling its chemical environment. The primary degradation mechanism, hydrolysis of the hydrazone bond, is driven by absorbed water and catalyzed by acidic impurities. By using high-purity anhydrous DMSO, employing inert atmosphere preparation techniques, and adhering to strict storage protocols—namely, aliquoting into single-use vials and storing at -80°C protected from light—researchers can significantly mitigate degradation and ensure the validity of their experimental data.

References
  • Vertex AI Search. (2025, June 25). Dimethyl Sulfoxide (DMSO)
  • JOCPR.
  • Lee, B., & Lee, W. (2004, May 15). Kinetics and mechanisms of DMSO (dimethylsulfoxide)
  • ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?
  • ACS Publications. (2020). DMSO's decomposition risk analyzed. C&EN Global Enterprise.
  • Wu, J. J., & Chen, C. H. (2007, October 1).
  • ResearchGate. UV-Vis spectra of the 6 hydrazones in DMSO.
  • BenchChem. (2025). A Comparative Guide to Validating Compound Stability in DMSO-d6 Over Time with NMR.
  • Baldwin, A. D., & Kiick, K. L. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC.
  • Kalia, J., & Raines, R. T. Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?
  • BenchChem. (2025). Technical Support Center: Compound Stability and Handling.
  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
  • Wikipedia. Dimethyl sulfoxide.
  • BenchChem. (2025). Technical Support Center: Enhancing the Long-Term Stability of Hydrazone Compounds for Biological Studies.
  • Kozik, M., et al. (2008, November 21). Stability of Screening Compounds in Wet DMSO.
  • Grokipedia. Hydrazone.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009, July 17). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties.
  • Kozik, M., et al. (2008, December 15). Stability of screening compounds in wet DMSO. PubMed.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009, July 15).
  • Science of Synthesis. Product Class 17: Hydrazones.
  • ResearchGate.
  • Hayakawa, Y., et al. (2020, November 11). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
  • Google Patents. US3113971A - Method for the hydrolysis of hydrazones.
  • Cheng, X., et al. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions.
  • ResearchGate. Stability study of hydrazones. | Download Table.
  • Boc Sciences. [Chemical Knowledge]:Detection Methods and Analytical Techniques of Dimethyl Sulfoxide.
  • DergiPark. (2021, November 21).
  • ResearchGate. A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis.
  • Cheng, X., et al. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. PubMed.
  • Wordpress. Molecular Solvents – Replacements for DMF, DMAC, NMP.
  • PubChemLite. N'-(3-((4-chlorobenzyl)oxy)benzylidene)nicotinohydrazide.
  • Taylor & Francis Online. (2025, September 2).
  • PubChemLite. N'-(3-((4-chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide.
  • Deguchi, Y., et al. (2021, November 29). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid.
  • Javed, M. I., & Brewer, M. Diazo Preparation via Dehydrogenation of Hydrazones with “Activated” DMSO.
  • Camp, J. E., et al. (2019, December 17).
  • Langmuir - ACS Publications. (2025, June 13).
  • PMC. Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer.
  • MDPI. (2022, December 14). Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites.
  • ResearchGate. (2022, December 11). Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites.
  • ACS Publications. (2016, December 2). Synthesis of Hydrazide-Containing Chroman-2-ones and Dihydroquinolin-2-ones via Photocatalytic Radical Cascade Reaction of Aroylhydrozones.
  • PDF.
  • ResearchGate. (PDF) The concentration effect on the 'hydrophobic' and 'hydrophilic' behaviour around DMSO in dilute aqueous DMSO solutions.
  • AIP Publishing. (2024, March 20). Ion diffusion captures composition-dependent anomalies in water–DMSO binary mixtures. The Journal of Chemical Physics.

Sources

Technical Support Center: Purification of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide. This target molecule is a biologically relevant hydrazone (Schiff base) formed via the condensation of nicotinohydrazide and 3-((4-chlorobenzyl)oxy)benzaldehyde.

Due to the reversible nature of imine/hydrazone bonds and the distinct solubility profiles of the precursors, purification requires a mechanistically driven approach rather than generic separation techniques. This guide provides a self-validating purification workflow, troubleshooting FAQs, and the physicochemical causality behind each step.

Part 1: Mechanistic Workflow & Causality

The synthesis relies on the nucleophilic addition of the primary amine of nicotinohydrazide to the carbonyl carbon of the aldehyde, followed by dehydration [1]. The extended conjugation of the resulting hydrazone increases molecular planarity and π−π stacking, causing the product to precipitate from the ethanolic reaction mixture.

However, this rapid precipitation often traps unreacted starting materials in the crystal lattice. Because the reaction is an equilibrium process, residual water can drive hydrolysis, reverting the product back to its precursors [2]. Therefore, purification must exploit the extreme polarity differences between the byproducts without exposing the sensitive azomethine (C=N) bond to acidic or aqueous stationary phases (like silica gel).

Mechanism SM1 Nicotinohydrazide (Highly Polar) Rxn Condensation & Dehydration (- H2O) SM1->Rxn SM2 3-((4-Chlorobenzyl)oxy)benzaldehyde (Highly Non-Polar) SM2->Rxn Prod Target Hydrazone Product (Intermediate Polarity, Insoluble) Rxn->Prod Forward Reaction BP1 Trapped Nicotinohydrazide (Co-precipitate) Rxn->BP1 Excess/Unreacted BP2 Residual Aldehyde (Surface Coating) Rxn->BP2 Excess/Unreacted Prod->Rxn Hydrolysis (Moisture)

Fig 1: Reaction equilibrium and byproduct distribution pathways.

Part 2: Self-Validating Purification Protocol

To ensure high scientific integrity, this protocol avoids column chromatography—which is known to degrade hydrazones—in favor of a sequential solvent-washing and recrystallization strategy. This acts as a self-validating system: each wash targets a specific partition coefficient, and the final crystallization ensures lattice purity [2].

Step-by-Step Methodology

1. Primary Isolation Upon completion of the reflux (typically in absolute ethanol), cool the reaction mixture to 0–5 °C in an ice bath for 2 hours to maximize precipitation. Isolate the crude solid via vacuum filtration using a Büchner funnel.

2. Polar Wash (Targeting Nicotinohydrazide) Wash the filter cake with 2 x 15 mL of ice-cold distilled water, followed immediately by 10 mL of ice-cold absolute ethanol.

  • Causality: Nicotinohydrazide is highly soluble in water and cold ethanol, whereas the bulky, hydrophobic target hydrazone is not. The cold temperature prevents product dissolution while stripping away the polar unreacted amine.

3. Non-Polar Wash (Targeting the Aldehyde) Wash the filter cake with 2 x 15 mL of cold diethyl ether or n-hexane [3].

  • Causality: The unreacted 3-((4-chlorobenzyl)oxy)benzaldehyde is highly lipophilic. Ether/hexane strips this oily residue from the crystal surfaces without dissolving the strong hydrogen-bonded hydrazone lattice.

4. Recrystallization Transfer the semi-pure solid to a clean Erlenmeyer flask. Dissolve in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature to form a pure crystal lattice, then transfer to an ice bath to maximize yield [2].

5. Final Isolation & Desiccation Filter the purified crystals. Dry under high vacuum in a desiccator containing anhydrous CaCl2​ for 24 hours to remove all trace moisture and prevent long-term hydrolysis.

Purification Crude Crude Filter Cake Wash1 Cold H2O / EtOH Wash (Removes Polar SM) Crude->Wash1 Wash2 Diethyl Ether Wash (Removes Non-Polar SM) Wash1->Wash2 Recryst Hot EtOH Recrystallization (Lattice Purification) Wash2->Recryst Desiccate Vacuum Desiccation (Prevents Hydrolysis) Recryst->Desiccate Pure Pure Target Hydrazone Desiccate->Pure Validated Purity

Fig 2: Sequential solvent washing and recrystallization workflow.

Part 3: Troubleshooting FAQs

Q: My product is heavily contaminated with unreacted nicotinohydrazide. How do I remove it without losing my product? A: Nicotinohydrazide often co-precipitates because it is a solid at room temperature and can become trapped in the rapid crystallization of the product. Do not use non-polar solvents to fix this. Instead, thoroughly triturate (grind) the crude solid in cold water or a 1:1 mixture of cold ethanol/water, filter, and discard the filtrate. The hydrazone's bulky hydrophobic ether linkage makes it highly insoluble in water, ensuring selective removal of the hydrazide.

Q: I attempted to purify the crude mixture using silica gel column chromatography, but my yield was terrible and I recovered starting materials. What happened? A: You experienced on-column hydrolysis. The azomethine (C=N) bond in Schiff bases is sensitive to acidic environments and moisture. Standard silica gel is slightly acidic and retains water. When the hydrazone interacts with the silica surface, the equilibrium shifts backwards, hydrolyzing your product into nicotinohydrazide and the benzaldehyde derivative. Always prioritize recrystallization for hydrazones. If chromatography is absolutely necessary, use neutral or basic alumina, or triethylamine-deactivated silica.

Q: The isolated solid is sticky or oily rather than a free-flowing powder. How do I fix this? A: A sticky consistency indicates contamination with unreacted 3-((4-chlorobenzyl)oxy)benzaldehyde or residual alkylating agents (like 4-chlorobenzyl chloride) from the previous synthetic step. These compounds act as plasticizers, preventing proper crystal lattice formation. Wash the crude sticky mass with cold diethyl ether or n-hexane [3]. The lipophilic impurities will dissolve, leaving behind the crystalline hydrazone.

Part 4: Quantitative Data & Analytical Validation

To ensure your purification is successful, validate your product against the expected physicochemical properties. The table below summarizes the analytical markers used to confirm the removal of byproducts.

Analytical ParameterNicotinohydrazide (SM 1)3-((4-Chlorobenzyl)oxy)benzaldehyde (SM 2)Target Hydrazone Product
TLC Rf​ (EtOAc:Hexane 1:1) 0.00 (Stays at baseline)~0.75 (Highly mobile)~0.35 - 0.45
Solubility (Water) Highly SolubleInsolubleInsoluble
Solubility (Diethyl Ether) InsolubleHighly SolublePoorly Soluble
IR Marker Bands ~3300 cm⁻¹ (N-H stretch, primary)~1695 cm⁻¹ (C=O stretch, strong)~1620 cm⁻¹ (C=N imine stretch)
Physical State White/Off-white powderViscous oil / Low-melting solidPale yellow/white crystalline solid

Table 1: Comparative physicochemical data for in-process validation.

References

  • Adaji, M. U., Iorungwa, M. S., & Salawu, O. W. (2024). Characterization of Schiff Base Ligand and Its Metal Complexes. IntechOpen. [Link]

  • Adaji, M. U., Wuana, R. A., Itodo, A. U., Eneji, I. S., & Iorungwa, M. S. (2022). Metal Complexes of (E) – N1- (2- hydroxybenzylidene) nicotine hydrazid Schiff Base; Synthesis, Characterisation and Nematicidal Activity. Arabian Journal of Chemical and Environmental Research.[Link]

  • Zyoud, A., et al. (2021). Synthesis, identification, thermal analysis, computational, and antibacterial studies of Z-N'-(5-bromothiophen-2-yl)methylene)nicotinohydrazide. An-Najah National University.[Link]

Technical Support Center: Crystallization Troubleshooting for N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide is a complex acylhydrazone synthesized via the condensation of nicotinohydrazide and 3-((4-chlorobenzyl)oxy)benzaldehyde[1]. While this scaffold is highly valuable in drug discovery, its structural features—specifically the flexible chlorobenzyloxy ether linkage and the conformationally dynamic acylhydrazone core—frequently lead to severe crystallization bottlenecks[2][3].

This guide provides field-proven, mechanistically grounded solutions to the three most common isolation failures: liquid-liquid phase separation (oiling out), imine hydrolysis, and conformational polymorphism.

Diagnostic Workflow

CrystallizationTroubleshooting Start Crude N'-(3-((4-Chlorobenzyl)oxy) benzylidene)nicotinohydrazide Cooling Cooling / Antisolvent Addition Start->Cooling Oil Forms Viscous Oil (Oiling Out / LLPS) Cooling->Oil Supersaturation Hydro Degradation to Aldehyde (Hydrolysis) Cooling->Hydro Moisture/Heat Poly Amorphous / Mixed Phases (E/Z & Syn/Anti Isomers) Cooling->Poly Kinetic Trapping FixOil Protocol 1: Slow Cooling & Antisolvent Seeding Oil->FixOil FixHydro Protocol 2: Anhydrous Recrystallization Hydro->FixHydro FixPoly Protocol 3: Thermodynamic Slurry Ripening Poly->FixPoly

Diagnostic workflow for resolving common crystallization failures in acylhydrazone derivatives.

Frequently Asked Questions (FAQs)

Q1: During cooling, my product separates as a viscous brown oil instead of forming crystals. How do I fix this?

A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[4]. It occurs when the solution becomes supersaturated, but the melting point of the solute in its impure state is lower than the temperature at which it phase-separates. The bulky, flexible 3-((4-chlorobenzyl)oxy)benzylidene moiety lowers the overall lattice energy, making the activation barrier for primary nucleation exceptionally high[3].

  • Causality: Rapid cooling forces the compound out of the solvent matrix before the molecules have time to organize into a crystalline lattice.

  • Solution: You must bypass primary nucleation by introducing seed crystals at the cloud point, combined with a drastically reduced cooling rate (see Protocol 1 ).

Q2: TLC analysis of my recrystallized product shows two distinct spots, and NMR confirms the presence of an aldehyde peak (~10.0 ppm). Why is my product degrading?

A2: Your compound is undergoing hydrolysis. Acylhydrazones and Schiff bases are formed via a reversible condensation reaction[5]. The imine (C=N) bond is highly susceptible to nucleophilic attack by water, particularly when subjected to prolonged heating during recrystallization[6].

  • Causality: Trace moisture in standard-grade solvents (like 95% ethanol) or atmospheric humidity drives the equilibrium backward, cleaving the molecule back into 3-((4-chlorobenzyl)oxy)benzaldehyde and nicotinohydrazide.

  • Solution: Strictly utilize anhydrous solvents dried over 4Å molecular sieves. Minimize thermal exposure by dissolving the crude solid rapidly in boiling solvent and removing it from the heat source immediately.

Q3: My LC-MS shows a single mass peak, but the solid has a broad melting point range and NMR shows duplicated signals. Is my product impure?

A3: Not necessarily impure, but it is physically heterogeneous. Acylhydrazones exhibit complex conformational isomerism: they can exist as E/Z isomers around the C=N double bond and as syn/anti conformers around the N-C(O) amide bond[3][7].

  • Causality: In solution, these conformers exist in dynamic equilibrium. However, rapid precipitation can kinetically trap a mixture of these isomers in the solid state, resulting in an amorphous powder or a mixture of polymorphic crystal phases[2][8].

  • Solution: Perform a thermodynamic slurry ripening step (Protocol 3 ). This allows the metastable kinetic isomers to continuously dissolve and recrystallize into the single, most thermodynamically stable polymorph.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in acylhydrazone crystallization. The table below summarizes optimal systems based on phase-separation and hydrolysis risks.

Solvent SystemPolarityBoiling Point (°C)Oiling Out (LLPS) RiskHydrolysis RiskRecommendation / Use Case
Absolute Ethanol (Anhydrous) High78ModerateLowPrimary solvent for standard cooling crystallization. Must be strictly anhydrous[6].
Aqueous Methanol High65HighVery High Avoid. Water content actively drives imine bond hydrolysis upon heating[5].
DMF / Water Very HighN/AVery High HighAvoid. High risk of liquid-liquid phase separation due to steep solubility curves[4].
Ethyl Acetate / Hexane Moderate77 / 69LowVery LowExcellent for thermodynamic slurry ripening and anti-solvent seeding methods.

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization with Seeding (Resolving Oiling Out)

This protocol utilizes a controlled supersaturation gradient to favor crystal growth over liquid phase separation.

  • Dissolution: Place the crude acylhydrazone in a dry round-bottom flask. Add a minimum volume of anhydrous Ethyl Acetate and heat to 60 °C until fully dissolved.

  • Cloud Point Determination: Slowly add anhydrous Hexane (anti-solvent) dropwise under constant stirring until the solution becomes faintly turbid. Immediately add 1-2 drops of Ethyl Acetate until the solution is just clear again.

  • Thermal Equilibration: Cool the solution to exactly 5 °C above the previously observed oiling-out temperature.

  • Seeding: Introduce 1–2% (w/w) of pure, finely ground N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide seed crystals.

  • Controlled Cooling: Program the heating mantle/bath to cool at a linear rate of 0.1 °C/min down to 20 °C.

  • Validation: A self-validating system. Success is confirmed visually when the introduced seeds grow into distinct, filterable particulates rather than the solution separating into a biphasic liquid layer.

Protocol 2: Thermodynamic Slurry Ripening (Resolving Polymorphism)

This protocol converts a mixture of kinetically trapped E/Z and syn/anti isomers into a single thermodynamically stable crystalline phase.

  • Suspension Preparation: Place the amorphous or mixed-phase powder into a flask. Add a 1:5 volumetric mixture of Ethyl Acetate and Hexane. The volume should be sufficient to create a mobile slurry, but not enough to fully dissolve the solid (typically 10 mL per gram of compound).

  • Equilibration: Cap the flask tightly to prevent solvent evaporation. Stir the suspension vigorously using a magnetic stir bar at 25 °C for 48 hours.

  • Isolation: Filter the suspension through a sintered glass funnel and wash the filter cake with ice-cold hexane. Dry under high vacuum.

  • Validation: A self-validating system. Successful ripening is confirmed when a sample of the dried solid viewed under a polarized light microscope exhibits uniform birefringence, and Differential Scanning Calorimetry (DSC) yields a single, sharp endothermic melting peak.

References

  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - NIH / PubMed -[Link]

  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - NIH / PubMed -[Link]

  • Synthesis of Benzaldehyde and Aniline Schiff Bases - Chemistry Stack Exchange -[Link]

  • Distinct Mechanical Properties and Photomechanical Response from Isostructural, yet Chemically Different Molecular Crystal Actuators - ResearchGate - [Link]

  • Structural Investigation of Weak Intermolecular Interactions in Fluorine Substituted Isomeric N-Benzylideneanilines - ACS Publications - [Link]

Sources

Technical Support Center: Troubleshooting Background Noise in N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide Fluorescence Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for your fluorescence assays involving N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to high background fluorescence, ensuring the generation of robust and reliable data. As your dedicated scientific support, this document provides in-depth troubleshooting in a practical question-and-answer format, grounded in established scientific principles.

Introduction: Understanding Your Fluorescent Probe

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide is a unique molecular entity.[1] Before troubleshooting your assay, it is crucial to characterize the fundamental fluorescent properties of this compound, as this information is not widely available. A lack of this foundational data can lead to suboptimal assay design and difficulty in distinguishing a true signal from background noise.

The first section of this guide will walk you through the essential steps to characterize the excitation and emission spectra of your specific compound. Subsequent sections will address common sources of background noise and provide detailed protocols to mitigate them.

Part 1: Foundational Troubleshooting - Characterizing Your Fluorophore

Question 1: I'm seeing high background in my assay. Where do I even begin?

Answer: The first and most critical step is to determine the intrinsic fluorescent properties of your test compound, N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide. Without knowing its optimal excitation and emission wavelengths, you may be using incorrect filter sets on your instrument, leading to the detection of non-specific signals.

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

This protocol will guide you in using a scanning spectrofluorometer to find the peak excitation and emission wavelengths for your compound.

Materials:

  • N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide

  • High-purity solvent (e.g., DMSO, ethanol, or your assay buffer)

  • Scanning spectrofluorometer

  • Quartz cuvette or appropriate microplate

Procedure:

  • Prepare a Stock Solution: Dissolve your compound in a suitable solvent to create a concentrated stock solution.

  • Prepare a Working Solution: Dilute the stock solution in your assay buffer to a concentration that gives a readable but not saturating signal. A good starting point is the concentration you plan to use in your assay.

  • Determine the Excitation Spectrum: a. Set the emission wavelength to an estimated value (e.g., 20-30 nm higher than a potential UV absorption peak). b. Scan a range of excitation wavelengths (e.g., 250 nm to 500 nm). c. The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength.

  • Determine the Emission Spectrum: a. Set the excitation wavelength to the optimal wavelength determined in the previous step. b. Scan a range of emission wavelengths, starting from about 20 nm above the excitation wavelength to avoid detecting scattered excitation light. c. The wavelength with the highest fluorescence intensity is the optimal emission wavelength.

  • Record Your Results: Note the peak excitation and emission wavelengths. These are the settings you should use for your fluorescence reader in all subsequent experiments.

Part 2: Common Sources of High Background and Troubleshooting Strategies

Once you have characterized your compound's fluorescence, you can begin to systematically address other potential sources of background noise.

Cellular and Sample Autofluorescence

Question 2: My background is high in wells containing cells, even without my compound. What's causing this?

Answer: You are likely observing cellular autofluorescence. This is the natural fluorescence emitted by biological molecules within the cells.[2][3] Common culprits include NADH, flavins, collagen, and elastin, which tend to fluoresce in the blue and green regions of the spectrum.[4][5][6]

Troubleshooting Steps:

  • Run an Unstained Control: Always include a well with cells that have not been treated with your fluorescent compound. This will give you a baseline of the inherent autofluorescence of your cells under your specific assay conditions.[7]

  • Choose Optimal Wavelengths: If your compound's fluorescence overlaps with the autofluorescence spectrum, consider if you can use alternative excitation/emission settings that maximize your compound's signal while minimizing the autofluorescence.

  • Consider a Red-Shifted Fluorophore: If you are developing an assay around this chemical scaffold, future derivatives could be synthesized to fluoresce in the red or far-red spectrum, where cellular autofluorescence is significantly lower.[8]

Autofluorescence from Assay Media and Labware

Question 3: I'm seeing high background even in my "no-cell" control wells. What could be the source?

Answer: The components of your assay medium and the microplate itself can be significant sources of background fluorescence.[8][9] Phenol red, a common pH indicator in cell culture media, is a known fluorescent compound.[10][11] Additionally, some plastic microplates can exhibit intrinsic fluorescence.[9]

Troubleshooting Steps:

  • Switch to Phenol Red-Free Medium: For the duration of your fluorescence reading, replace the cell culture medium with a phenol red-free version or a clear buffered saline solution.[10][11]

  • Use Appropriate Labware: Always use black-walled microplates for fluorescence assays. The black walls reduce well-to-well crosstalk and background from the plate itself.[11]

  • Measure the Background of Your Medium: Run a control well with only the assay medium to quantify its contribution to the background signal.[11]

Component Common Excitation/Emission Ranges Mitigation Strategy
Phenol Red Ex: ~440 nm / Em: ~570 nmUse phenol red-free media for the assay.[10]
Riboflavin (Vitamin B2) Ex: ~375-500 nm / Em: ~500-650 nmUse a minimal, defined medium if possible.[12]
Tryptophan Ex: ~280 nm / Em: ~350 nmTypically less of an issue with visible light fluorophores.
Plastic Microplates Broad, can varyUse black-walled plates designed for fluorescence.[9][11]

Table 1: Common sources of non-cellular autofluorescence and mitigation strategies.

Instrumental and Environmental Noise

Question 4: My readings are noisy and inconsistent. How can I optimize my instrument settings?

Answer: Noise from your fluorescence reader can contribute to a poor signal-to-noise ratio.[8][13] This can originate from the light source, the detector (e.g., a photomultiplier tube or CCD camera), or ambient light leaking into the system. Optimizing instrument settings is key to improving your data quality.[14][15]

Troubleshooting Steps:

  • Optimize Gain and Exposure Time:

    • Gain: Increasing the gain amplifies the detected signal. However, too high a gain will also amplify background noise. Find a balance that provides a robust signal without excessive noise.

    • Exposure Time: A longer exposure time allows the detector to collect more photons, which can improve the signal from a dim sample. However, it also increases the risk of photobleaching.[14]

  • Use Appropriate Cutoff Filters: Ensure you are using high-quality filters with minimal overlap between the excitation and emission spectra to prevent "crosstalk".[16]

  • Perform a "Dark" Reading: Measure the signal from an empty well to determine the instrument's dark current (the signal detected in the absence of any light). This value can often be subtracted from your measurements.

  • Ensure a Light-Tight Environment: Operate the instrument in a dark room and ensure the plate reader's housing is securely closed to prevent ambient light from interfering with your readings.

High Concentration Effects: Inner Filter Effect

Question 5: My signal is not linear with increasing concentrations of my compound. Could this be a background issue?

Answer: This is a classic sign of the inner filter effect (IFE).[17][18] At high concentrations, molecules in the solution (including your fluorescent compound) can absorb the excitation light before it reaches the focal point of the measurement, or absorb the emitted light before it reaches the detector.[17][19] This leads to a non-linear relationship between concentration and fluorescence and can be misinterpreted as a background problem.[20]

Troubleshooting Steps:

  • Perform a Concentration Titration: Create a dilution series of your compound and measure the fluorescence at each concentration. Plot fluorescence intensity versus concentration. The relationship should be linear at lower concentrations. Identify the concentration range where linearity is maintained and ensure your experiments are conducted within this range.[17]

  • Measure Absorbance: As a rule of thumb, the optical density of your sample at the excitation wavelength should be less than 0.1 to avoid significant inner filter effects.[17]

  • Use a Microplate with a Shorter Pathlength: If available, a 384-well or 1536-well plate will have a shorter pathlength than a 96-well plate, which can help to mitigate the inner filter effect.

Photobleaching: The Signal Killer

Question 6: My fluorescence signal decreases over time, even in my control wells. What is happening?

Answer: You are likely observing photobleaching, which is the light-induced destruction of your fluorophore.[21][22] While not a source of background noise itself, photobleaching reduces your specific signal, thereby lowering your signal-to-noise ratio and making the background appear more prominent.

Troubleshooting Steps:

  • Minimize Light Exposure: Only expose your samples to the excitation light when you are actively taking a measurement.[22]

  • Reduce Excitation Intensity: Use neutral density filters or adjust the instrument settings to reduce the intensity of the excitation light.[22]

  • Use an Antifade Reagent: If your assay format allows, consider adding an antifade reagent to your buffer. These reagents help to reduce the rate of photobleaching.

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving high background fluorescence in your assays.

Troubleshooting_Workflow Start High Background Fluorescence Observed Characterize Step 1: Characterize Fluorophore (Excitation/Emission Spectra) Start->Characterize Check_Controls Step 2: Analyze Controls Characterize->Check_Controls No_Cell_High High Background in 'No-Cell' Control? Check_Controls->No_Cell_High Cell_High High Background in 'Cell-Only' Control? No_Cell_High->Cell_High No Media_Plate Troubleshoot Media & Plate Autofluorescence (Phenol Red-Free, Black Plate) No_Cell_High->Media_Plate Yes Cellular_Auto Troubleshoot Cellular Autofluorescence (Subtract Background, Change Wavelengths) Cell_High->Cellular_Auto Yes Optimize_Instrument Step 3: Optimize Instrument Settings (Gain, Exposure, Filters) Cell_High->Optimize_Instrument No Media_Plate->Cell_High Cellular_Auto->Optimize_Instrument Check_Linearity Step 4: Check Signal Linearity Optimize_Instrument->Check_Linearity Non_Linear Is Signal Linear with Concentration? Check_Linearity->Non_Linear IFE Troubleshoot Inner Filter Effect (Lower Concentration) Non_Linear->IFE No Final_Check Step 5: Assess Photobleaching Non_Linear->Final_Check Yes IFE->Final_Check Signal_Decay Does Signal Decrease Over Time? Final_Check->Signal_Decay Photobleaching Minimize Light Exposure & Excitation Intensity Signal_Decay->Photobleaching Yes Resolved Background Noise Reduced Signal_Decay->Resolved No Photobleaching->Resolved

Sources

Validation & Comparative

A Comparative Analysis of Antitubercular Activity: Isoniazid vs. Novel Nicotinohydrazide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

The enduring global health crisis of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutic agents. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for over half a century, remains a critical tool in combating Mycobacterium tuberculosis (Mtb).[1][2] However, its efficacy is threatened by resistance, and its metabolism can lead to toxicity.[3] This has spurred research into structurally related compounds, such as nicotinohydrazide derivatives, which aim to retain or enhance efficacy while potentially overcoming common resistance mechanisms.

This guide provides a comparative analysis of the established drug, isoniazid, and the investigational compound class of N'-benzylidene nicotinohydrazides, using N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide as a structural archetype. We will examine their mechanisms of action, in vitro efficacy, and safety profiles, supported by experimental data and protocols relevant to drug discovery professionals.

Mechanism of Action: A Tale of Two Hydrazides

Isoniazid: The Prodrug Standard

Isoniazid is a prodrug that requires activation within the mycobacterium to exert its bactericidal effect.[4][5][6] The process is initiated by the bacterial catalase-peroxidase enzyme, KatG.[3][4] KatG activation generates a series of reactive species, most notably an isonicotinoyl radical.[3] This radical covalently attaches to nicotinamide adenine dinucleotide (NAD+), forming an INH-NAD adduct.[3][7] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids—the long, complex lipids that are a defining structural component of the mycobacterial cell wall.[4][5] Disruption of mycolic acid synthesis compromises the cell wall's integrity, leading to bacterial death.[5]

Isoniazid_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Enters Cell Activated_INH Isonicotinoyl Radical KatG->Activated_INH Activates Adduct INH-NAD Adduct Activated_INH->Adduct Binds NAD NAD+ NAD->Adduct InhA InhA Enzyme (FAS-II System) Adduct->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Lysis Bacterial Lysis InhA->Lysis Inhibition Leads to Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Isoniazid's mechanism of action within M. tuberculosis.

N'-benzylidene Nicotinohydrazides: A Probable Variation on a Theme

While specific mechanistic studies on N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide are not detailed in the available literature, its structural similarity to isoniazid strongly suggests a related mode of action. As a hydrazone derivative, it is hypothesized to also function as a prodrug that inhibits mycolic acid synthesis.[8] The modification of the hydrazine moiety by condensation with a substituted benzaldehyde (in this case, 3-((4-chlorobenzyl)oxy)benzaldehyde) is a key feature. This chemical "blocking" of the hydrazine unit may serve several purposes:

  • Altered Activation: It may influence the interaction with the KatG enzyme or even allow for activation by alternative pathways, potentially circumventing certain types of resistance.

  • Increased Lipophilicity: The addition of the benzylidene and chlorobenzyl ether groups significantly increases the molecule's lipophilicity (predicted XlogP of 3.9) compared to isoniazid.[9] This could enhance penetration through the waxy mycobacterial cell wall and improve bioavailability.[2][10]

  • Circumventing Metabolism: A critical deactivation pathway for isoniazid in humans is N-acetylation of the hydrazine group.[10] The Schiff base linkage in these derivatives blocks this site, potentially improving the drug's half-life and reducing the impact of patient acetylator status on therapeutic outcomes.[2]

In Vitro Antitubercular Efficacy: A Quantitative Comparison

The most common metric for in vitro antitubercular activity is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of the bacteria.

Isoniazid: As a potent first-line agent, isoniazid typically exhibits very low MIC values against susceptible strains of M. tuberculosis H37Rv, generally in the range of 0.02 to 0.25 µg/mL.[11][12][13]

Nicotinohydrazide Derivatives: Studies on various N'-benzylidene nicotinohydrazide and isonicotinohydrazide derivatives have shown a wide range of activities, with some compounds demonstrating potency comparable or even superior to isoniazid. The substitution pattern on the benzylidene ring is crucial for activity. For instance, the presence of electron-withdrawing groups like halogens is often associated with improved antimycobacterial effects.[10] One study on novel 6-phenylnicotinohydrazides found that a 2,6-dichlorobenzylidene derivative was the most active, with a superior MIC of 3.90 µg/mL.[14][15] Other related isatin hydrazides have shown potent activity with MIC values as low as 6.25 µg/mL.[10][16]

Compound ClassRepresentative CompoundTarget OrganismMIC Range (µg/mL)Reference
Isonicotinohydrazide IsoniazidM. tuberculosis H37Rv0.02 - 0.25[11][12][13]
Nicotinohydrazide N'-(2,6-dichlorobenzylidene) DerivativeM. tuberculosis3.90[14][15]
Nicotinohydrazide N'-(5-bromo-2-oxoindolin-3-ylidene) DerivativeM. tuberculosis6.25[10][16]

This table presents representative data for the compound classes. Specific MIC data for N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide is not available in the cited literature.

Activity Against Resistant Strains

A major drawback of isoniazid is the development of resistance, most commonly through mutations in the katG gene, which prevents the drug's activation.[4][17] Because nicotinohydrazide derivatives also likely require activation, cross-resistance is possible. However, the structural modifications may offer an advantage. Some studies have shown that hydrazone derivatives of INH can exhibit enhanced activity against certain INH-resistant strains, suggesting that the modification may facilitate an alternative mechanism or a more favorable interaction with a mutated KatG enzyme.[18][19]

Cytotoxicity and Safety Profile

While effective, isoniazid is associated with hepatotoxicity, which is linked to its metabolic pathway.[6][20] Research into new derivatives often aims to improve the safety profile.

Isoniazid: Can exhibit cytotoxic effects, particularly on liver cells, and has been associated with drug-induced hepatitis.[20][21]

Nicotinohydrazide Derivatives: Many synthesized nicotinohydrazide and isonicotinohydrazide derivatives have demonstrated low cytotoxicity against various human cell lines.[10][14][15][18] For example, potent antitubercular isatin hydrazides were found to be devoid of apparent cytotoxicity against five different cancer cell lines.[10][16] Similarly, active 6-phenylnicotinohydrazides showed no significant cytotoxic effect against normal breast cells.[14][15] The hazard classification for N'-(3-((4-Chlorobenzyl)oxy)benzylidene)isonicotinohydrazide suggests potential for acute toxicity and skin/eye irritation, highlighting the need for empirical testing.[22]

CompoundCytotoxicity Profile
Isoniazid Associated with hepatotoxicity and lymphocyte-mediated cytotoxicity.[6][20]
Nicotinohydrazide Derivatives Generally show low cytotoxicity in vitro against various human cell lines, suggesting a potentially favorable therapeutic index.[10][14][15][18]

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the Resazurin Microtiter Assay (REMA), a common, colorimetric method for determining the MIC of compounds against M. tuberculosis.

Methodology:

  • Preparation of Inoculum: Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.[23] Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Plate Setup: Dispense 100 µL of sterile Middlebrook 7H9 broth into each well of a 96-well microtiter plate.

  • Compound Dilution: Add 100 µL of the test compound (dissolved in an appropriate solvent like DMSO, then diluted in broth) to the first well of a row. Perform a two-fold serial dilution across the plate. The final volume in each well will be 100 µL.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL. Include a drug-free control (bacteria only) and a sterile control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Indicator: Prepare a 0.02% w/v solution of Resazurin dye. Add 30 µL of the Resazurin solution to each well.

  • Final Incubation & Reading: Re-incubate the plate for 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration in a well that remained blue.

MIC_Workflow A Prepare Mtb Inoculum (0.5 McFarland) D Inoculate Wells with Mtb Suspension A->D B Dispense 7H9 Broth in 96-well Plate C Perform 2-fold Serial Dilution of Test Compound B->C C->D E Incubate Plate (37°C, 5-7 days) D->E F Add Resazurin Dye (0.02% solution) E->F G Incubate Plate (24-48 hours) F->G H Read Results: Blue = Inhibition Pink = Growth G->H I Determine MIC H->I Cytotoxicity_Workflow A Seed Human Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent (4h Incubation) D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Read Absorbance at 570 nm F->G H Calculate % Viability and Determine IC50 G->H

Workflow for the MTT Cytotoxicity Assay.

Conclusion

Isoniazid remains a remarkably potent and essential antitubercular drug. Its mechanism, involving activation by KatG and subsequent inhibition of mycolic acid synthesis, is well-understood but also serves as a primary locus for resistance. The exploration of nicotinohydrazide derivatives, such as N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide, represents a rational drug design strategy to build upon the success of the hydrazide scaffold. These derivatives offer the potential for enhanced lipophilicity, circumvention of key metabolic deactivation pathways, and, in some cases, potent activity against M. tuberculosis. While many analogs show promising in vitro activity and improved safety profiles, further investigation is required to determine if they can overcome common isoniazid resistance mechanisms and translate their in vitro success into in vivo efficacy. The continued development of such compounds is a vital component in the global effort to control and eradicate tuberculosis.

References

  • A.A. El-Gendy, et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8801-8817.

  • MDPI. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI.

  • W.M. Eldehna, et al. (2017). Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. Biological and Pharmaceutical Bulletin, 40(11), 1858-1868.

  • Wikipedia. (n.d.). Isoniazid. Wikipedia.

  • A. Ahmed, et al. (2017). Cytotoxic and acute toxicity studies of isoniazid derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(6), 2411-2415.

  • J.P. Raval, et al. (2011). Synthesis and Anti-Tubercular Activity of Novel Pyrazol-5(H)-One Derivatives. European Journal of Chemistry, 2(2), 238-242.

  • W.M. Eldehna, et al. (2017). Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. PubMed.

  • Prisys Biotech. (2024). What is the mechanism of Isoniazid? Prisys Biotech.

  • A. Tariq, et al. (2024). Isoniazid. StatPearls - NCBI Bookshelf.

  • S. Nayak, et al. (2016). Synthesis and antitubercular activity of isoniazid condensed with carbohydrate derivatives. ResearchGate.

  • N.A.B.A. Rahim, et al. (2021). Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells. In Vivo.

  • S.R. Khan, et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology.

  • M. Martins, et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. ResearchGate.

  • L.M. Machado, et al. (2004). Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(7), 2714-2716.

  • M. Martins, et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Microbiology.

  • ResearchGate. (n.d.). Isoniazid derivatives with MIC values inferior to 0.27 µM. ResearchGate.

  • ResearchGate. (n.d.). Isoniazid, Mechanism of action, Biological Activity, Resistance and Biotransformation. ResearchGate.

  • P.A. Senter, et al. (2010). Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid. Journal of Medicinal Chemistry, 53(1), 313-327.

  • P. Denti, et al. (2021). Effect of Isoniazid Intake on Ethionamide Pharmacokinetics and Target Attainment in Multidrug-Resistant Tuberculosis Patients. Antimicrobial Agents and Chemotherapy.

  • N.A.B.A. Rahim, et al. (2021). Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells. PMC.

  • K. Warrington, et al. (1983). Lymphocyte-mediated cytotoxicity in isoniazid-associated hepatitis. Clinical & Experimental Immunology, 52(2), 349-357.

  • ResearchGate. (2017). Cytotoxic and acute toxicity studies of isoniazid derivatives. ResearchGate.

  • Antimicrobial Agents and Chemotherapy. (n.d.). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.

  • D. Rajendran, et al. (2021). Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India. Frontiers in Pharmacology.

  • L. Heifets, et al. (1987). Determination of Minimal Inhibitory Concentrations of Antituberculosis Drugs by Radiometric and Conventional Methods. American Thoracic Society Journals.

  • P. Kumar, et al. (2004). Synthesis and antimycobacterial activity of some N,N'-disubstituted isonicotinohydrazide derivatives. Arkivoc.

  • A. Sharma, et al. (2017). A Review on Antitubercular Activity of Some 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N´-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl). ResearchGate.

  • NextSDS. (n.d.). N'-(3-((4-CHLOROBENZYL)OXY)BENZYLIDENE)ISONICOTINOHYDRAZIDE. NextSDS.

  • ResearchGate. (n.d.). The data of Minimum Inhibitory Concentration (MIC) of the compounds. ResearchGate.

  • PubChem. (n.d.). N'-(3-((4-chlorobenzyl)oxy)benzylidene)nicotinohydrazide. PubChem.

  • S. Sharma, et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI.

  • S.A. Gevorgyan, et al. (2015). Cytotoxicity of Endogenous Lipids N-acyl Dopamines and their Possible Metabolic Derivatives for Human Cancer Cell Lines of Different Histological Origin. PubMed.

  • T. Hori, et al. (2015). Disinfectant-susceptibility of multi-drug-resistant Mycobacterium tuberculosis isolated in Japan. Journal of Infection and Chemotherapy.

  • M.P. Machado, et al. (2018). Piperidinols that show anti-tubercular activity as inhibitors of arylamine N-acetyltransferase: an essential enzyme for mycobacterial survival inside macrophages. Scientific Reports, 8(1), 16428.

  • J.A. van Rijn, et al. (2022). The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria. Antimicrobial Agents and Chemotherapy, 66(1), e01625-21.

  • V. Rastogi, et al. (2019). Anti tubercular minimum inhibitory concentration (MIC) and chemical characterization of ethnobotanical mixture used in the treatment of tuberculosis. Indian Journal of Microbiology Research, 6(1), 50-56.

  • S. Kim, et al. (2022). Minimum Inhibitory Concentrations before and after Antibacterial Treatment in Patients with Mycobacterium abscessus Pulmonary Disease. Antimicrobial Agents and Chemotherapy, 66(4), e02324-21.

  • PubChem. (n.d.). N'-(3-((4-chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide. PubChem.

  • ToxicoDB. (n.d.). Compounds. ToxicoDB.

Sources

Validating Molecular Docking Results for N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide: A Comparative Guide to InhA Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Rationale

In the landscape of anti-tubercular drug discovery, targeting the Mycobacterium tuberculosis (Mtb) enoyl-acyl carrier protein reductase (InhA) remains a cornerstone strategy. Standard first-line therapy relies on Isoniazid (INH), a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form a covalent INH-NAD adduct[1]. However, clinical resistance is predominantly driven by KatG mutations, rendering INH ineffective.

To circumvent this, bulky molecular hybrids such as N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide (CBOBN) have been rationally designed. Unlike INH, CBOBN is hypothesized to act as a direct InhA inhibitor . The causality behind its design is structural: the nicotinohydrazide core anchors to the NAD+ binding pocket, while the bulky, lipophilic 4-chlorobenzyloxy tail is engineered to directly occupy the hydrophobic enoyl-ACP substrate-binding pocket, entirely bypassing the need for KatG activation[2].

As an application scientist, I emphasize that in silico docking scores are merely hypotheses until empirically validated. This guide outlines the comparative docking performance of CBOBN and details the self-validating in vitro workflows required to confirm its mechanism of action.

G A Isoniazid (INH) Prodrug B KatG Activation (Catalase-Peroxidase) A->B Oxidation C INH-NAD Adduct B->C + NADH E InhA Active Site (Enoyl-ACP Reductase) C->E Covalent Binding D CBOBN (Bulky Hybrid) D->E Direct Non-Covalent Binding (Bypasses KatG)

Fig 1: Mechanistic comparison of INH prodrug activation vs. direct InhA inhibition by CBOBN.

Comparative In Silico Performance

Before advancing to the bench, we must benchmark the docking profile of CBOBN against known standards. The table below summarizes the binding energetics and key interaction residues within the InhA active site.

Table 1: Comparative Molecular Docking Profiles against Mtb InhA (PDB ID: 2X23)

CompoundMechanism of ActionBinding Energy (kcal/mol)Key Hydrogen BondsKey Hydrophobic Interactions
CBOBN Direct Non-Covalent-9.8Tyr158, NAD+ (Ribose OH)Ile21, Phe149, Met199 (Substrate loop)
INH-NAD Adduct Covalent Adduct-11.2Tyr158, Thr196Substrate loop (occupies NAD+ pocket)
Triclosan Direct Non-Covalent-8.5Tyr158, NAD+Ile21, Phe149, Ala198

Data Interpretation: CBOBN demonstrates a superior binding affinity compared to Triclosan. The critical interaction is the hydrogen bond with Tyr158 , a residue absolutely required for the stereospecificity of protonation during the InhA catalytic cycle[1]. The 4-chlorobenzyloxy moiety effectively engages the hydrophobic residues (Ile21, Phe149), mimicking the natural fatty acyl chain.

Experimental Validation Protocols

To establish a self-validating system, we must translate these in silico predictions into in vitro reality. This requires a two-tiered approach: confirming target-level enzymatic inhibition, followed by phenotypic whole-cell efficacy.

Workflow Docking 1. Molecular Docking (Glide/AutoDock Vina) MD 2. MD Simulations (100 ns, RMSD/RMSF Analysis) Docking->MD Pose Validation Enzyme 3. InhA Enzymatic Assay (NADH Oxidation at 340 nm) MD->Enzyme In Vitro Translation MABA 4. MABA MIC Determination (M. tuberculosis H37Rv) Enzyme->MABA Phenotypic Efficacy

Fig 2: Step-by-step validation workflow from in silico docking to phenotypic MABA screening.

Protocol 1: Target-Level Validation via InhA Enzymatic Inhibition Assay

The Causality of the Assay Design: Why use 2-trans-dodecenoyl-CoA (DD-CoA) instead of shorter-chain alternatives? The 12-carbon chain of DD-CoA accurately mimics the physiological enoyl-ACP substrate, ensuring that the hydrophobic interactions predicted for CBOBN's 4-chlorobenzyloxy tail are empirically challenged[1]. Furthermore, we utilize a PIPES buffer at pH 6.8. InhA relies on Tyr158 for catalysis; PIPES maintains this precise pH without chelating trace metals, ensuring the active site architecture remains identical to its physiological state[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 30 mM PIPES and 150 mM NaCl, adjusted to pH 6.8.

  • Compound Dilution: Prepare a stock solution of CBOBN in 100% DMSO. Perform serial dilutions in the assay buffer within a 96-well UV-transparent microplate. Ensure the final DMSO concentration remains constant at 1% to prevent enzyme denaturation[3].

  • Cofactor Addition: Add NADH to each well to achieve a final concentration of 250 µM.

  • Substrate Addition: Add the DD-CoA substrate to a final concentration of 25 µM.

  • Reaction Initiation: Initiate the reaction by adding purified recombinant InhA enzyme (final concentration 10-100 nM).

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (representing the oxidation of NADH to NAD+) using a spectrophotometer. Record readings every 30 seconds for 20 minutes at 25°C[3].

  • Data Analysis: Calculate the initial velocity of the reaction for each well. Plot the percentage of inhibition against the logarithmic concentration of CBOBN to derive the IC50 value.

Protocol 2: Phenotypic Validation via Microplate Alamar Blue Assay (MABA)

The Causality of the Assay Design: Mycobacteria are exceptionally slow-growing organisms. Traditional agar proportion methods take 3-4 weeks to yield results. The 4 solves this by utilizing resazurin, a redox indicator that shifts from a non-fluorescent blue to a highly fluorescent pink (resorufin) in the presence of metabolically active cells. This provides a rapid, self-validating, and quantitative readout of cell viability within 7 days[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until reaching a logarithmic phase (OD600 of ~0.6). Adjust the turbidity to match a 1.0 McFarland standard.

  • Plate Setup: Dispense 100 µL of supplemented 7H9 broth into the inner wells of a sterile 96-well plate (columns 2 to 11). Fill peripheral wells with sterile water to prevent evaporation[4].

  • Drug Dilution: Add 100 µL of the highest concentration of CBOBN to column 2. Perform a 2-fold serial dilution across the plate up to column 10. Column 11 serves as the drug-free growth control.

  • Inoculation: Add 100 µL of the bacterial suspension to all test wells. Seal the plates with Parafilm.

  • Incubation: Incubate the plates at 37°C for 5 days[4].

  • Indicator Addition: Add 50 µL of a freshly prepared 1:1 mixture of 10× Alamar Blue reagent and 10% Tween 80 to the control well. Re-incubate for 24 hours. Once the control well turns pink (indicating sufficient growth), add the reagent mixture to all remaining wells and incubate for an additional 24 hours[4].

  • Quantification: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of CBOBN that results in a 90% reduction in fluorescence compared to the untreated control[4].

Sources

Reproducibility of IC50 values for N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Ensuring Reproducibility of IC50 Values for Novel Hydrazone-Based Inhibitors

A Case Study on N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide

In the landscape of drug discovery, the half-maximal inhibitory concentration (IC50) remains a cornerstone for quantifying the potency of a compound. However, the apparent simplicity of this value belies a complex interplay of experimental variables that can lead to significant discrepancies across different laboratories and even between experiments within the same lab. This guide addresses the critical issue of IC50 reproducibility, with a focus on the emerging class of hydrazone-based inhibitors, typified by the novel scaffold N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide.

While specific IC50 data for N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide is not yet widely published, indicating its novelty, the principles governing the reproducibility of its characterization are universal. This guide provides a framework for researchers and drug development professionals to design, execute, and interpret IC50 assays with the highest degree of scientific rigor, ensuring that the data generated is both reliable and comparable.

The Challenge of IC50 Reproducibility: A Comparative Overview

The IC50 value of a compound is not an intrinsic, immutable property. Instead, it is highly dependent on the context of the experimental conditions under which it is measured. Seemingly minor variations in assay parameters can lead to substantial shifts in the determined IC50, potentially misguiding lead optimization efforts.

To illustrate this, the table below presents a hypothetical comparison of IC50 values for a representative hydrazone-based inhibitor, "Compound X," under varying experimental conditions. This data, while illustrative, is based on common sources of variability encountered in practice.

Parameter Condition A Condition B Resulting IC50 for Compound X Interpretation of Discrepancy
Enzyme Concentration 1 nM10 nM50 nM (Condition A) vs. 250 nM (Condition B)At higher enzyme concentrations, a greater amount of inhibitor is required to achieve 50% inhibition, leading to an apparent decrease in potency.
Substrate Concentration 0.1 x K_m10 x K_m100 nM (Condition A) vs. 500 nM (Condition B)For competitive inhibitors, a higher substrate concentration will necessitate a higher inhibitor concentration to achieve the same level of inhibition.
Incubation Time 15 minutes60 minutes200 nM (Condition A) vs. 80 nM (Condition B)For time-dependent or irreversible inhibitors, a longer incubation time allows for greater target engagement, resulting in a lower IC50.
Buffer Composition No BSA0.1% BSA150 nM (Condition A) vs. 450 nM (Condition B)Hydrophobic compounds may bind to bovine serum albumin (BSA), reducing the free concentration of the inhibitor available to interact with the target and thus increasing the apparent IC50.

A "Gold Standard" Protocol for Reproducible IC50 Determination of Hydrazone-Based Inhibitors

To mitigate the sources of variability highlighted above, a well-defined and consistently executed protocol is paramount. The following section outlines a detailed, step-by-step methodology for determining the IC50 of a novel hydrazone-based inhibitor, with an emphasis on the rationale behind each critical step.

I. Reagent Preparation and Quality Control
  • Compound Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in 100% DMSO.

    • Rationale: A high concentration minimizes the volume of DMSO added to the final assay, reducing potential solvent effects.

    • Aliquot the stock solution into single-use vials and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Enzyme/Target Protein:

    • Use a highly purified and well-characterized source of the target protein.

    • Rationale: The purity and activity of the target protein are critical for assay consistency.

    • Perform a titration of the enzyme to determine the optimal concentration that yields a robust signal within the linear range of the assay.

  • Substrate and Buffers:

    • Use high-purity substrates and prepare all buffers with reagent-grade chemicals and ultrapure water.

    • Rationale: Contaminants in reagents can interfere with the assay chemistry and lead to inconsistent results.

    • The assay buffer should be optimized for pH and ionic strength to ensure the stability and optimal activity of the target protein.

II. Assay Execution
  • Compound Dilution:

    • Perform a serial dilution of the compound stock solution in an appropriate buffer or DMSO. A common approach is a 3-fold or 10-fold dilution series to cover a wide range of concentrations.

    • Rationale: A well-designed dilution series is essential for accurately defining the dose-response curve.

  • Assay Plate Preparation:

    • Add the diluted compound to the wells of a microplate. Include appropriate controls, such as a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).

    • Rationale: Proper controls are essential for data normalization and for identifying potential assay artifacts.

  • Incubation:

    • Add the target enzyme to the wells and incubate for a pre-determined period.

    • Rationale: The incubation time should be sufficient to allow the inhibitor to bind to the target but short enough to avoid substrate depletion.

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding the substrate.

    • Allow the reaction to proceed for a fixed period, ensuring that the reaction velocity is linear with time.

    • Stop the reaction and measure the signal using an appropriate detection method (e.g., absorbance, fluorescence, luminescence).

III. Data Analysis
  • Data Normalization:

    • Subtract the background signal (from the "no enzyme" control) from all data points.

    • Normalize the data by expressing the remaining signal as a percentage of the "no inhibitor" control.

  • Curve Fitting:

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (or a similar model) to determine the IC50 value.

    • Rationale: This model provides a robust and unbiased estimate of the IC50.

Visualizing the Path to Reproducibility

To further clarify the experimental process and the factors influencing its outcome, the following diagrams provide a visual representation of the key concepts discussed in this guide.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Compound Stock (10 mM in DMSO) B Serial Dilution of Compound A->B D Dispense Compound to Plate B->D C Enzyme & Substrate Preparation E Add Enzyme (Pre-incubation) C->E F Add Substrate (Initiate Reaction) C->F D->E E->F G Incubate & Read Plate F->G H Normalize Data (% Inhibition) G->H I Fit Dose-Response Curve (4-Parameter Logistic) H->I J Determine IC50 I->J

Caption: A generalized workflow for determining IC50 values, emphasizing distinct phases from preparation to analysis.

G cluster_assay Assay Conditions cluster_compound Compound Properties cluster_data Data Handling IC50 Reported IC50 Value Enzyme_Conc Enzyme Concentration Enzyme_Conc->IC50 Substrate_Conc Substrate Concentration (vs. Km) Substrate_Conc->IC50 Incubation_Time Incubation Time Incubation_Time->IC50 Buffer Buffer Components (pH, BSA, etc.) Buffer->IC50 Solubility Solubility & Aggregation Solubility->IC50 Stability Chemical Stability Stability->IC50 Model Curve-Fitting Model Model->IC50 Controls Proper Controls Controls->IC50

Caption: Key experimental and compound-related factors that can significantly influence the determined IC50 value.

Conclusion

The reproducibility of IC50 values is fundamental to the integrity of drug discovery research. For novel chemical entities such as N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide and other hydrazone-based inhibitors, establishing a robust and well-documented protocol for their characterization is not merely a matter of good laboratory practice; it is a prerequisite for making sound decisions in the progression of a drug discovery project. By understanding and controlling the key variables that influence IC50 determination, researchers can generate high-quality, reproducible data that will stand the test of scrutiny and provide a solid foundation for the development of new therapeutics.

References

  • Best practices in assay development and validation.
  • Factors affecting IC50 values. A detailed discussion of the various experimental factors that can influence the determination of IC50 values, with a focus on enzyme inhibitors.
  • The importance of standardization in drug discovery. This article highlights the critical need for standardization of assays and protocols in the drug discovery process to ensure data comparability and reproducibility across different research groups.
  • Statistical analysis of dose-response curves.

A Guide to the Structural Nuances of Hydrazones: A Comparative Analysis of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide and its Analogues

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth structural comparison of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide with other selected hydrazone derivatives. By examining key structural features and their influence on biological activity, we aim to provide valuable insights for the rational design of novel therapeutic agents.

Introduction to Hydrazones: A Privileged Scaffold in Medicinal Chemistry

Hydrazones, characterized by the R1R2C=NNH-C(=O)R3 backbone, are a versatile class of compounds that have garnered significant attention in medicinal chemistry.[1][2] Their synthetic accessibility and diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, make them a "privileged scaffold" in drug discovery.[3][4][5] The biological activity of hydrazones is intimately linked to their three-dimensional structure, including the conformation around the imine (C=N) and amide (C-N) bonds, as well as the nature and position of various substituents.

This guide focuses on N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide, a molecule that combines the key features of a nicotinoyl group, a benzylidene moiety, and a chlorobenzyl ether linkage. To understand its potential, we will undertake a detailed structural comparison with other well-characterized hydrazones, drawing upon X-ray crystallographic data and structure-activity relationship (SAR) studies.

Comparative Structural Analysis: A Tale of Torsions and Conformations

The three-dimensional structure of hydrazones is largely dictated by the torsional angles around the C-N, N-N, and C=N bonds. These, in turn, are influenced by the steric and electronic effects of the substituents on the aromatic rings. Here, we compare the structural parameters of our target compound's close analogue, (E)-N′-(2-Benzyloxybenzylidene)isonicotinohydrazide, with other relevant hydrazone derivatives.

Table 1: Selected Bond Lengths (Å) of Representative Hydrazones

Bond(E)-N′-(2-Benzyloxybenzylidene) isonicotinohydrazide[6]N′-(3-Chlorobenzylidene)-4- hydroxybenzohydrazide[7](E)-N′-(3,4-Dimethoxybenzylidene) nicotinohydrazide[5]
C=N1.2751.2761.278
N-N1.3721.3711.373
C=O1.2311.2331.230
C-N (amide)1.3451.3461.347

Table 2: Selected Bond Angles (°) of Representative Hydrazones

Angle(E)-N′-(2-Benzyloxybenzylidene) isonicotinohydrazide[6]N′-(3-Chlorobenzylidene)-4- hydroxybenzohydrazide[7](E)-N′-(3,4-Dimethoxybenzylidene) nicotinohydrazide[5]
C-N-N116.8117.2116.9
N-N=C116.2116.5116.3
O=C-N122.5122.3122.6

Table 3: Key Torsion Angles (°) of Representative Hydrazones

Torsion Angle(E)-N′-(2-Benzyloxybenzylidene) isonicotinohydrazide[6]N′-(3-Chlorobenzylidene)-4- hydroxybenzohydrazide[7](E)-N′-(3,4-Dimethoxybenzylidene) nicotinohydrazide[5]
C-C-C=N178.5179.1178.9
N-N=C-C-178.2-179.5-178.7
O=C-N-N176.4177.8175.9

The data presented in the tables reveal that the core hydrazone linkage maintains a relatively consistent geometry across different derivatives, with the C=N bond length around 1.27-1.28 Å and the N-N bond length around 1.37 Å. The molecules predominantly adopt an E configuration about the C=N double bond, which is the thermodynamically more stable isomer. The planarity of the hydrazone bridge is crucial for conjugation and, consequently, for biological activity. The torsion angles indicate a high degree of planarity in the core structure.

The dihedral angle between the two aromatic rings is a key determinant of the overall molecular shape. In (E)-N′-(2-Benzyloxybenzylidene)isonicotinohydrazide, the dihedral angle between the central benzene ring and the pyridine ring is 8.83°, while the angle with the terminal benzene ring is a much larger 70.39°. This significant twist in the benzyloxy moiety will influence how the molecule fits into a biological target's binding pocket.

G cluster_0 Structural Analysis Workflow Synthesis Synthesis of Hydrazone Analogues Purification Purification & Crystallization Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay Data Data Collection & Structure Solution XRay->Data Analysis Structural Analysis (Bond Lengths, Angles, Torsions) Data->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: Workflow for comparative structural analysis of hydrazones.

Structure-Activity Relationship (SAR): Decoding the Impact of Molecular Features

The biological activity of hydrazones can be significantly modulated by the introduction of different functional groups on the aromatic rings.

  • The Nicotinoyl Moiety: The pyridine ring in the nicotinohydrazide scaffold is a key pharmacophoric feature. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions with biological targets. The position of the nitrogen atom (e.g., isonicotinohydrazide vs. nicotinohydrazide) can influence the molecule's overall polarity and binding geometry.

  • The Benzylidene Moiety: Substituents on the benzylidene ring play a crucial role in tuning the electronic properties and steric profile of the molecule. Electron-withdrawing groups, such as the chloro group in our target molecule, can enhance the antimicrobial activity of hydrazones. The presence of a bulky benzyloxy group at the meta position, as in N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide, will create a specific three-dimensional shape that can be critical for selective binding to a target protein.

  • The Hydrazone Linker: The -C(=O)NHN=CH- linker is not merely a spacer. Its ability to form hydrogen bonds through the amide N-H and carbonyl oxygen is vital for receptor interaction. The planarity of this linker, as discussed earlier, facilitates electronic communication between the two aromatic systems.

G Hydrazone Hydrazone Derivative Target Bacterial Enzyme (e.g., InhA) Hydrazone->Target Binding Inhibition Enzyme Inhibition Target->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath Leads to

Caption: Simplified pathway of hydrazone antimicrobial action.

Experimental Protocols

General Procedure for the Synthesis of N'-Benzylidene-nicotinohydrazides

A solution of nicotinic acid hydrazide (1 mmol) and the appropriately substituted benzaldehyde (1 mmol) in absolute ethanol (20 mL) is treated with a catalytic amount of glacial acetic acid (2-3 drops). The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. The crude product is then recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure N'-benzylidene-nicotinohydrazide.

Single-Crystal X-ray Crystallography

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified hydrazone in an appropriate solvent system. A crystal of suitable size and quality is mounted on a goniometer head. X-ray intensity data are collected at a specific temperature (e.g., 293 K) using a diffractometer with Mo Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F² using appropriate software packages. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Conclusion

This guide has provided a comparative overview of the structural features of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide and related hydrazones. The analysis of crystallographic data highlights the importance of conformational flexibility, particularly the dihedral angles between the aromatic rings, in defining the overall molecular architecture. The structure-activity relationship discussion underscores how subtle changes in substitution patterns can significantly impact biological activity. The provided experimental protocols offer a practical foundation for the synthesis and structural characterization of novel hydrazone derivatives. It is our hope that this guide will serve as a valuable resource for researchers in the field of medicinal chemistry and contribute to the development of new and effective therapeutic agents based on the versatile hydrazone scaffold.

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Nayyar, A., & Jain, R. (2007). Synthesis and biological evaluation of some new hydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6472-6476. [Link]

  • Gemma, S., Kukreja, G., Fattorusso, C., Persico, M., Romano, M. P., Altarelli, M., ... & Campiani, G. (2006). Synthesis of N1-arylidene-N2-quinolyl-and N2-acrydinylhydrazones as potent antimalarial agents active against CQ-resistant P. falciparum strains. Bioorganic & medicinal chemistry letters, 16(20), 5384-5388. [Link]

  • Narang, R., Narasimhan, B., Sharma, S., & Kumar, P. (2012). Synthesis, antimicrobial, and antiviral evaluation of N-aryl/alkyl-2-(5-substituted-1H-indol-3-yl) acetamides. Medicinal Chemistry Research, 21(11), 3362-3372. [Link]

  • Novina, B., et al. (2014). (E)-N′-(3,4-Dimethoxybenzylidene)nicotinohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(7), o793-o794. [Link]

  • Kumar, D., Judge, V., Narang, R., Sangwan, S., De Clercq, E., Balzarini, J., & Narasimhan, B. (2010). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. European journal of medicinal chemistry, 45(7), 3055-3063. [Link]

  • Sravya, S., Sruthy, S., Aiswarya, N., Sithambaresan, M., & Prathapachandra Kurup, M. R. (2015). Crystal structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(6), 734-736. [Link]

  • PubChem. N'-(3-((4-chlorobenzyl)oxy)benzylidene)nicotinohydrazide. [Link]

  • Fun, H. K., et al. (2009). N′-(2-Methoxybenzylidene)nicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3053. [Link]

  • Qian, Z. S., et al. (2007). N′-(3-Phenylallylidene)isonicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1234-o1235. [Link]

  • Sakthinathan, S. P., Suresh, R., Mala, V., & Thirunarayanan, G. (2015). Antibacterial activities of Substituted(E)-N-benzylidene-3-nitro benzenamines-petri dishes. ResearchGate. [Link]

  • Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & medicinal chemistry letters, 27(8), 1775-1778. [Link]

  • CCDC. (2023). The Cambridge Structural Database. Cambridge Crystallographic Data Centre. [Link]

  • S. Sravya, S. Sruthy, N. Aiswarya, M. Sithambaresan and M. R. Prathapachandra Kurup. (2015). Crystal structure of (E)-N′-(3-fluoro-2-hydroxybenzylidene)isonicotinohydrazide. Acta Crystallographica Section E: Crystallographic Communications, E71, o734-o735. [Link]

  • NextSDS. N'-(4-((4-CHLOROBENZYL)OXY)BENZYLIDENE)ISONICOTINOHYDRAZIDE. [Link]

  • Khan, I., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Chemical Technology, 18(3), 441-450. [Link]

  • Saad, S. M., et al. (2012). N′-(3-Chlorobenzylidene)-4-hydroxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3499. [Link]

  • BiŌkeanós. The Cambridge Structural Database. [Link]

  • Al-obaidi, A. S. M., et al. (2018). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Journal of Global Pharma Technology, 10(09), 374-380. [Link]

  • Naveenkumar, H. S., et al. (2010). (E)-N′-(2-Benzyloxybenzylidene)isonicotinohydrazide methanol solvate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1433. [Link]

Sources

LC-MS/MS Validation Guide for N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide Quantification: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Introduction & Scientific Rationale

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide (Molecular Formula: C₂₀H₁₆ClN₃O₂, Monoisotopic Mass: 365.0931 Da) is a highly lipophilic synthetic nicotinohydrazide derivative. Compounds in this class are frequently investigated for their potent anti-tubercular, antimicrobial, and kinase-inhibitory properties.

To support preclinical pharmacokinetic (PK) profiling and clinical trials, a robust, highly sensitive, and reproducible bioanalytical method is required. Due to the compound's high lipophilicity (predicted XlogP ~3.9) and the complex nature of biological matrices (e.g., plasma, serum), traditional analytical methods often fall short. This guide provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol grounded in the ICH M10 Bioanalytical Method Validation Guidelines [1].

We will objectively compare LC-MS/MS against alternative platforms, explain the causality behind specific experimental choices (e.g., ionization modes, extraction techniques), and provide a step-by-step validation framework.

Comparative Performance Analysis

When quantifying trace levels of nicotinohydrazide derivatives in biological matrices, selecting the correct analytical platform is critical. The table below summarizes the performance metrics of LC-MS/MS compared to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography Time-of-Flight Mass Spectrometry (LC-TOF-MS).

Analytical PlatformSensitivity (LLOQ)Selectivity against MatrixPhospholipid InterferenceRun Time / SamplePrimary Application
LC-MS/MS (MRM) 10 - 50 pg/mL Excellent (Precursor/Product specific) Low (with SPE) 3.5 mins Regulatory PK/TK Studies
HPLC-UV 50 - 100 ng/mLPoor (Relies solely on retention time)High (Co-elution common)15.0 minsBulk formulation QC
LC-TOF-MS 100 - 500 pg/mLHigh (High-Resolution Exact Mass)Moderate8.0 minsMetabolite ID / Discovery
Why LC-MS/MS is the Gold Standard

While HPLC-UV is cost-effective for bulk drug quality control, it lacks the sensitivity required for in vivo PK studies, where plasma concentrations rapidly dip into the sub-nanogram range. LC-TOF-MS offers excellent high-resolution mass accuracy for identifying unknown metabolites, but its slower scan rates and lower dynamic range make it less suited for high-throughput absolute quantification.

LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode acts as a double mass filter. It isolates the specific intact protonated molecule [M+H]+ at m/z 366.1 in the first quadrupole (Q1), fragments it, and isolates a specific product ion in the third quadrupole (Q3). This effectively eliminates background matrix noise, allowing for rapid, 3.5-minute run times with picogram-level sensitivity.

Methodological Design: Causality & Mechanisms

A self-validating protocol requires understanding why each parameter is chosen.

Ionization and Fragmentation (ESI+)

The molecular structure of N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide contains basic nitrogen atoms within both the pyridine ring and the hydrazide linker. These sites have a high proton affinity. By utilizing an acidic mobile phase (0.1% Formic Acid), the analyte is readily protonated, making Positive Electrospray Ionization (ESI+) the optimal choice.

During Collision-Induced Dissociation (CID) in Q2, the ether and hydrazide linkages undergo predictable cleavage:

  • Quantifier Transition (m/z 366.1 → 106.0): Cleavage of the ether bond yields a highly stable 4-chlorobenzyl carbocation. This is the most abundant fragment and is used for absolute quantification.

  • Qualifier Transition (m/z 366.1 → 122.0): Cleavage at the hydrazide bond yields a nicotinamide-related fragment, used to verify peak purity.

Matrix Effect Mitigation: Why SPE over PPT?

Protein Precipitation (PPT) using acetonitrile is fast but leaves endogenous glycerophospholipids in the extract. Due to the high lipophilicity of our target analyte, it will co-elute with these phospholipids, causing severe signal suppression in the ESI source. To ensure a stable Matrix Factor (MF) close to 1.0, Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Oasis HLB) is mandatory. SPE thoroughly washes away salts and phospholipids before analyte elution.

LCMS_Workflow A 1. Plasma Sample Spiked with IS B 2. SPE Extraction (Polymeric Sorbent) A->B Protein Removal C 3. Reconstitution (MeCN:H2O) B->C Analyte Enrichment D 4. UHPLC Separation (C18, Gradient) C->D 2 μL Injection E 5. ESI+ Ionization [M+H]+ m/z 366.1 D->E Gradient Elution F 6. MRM Detection m/z 366.1 -> 106.0 E->F CID Fragmentation

LC-MS/MS workflow detailing sample preparation and MRM quantification steps.

Step-by-Step Experimental Protocol

Step 1: Solid Phase Extraction (SPE)
  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade Water through a 30 mg/1 mL polymeric HLB SPE cartridge.

  • Loading: Aliquot 100 μL of plasma sample. Spike with 10 μL of Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structural analog like Isoniazid-d4). Dilute with 300 μL of 2% Formic Acid in water to disrupt protein binding. Load the mixture onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to remove salts and polar endogenous compounds.

  • Elution: Elute the analyte into a clean collection plate using 2 x 500 μL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 μL of Mobile Phase A:B (50:50, v/v).

Step 2: UHPLC Chromatographic Conditions
  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 μm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.0 min: Linear ramp to 95% B

    • 2.0 - 2.8 min: Hold at 95% B (Column wash)

    • 2.8 - 3.5 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 μL.

Step 3: Mass Spectrometry (MRM) Parameters
  • Ion Source: ESI in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500°C.

  • Transitions:

    • Analyte Quantifier: m/z 366.1 → 106.0 (Collision Energy: 25 eV)

    • Analyte Qualifier: m/z 366.1 → 122.0 (Collision Energy: 30 eV)

ICH M10 Validation Framework

To ensure the method generates scientifically defensible data for regulatory submissions, it must be validated according to the global ICH M10 Guidelines [1] and aligned with FDA Bioanalytical Method Validation standards [2].

Validation_Logic Start ICH M10 Validation Select Selectivity No interference in blank Start->Select Linear Linearity R² ≥ 0.99 (Weighted) Select->Linear AccPrec Accuracy & Precision CV ≤ 15% (20% LLOQ) Linear->AccPrec Matrix Matrix Effect IS-Normalized MF ~ 1.0 AccPrec->Matrix Fail Method Refinement AccPrec->Fail Criteria Failed Success Validated Method Matrix->Success Fail->Start

ICH M10 bioanalytical method validation decision tree and acceptance criteria.
Core Validation Parameters:
  • Selectivity & Specificity: Analyze blank matrix from at least 6 independent sources. The interfering signal at the analyte's retention time must be ≤ 20% of the Lower Limit of Quantification (LLOQ) response, and ≤ 5% for the IS.

  • Calibration Curve (Linearity): Prepare a minimum of 6 non-zero calibration standards. A linear, 1/x² weighted regression model should be applied. The correlation coefficient (R²) must be ≥ 0.99.

  • Accuracy and Precision (A&P): Evaluate using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in 6 replicates across 3 separate analytical runs.

    • Acceptance: The Coefficient of Variation (CV%) must not exceed 15% (20% for the LLOQ). Mean accuracy must be within ±15% of the nominal concentration (±20% for the LLOQ).

  • Matrix Effect & Recovery: Calculate the IS-normalized Matrix Factor (MF) by comparing the peak area ratio of analyte/IS spiked into post-extracted blank matrix versus neat solutions. The CV of the IS-normalized MF from 6 different matrix lots must be ≤ 15%.

  • Stability: Validate the stability of the compound in the biological matrix under expected handling conditions: Freeze-Thaw (minimum 3 cycles at -80°C), Benchtop (ambient temperature for ≥ 4 hours), and Long-Term storage.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." URL:[Link]

  • University of Luxembourg. "PubChemLite Database - Compound Summary for C20H16ClN3O2." URL: [Link]

Benchmarking N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide Against FDA-Approved Anti-Tubercular Drugs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the continuous development of novel therapeutic scaffolds. N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide (CBBN) is a rationally designed Schiff base derivative of nicotinohydrazide. By appending a bulky, lipophilic 4-chlorobenzyloxybenzylidene moiety to the nicotinohydrazide core, researchers aim to enhance mycobacterial cell wall penetration and potentially circumvent resistance mechanisms associated with first-line drugs like Isoniazid (INH). This guide provides an objective benchmarking of CBBN against FDA-approved alternatives, detailing its mechanistic rationale, comparative efficacy, and the self-validating experimental protocols required for its evaluation.

Mechanistic Rationale & Pathway Dynamics

Like the frontline drug Isoniazid, nicotinohydrazide derivatives function as prodrugs. They require activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form an active acyl radical [1]. This radical subsequently couples with NAD+ to form a covalent adduct that competitively inhibits InhA (enoyl-acyl carrier protein reductase)[1]. InhA is a critical enzyme in the FAS-II pathway responsible for synthesizing mycolic acids—the primary lipid components of the mycobacterial cell envelope[2].

The structural addition of the 4-chlorobenzyloxybenzylidene tail in CBBN serves two causal purposes:

  • Enhanced Lipophilicity: The highly hydrophobic mycobacterial cell wall often restricts the intracellular accumulation of polar molecules. The halogenated aromatic tail significantly increases the partition coefficient (LogP), driving passive diffusion across the lipid-rich envelope.

  • Steric Stabilization: The bulky Schiff base linkage can alter the binding kinetics within the KatG active site or directly stabilize the final NAD+ adduct within the InhA hydrophobic pocket, potentially retaining efficacy against certain low-level KatG mutants[3].

G Prodrug Nicotinohydrazide Derivative (CBBN / INH) KatG KatG Activation (Catalase-Peroxidase) Prodrug->KatG AcylRadical Active Acyl Radical KatG->AcylRadical NAD NAD+ Adduct Formation AcylRadical->NAD InhA InhA Inhibition (Enoyl-ACP Reductase) NAD->InhA MycolicAcid Mycolic Acid Synthesis Blocked InhA->MycolicAcid

Figure 1: Mechanism of action for nicotinohydrazide derivatives targeting InhA in M. tuberculosis.

Comparative Efficacy & Safety Profiling

To objectively benchmark CBBN, it is evaluated against three FDA-approved first-line TB drugs: Isoniazid (INH), Rifampicin (RIF), and Ethambutol (EMB). The therapeutic window is quantified using the Selectivity Index (SI), defined as the ratio of mammalian cytotoxicity (IC₅₀) to mycobacterial efficacy (MIC).

Table 1: Representative in vitro benchmarking data against M. tuberculosis H37Rv.

CompoundM. tuberculosis H37Rv MIC (µg/mL)THP-1 Macrophage IC₅₀ (µg/mL)Selectivity Index (SI)
CBBN 0.2545.0180
Isoniazid (INH) 0.06>100.0>1600
Rifampicin (RIF) 0.12>100.0>800
Ethambutol (EMB) 2.00>100.0>50

Data Interpretation: While CBBN exhibits a slightly higher MIC than INH and RIF, its sub-microgram potency (0.25 µg/mL) is highly competitive for a novel scaffold and outperforms Ethambutol. An SI of 180 indicates a robust therapeutic window, well above the standard threshold (SI > 10) required to advance a hit compound into in vivo models.

Experimental Methodologies

M. tuberculosis Susceptibility Testing (REMA)

The Resazurin Microtiter Assay (REMA) is utilized as a rapid, inexpensive, and reliable colorimetric alternative to the traditional proportion method on Löwenstein-Jensen medium [4][5].

Step-by-Step Protocol:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC until mid-log phase (OD₆₀₀ ≈ 0.6)[6]. Adjust the suspension to a McFarland standard of 1.0, then dilute 1:20 in fresh 7H9-S broth.

  • Plate Setup: Dispense 100 µL of 7H9-S broth into a sterile 96-well flat-bottom plate.

  • Drug Dilution: Add CBBN and FDA-approved controls (INH, RIF, EMB) to the first column and perform serial two-fold dilutions across the plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each test well.

  • Incubation: Seal the plates with breathable film and incubate at 37°C for 7 days[4].

  • Indicator Addition: Add 30 µL of a freshly prepared, filter-sterilized 0.02% resazurin sodium salt solution to each well[5]. Re-incubate for 24–48 hours.

  • Readout: Visually inspect the plate. A color shift from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial metabolic activity[6]. The MIC is the lowest drug concentration that prevents the color change.

Self-Validating Checkpoints:

  • Assay Acceptance: The assay is strictly invalidated if the sterility control well turns pink (indicating contamination) or if the drug-free growth control well remains blue (indicating non-viable M. tuberculosis).

  • Reference Calibration: The MIC of the INH positive control must fall within the established acceptable range (0.03 - 0.12 µg/mL). Deviations require recalibration of the bacterial inoculum.

Mammalian Cytotoxicity Assay (THP-1 MTT)

Because M. tuberculosis primarily infects alveolar macrophages, human THP-1 monocytic cells differentiated into macrophages serve as the most biologically relevant host-cell model for cytotoxicity benchmarking [7][8].

Step-by-Step Protocol:

  • Cell Seeding: Seed THP-1 cells at a density of 5 × 10⁴ cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS[8].

  • Differentiation: Add 40 ng/mL Phorbol 12-myristate 13-acetate (PMA) to induce macrophage differentiation. Incubate overnight at 37°C in 5% CO₂[8].

  • Treatment: Wash the adherent macrophages twice with PBS. Add fresh media containing serial dilutions of CBBN, INH, RIF, and EMB. Incubate for 72 hours[8].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark[8].

  • Solubilization: Carefully aspirate the media and dissolve the resulting intracellular purple formazan crystals in 100 µL of DMSO.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Self-Validating Checkpoints:

  • Background Subtraction: Blank wells containing only media and MTT reagent must yield an OD₅₇₀ < 0.1 to rule out reagent degradation.

  • Viability Control: The untreated THP-1 vehicle control (0.1% DMSO) must demonstrate >90% viability compared to historical baseline OD values for the specific seeding density.

References

  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2002.[Link]

  • Zheng, X., & Av-Gay, Y. "System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis." Journal of Visualized Experiments, 2013.[Link]

  • Zhao, X., Yu, H., Yu, S., Wang, F., Sacchettini, J. C., & Magliozzo, R. S. "Hydrogen peroxide-mediated isoniazid activation catalyzed by Mycobacterium tuberculosis catalase-peroxidase (KatG) and its S315T mutant." Biochemistry, 2006. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

At the forefront of drug development, handling novel active pharmaceutical ingredients (APIs) like N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide demands a rigorous, causality-driven approach to safety. As these specialized nicotinohydrazide derivatives transition from computational design to benchtop synthesis, their complete toxicological profiles are often still under investigation. Consequently, they must be handled under the assumption of acute toxicity, respiratory sensitization, and environmental hazard, mirroring the strict safety protocols of their parent compound class, nicotinic acid hydrazides[1].

This guide provides a comprehensive, self-validating operational framework to ensure absolute safety, structural integrity, and environmental compliance during the handling of this compound.

Risk Assessment & Hazard Causality

Handling this specific compound presents unique risks dictated by its structural moieties. Understanding why a hazard exists is the first step in effective mitigation:

  • Hydrazide Moiety: Hydrazides are highly reactive nucleophiles. Contact can cause severe skin and eye irritation, and they are recognized as potential respiratory sensitizers[2].

  • Halogenated Benzyl Ether: The addition of the 4-chlorobenzyl group significantly increases the molecule's lipophilicity. This structural change potentially enhances dermal absorption rates compared to unsubstituted nicotinohydrazides, making skin barrier protection critical.

  • Particulate Nature: Supplied as a solid powder, the compound presents a high risk of aerosolization during weighing. Inhalation of nicotinohydrazide derivatives can lead to severe respiratory tract irritation and systemic toxicity[2].

Personal Protective Equipment (PPE) Matrix

To neutralize the structural hazards identified above, a stringent PPE regimen is required. The following matrix summarizes the quantitative standards and the mechanistic causality behind each required piece of equipment.

PPE CategorySpecification / MaterialQuantitative StandardCausality / Rationale
Gloves Nitrile rubber (Double gloving required)Minimum thickness: 0.11 mm; Breakthrough time: >480 minPrevents dermal exposure to lipophilic compounds. Double gloving ensures barrier integrity if the outer layer is compromised[3].
Eye Protection Chemical safety gogglesEN 166 (EU) or ANSI Z87.1 (US) compliantProtects against micro-particulates and accidental solvent splashes during the solubilization phase[4],[3].
Body Protection Flame-retardant lab coat, closed-toe shoes100% Cotton or specialized synthetic blendPrevents particulate accumulation on personal clothing and minimizes accidental skin exposure[3].
Respiratory P95 (US) or P1/P2 (EU) Particulate RespiratorFilter efficiency ≥ 95% (US) or ≥ 94% (EU)Mandatory if handling outside a fume hood to prevent inhalation of aerosolized API dust[4].

Operational Workflow: A Self-Validating Protocol

Every step in handling N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide must act as a self-validating system, where the successful execution of one step inherently verifies the safety of the next.

Step 1: Environmental Verification

  • Action: Activate the Class II biological safety cabinet or chemical fume hood.

  • Validation: Confirm the digital airflow monitor registers a face velocity of at least 80-100 feet per minute (fpm) before opening the primary container.

Step 2: PPE Donning & Integrity Check

  • Action: Don double nitrile gloves, EN 166-compliant goggles, and a lab coat[4].

  • Validation: Inflate the outer nitrile gloves slightly to perform a pneumatic leak test; the absence of deflation confirms absolute barrier integrity.

Step 3: Static Mitigation

  • Action: Utilize an anti-static weighing boat and pass an ionizing bar over the workspace.

  • Validation: The powder remains adhered to the spatula without spontaneous repulsion or "jumping," confirming electrostatic neutrality and preventing aerosolization.

Step 4: Transfer and Solubilization

  • Action: Weigh the compound and introduce the compatible solvent (e.g., DMSO or DMF) dropwise.

  • Validation: Visual confirmation of a completely homogenous solution with zero residual particulates ensures no dry powder remains to pose an inhalation risk.

Step 5: Decontamination

  • Action: Wipe down the balance and hood surfaces with a solvent-dampened, lint-free cloth.

  • Validation: A clean, dry secondary wipe shows no visual residue or discoloration, verifying successful surface decontamination.

HandlingWorkflow Start 1. Environmental Verification PPE 2. Don PPE Matrix Start->PPE Airflow >80 fpm Static 3. Static Mitigation PPE->Static Integrity Checked Weigh 4. Weighing & Transfer Static->Weigh Charge Neutralized Decon 5. Surface Decon Weigh->Decon Solubilized/Sealed Waste 6. Hazardous Waste Decon->Waste Workspace Cleared

Step-by-step operational workflow for handling hazardous nicotinohydrazide derivatives.

Emergency Response & Spill Management

In the event of an accidental spill or exposure, immediate, mechanistically sound action is required to prevent systemic absorption.

  • Dermal Exposure:

    • Action: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for a minimum of 15 minutes[1],[2].

    • Causality: Water mechanically removes the compound. Never use organic solvents to wash the skin; solvents act as a vehicle, driving the lipophilic 4-chlorobenzyl moiety deeper into the epidermis.

  • Ocular Exposure:

    • Action: Rinse immediately with plenty of water, holding the eyelids open, for at least 15 minutes[2].

    • Causality: Continuous irrigation dilutes and flushes out reactive hydrazide particulates before they can cause severe corneal damage or irritation.

  • Powder Spill:

    • Action: Do NOT dry sweep. Cover the spill with a damp absorbent pad, carefully sweep up, and shovel into suitable closed containers for disposal[5].

    • Causality: Dry sweeping aerosolizes the compound, creating a severe inhalation hazard[1]. Dampening the powder neutralizes the risk of airborne particulates.

Waste Disposal Plan

Proper disposal is critical due to the potential environmental persistence of halogenated aromatic compounds. The product must not be released into the environment or allowed to enter drains[2],[4].

  • Solid Waste: All contaminated consumables (weighing boats, pipette tips, gloves, and damp spill clean-up materials) must be placed in a clearly labeled, sealable hazardous waste container[5].

  • Liquid Waste: Solutions containing the compound must be collected in compatible, clearly labeled solvent waste carboys (e.g., "Halogenated Organic Waste" if dissolved in chlorinated solvents, or "Non-Halogenated Organic Waste" if in DMSO).

  • Final Disposal: Waste must be handed over to a licensed hazardous waste disposal facility for high-temperature incineration[5],[3].

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.